Mal-PEG5-NH-Boc
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C21H36N2O9 |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C21H36N2O9/c1-21(2,3)32-20(26)22-6-8-27-10-12-29-14-16-31-17-15-30-13-11-28-9-7-23-18(24)4-5-19(23)25/h4-5H,6-17H2,1-3H3,(H,22,26) |
InChI Key |
XDEPEGXMZLLZRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCN1C(=O)C=CC1=O |
Origin of Product |
United States |
Foundational & Exploratory
Mal-PEG5-NH-Boc: A Versatile Heterobifunctional Linker for Advanced Bioconjugation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-PEG5-NH-Boc is a heterobifunctional crosslinker that has emerged as a critical tool in the field of bioconjugation, particularly in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This linker possesses two distinct reactive moieties: a maleimide group and a Boc (tert-butyloxycarbonyl) protected primary amine, separated by a hydrophilic polyethylene glycol (PEG) spacer.[1][2][3] The maleimide group allows for covalent attachment to thiol-containing molecules, such as cysteine residues in proteins, while the Boc-protected amine provides a latent reactive site that can be deprotected under acidic conditions to reveal a primary amine for subsequent conjugation.[1][2] The PEG spacer, consisting of five ethylene glycol units, enhances the aqueous solubility and reduces the potential for aggregation of the resulting conjugate.
This technical guide provides a comprehensive overview of the properties, applications, and experimental protocols associated with this compound, designed to assist researchers in leveraging this versatile linker for their drug development and bioconjugation needs.
Core Properties and Specifications
The utility of this compound stems from its well-defined chemical structure and properties. A summary of its key specifications is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C21H36N2O9 | |
| Molecular Weight | 460.5 g/mol | |
| CAS Number | 2170654-72-3 | |
| Appearance | White to off-white solid | |
| Purity | Typically >95% | |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. The PEG spacer enhances solubility in aqueous media. | |
| Storage | Store at -20°C for long-term stability. |
Key Applications
The unique bifunctional nature of this compound makes it a valuable reagent in a variety of bioconjugation applications.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells. This compound can be employed as a linker to connect the antibody and the cytotoxic drug. The maleimide group reacts with free thiol groups on the antibody, which can be generated by the reduction of interchain disulfide bonds. Following conjugation to the antibody, the Boc-protected amine can be deprotected to allow for the attachment of the cytotoxic payload. This sequential conjugation strategy offers precise control over the drug-to-antibody ratio (DAR).
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by recruiting them to an E3 ubiquitin ligase. This compound serves as a flexible linker to connect a target protein-binding ligand (warhead) with an E3 ligase-binding ligand. The length and flexibility of the PEG spacer are critical for optimal ternary complex formation between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.
Drug Delivery and Nanotechnology
The hydrophilic PEG spacer of this compound can improve the pharmacokinetic properties of drug molecules by increasing their solubility and circulation half-life. This linker can be used to attach drugs to larger carriers, such as nanoparticles or liposomes, for targeted drug delivery. The bifunctional nature of the linker allows for the sequential attachment of the carrier and a targeting ligand.
Experimental Protocols
The following sections provide detailed methodologies for the key reactions involving this compound.
Maleimide-Thiol Conjugation
This protocol describes the conjugation of the maleimide group of this compound to a thiol-containing molecule, such as a protein with accessible cysteine residues.
Materials:
-
Thiol-containing molecule (e.g., protein, peptide)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS) or other thiol-free buffer (e.g., HEPES, Tris) at pH 6.5-7.5. The buffer should be degassed to prevent oxidation of thiols.
-
Reducing agent (optional, for proteins with disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT).
-
Quenching reagent: Free cysteine or β-mercaptoethanol.
-
Anhydrous DMSO or DMF for dissolving this compound.
-
Purification system: Size-exclusion chromatography (SEC) or dialysis.
Procedure:
-
Preparation of the Thiol-Containing Molecule:
-
Dissolve the thiol-containing molecule in the degassed reaction buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-20 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes. If using DTT, it must be removed prior to adding the maleimide reagent, typically by a desalting column.
-
-
Preparation of this compound Solution:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the this compound solution to the solution of the thiol-containing molecule. The optimal molar ratio may need to be determined empirically.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight, with gentle stirring or agitation. The reaction should be protected from light.
-
-
Quenching the Reaction:
-
To stop the reaction and cap any unreacted maleimide groups, add a quenching reagent such as free cysteine or β-mercaptoethanol to a final concentration of 10-20 mM. Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted this compound and quenching reagent by size-exclusion chromatography (SEC) or dialysis against an appropriate buffer.
-
-
Characterization:
-
Characterize the resulting conjugate using techniques such as mass spectrometry (to confirm the addition of the linker) and UV-Vis spectroscopy (to determine the concentration of the conjugated molecule).
-
Caption: Workflow for Maleimide-Thiol Conjugation.
Boc Deprotection of the Amine Group
This protocol outlines the removal of the Boc protecting group to expose the primary amine, which can then be used for subsequent conjugation reactions.
Materials:
-
Boc-protected conjugate (e.g., Thiol-Molecule-PEG5-NH-Boc)
-
Acidic deprotection reagent: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
-
Organic solvent: Dichloromethane (DCM) or 1,4-dioxane.
-
Neutralization solution: Saturated sodium bicarbonate solution or a weak base like triethylamine (TEA).
-
Purification system: Desalting column or dialysis.
Procedure:
-
Dissolving the Conjugate:
-
Dissolve the Boc-protected conjugate in an appropriate organic solvent such as DCM.
-
-
Deprotection Reaction:
-
Add the acidic deprotection reagent. A common condition is a solution of 20-50% TFA in DCM. Alternatively, a 4M solution of HCl in 1,4-dioxane can be used.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by a suitable analytical method such as LC-MS.
-
-
Neutralization and Work-up:
-
Upon completion, carefully neutralize the reaction mixture by adding a saturated sodium bicarbonate solution or a weak organic base until the pH is neutral.
-
The deprotected product can be extracted with an appropriate organic solvent if it is not water-soluble. For aqueous-soluble biomolecules, proceed directly to purification.
-
-
Purification:
-
Remove the deprotection reagents and salts by using a desalting column or by dialysis against a suitable buffer.
-
-
Characterization:
-
Confirm the removal of the Boc group by mass spectrometry (observing the expected mass shift).
-
Caption: Workflow for Boc Deprotection.
Logical Relationship in Sequential Bioconjugation
The true power of this compound lies in its ability to facilitate sequential bioconjugation, allowing for the controlled assembly of complex biomolecules. The logical flow of such a process is depicted below.
References
An In-depth Technical Guide to Mal-PEG5-NH-Boc: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Mal-PEG5-NH-Boc is a heterobifunctional crosslinker that plays a crucial role in the field of bioconjugation, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs). Its unique structure, featuring a maleimide group, a polyethylene glycol (PEG) spacer, and a Boc-protected amine, offers researchers a versatile tool for covalently linking molecules to cysteine residues on proteins and peptides. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed protocols for its use.
Core Chemical Structure and Functional Groups
This compound is characterized by three key functional components:
-
Maleimide Group: This group exhibits high reactivity and specificity towards thiol (sulfhydryl) groups, which are present in the amino acid cysteine. This reaction, a Michael addition, forms a stable thioether bond under mild physiological conditions (pH 6.5-7.5), making it ideal for conjugating molecules to proteins and peptides with minimal disruption to their native structure.[1][2]
-
Polyethylene Glycol (PEG) Spacer (PEG5): The linker incorporates a five-unit polyethylene glycol chain. This hydrophilic spacer enhances the solubility of the entire molecule and the resulting conjugate in aqueous media.[1][3][4] The PEG chain also provides spatial separation between the conjugated molecules, which can help to preserve their biological activity.
-
Boc-Protected Amine (NH-Boc): The terminal amine group is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under a variety of conditions but can be readily removed under acidic conditions to reveal a primary amine. This allows for a two-step conjugation strategy, where a second molecule can be attached to the linker after the initial maleimide-thiol reaction.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing and executing successful bioconjugation experiments.
| Property | Value | Reference |
| Chemical Formula | C₂₁H₃₆N₂O₈ | |
| Molecular Weight | 460.5 g/mol | |
| Purity | ≥95-98% | |
| Appearance | To be determined (often a white solid or oil) | |
| Solubility | Soluble in aqueous media, DMSO, DMF, DCM | |
| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dry, dark. Long term (months to years): -20 °C. |
Experimental Protocols
The use of this compound typically involves two key experimental steps: the deprotection of the Boc-amine and the conjugation of the maleimide group to a thiol-containing molecule.
Boc-Amine Deprotection
This protocol outlines the procedure for removing the Boc protecting group to expose the primary amine.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., at a concentration of 0.1-0.2 M).
-
Add an equal volume of TFA to the solution (for a final concentration of 20-50% v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until all the starting material has been consumed.
-
Remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporate with toluene three times.
-
For neutralization, dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine linker (Mal-PEG5-NH2).
Boc Deprotection Workflow
Maleimide-Thiol Conjugation
This protocol describes the conjugation of a maleimide-containing molecule (such as this compound or its deprotected form) to a protein or peptide containing a free thiol group.
Materials:
-
Maleimide-functionalized linker (e.g., this compound)
-
Thiol-containing protein or peptide
-
Conjugation Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 6.5-7.5)
-
Desalting column
Procedure:
-
Ensure the protein or peptide has a free (reduced) sulfhydryl group. If necessary, reduce disulfide bonds using a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), followed by removal of the reducing agent.
-
Dissolve the maleimide-functionalized linker in the conjugation buffer. If the linker is not readily soluble in aqueous buffer, it can be first dissolved in a minimal amount of a water-miscible organic solvent like DMSO or DMF and then added to the protein solution (final organic solvent concentration should typically be less than 10%).
-
Add the dissolved maleimide linker to the protein solution. A 10- to 50-fold molar excess of the linker over the protein is generally recommended to achieve sufficient conjugation.
-
Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.
-
Remove the excess, unreacted linker using a desalting column equilibrated with the desired buffer.
-
The conjugation efficiency can be analyzed by methods such as SDS-PAGE and mass spectrometry.
Maleimide-Thiol Conjugation Workflow
Application in Antibody-Drug Conjugate (ADC) Development
This compound is a valuable tool in the construction of ADCs, which are designed to deliver potent cytotoxic drugs directly to cancer cells. The linker connects the antibody to the drug, and its properties are critical for the ADC's efficacy and safety.
The general workflow for creating an ADC using a linker like this compound is as follows:
-
Drug-Linker Synthesis: The Boc-protected amine of this compound is first deprotected. Then, a cytotoxic drug with a suitable functional group (e.g., a carboxylic acid) is conjugated to the newly exposed amine, forming a stable amide bond. This results in a maleimide-activated drug-linker construct.
-
Antibody Modification: A monoclonal antibody that targets a specific tumor antigen is treated with a mild reducing agent to selectively reduce interchain disulfide bonds, exposing free thiol groups.
-
Conjugation: The maleimide-activated drug-linker is then reacted with the reduced antibody. The maleimide groups on the linker specifically react with the thiol groups on the antibody, forming the final ADC.
-
Purification and Characterization: The resulting ADC is purified to remove any unreacted drug-linker and aggregated antibodies. The purified ADC is then characterized to determine the drug-to-antibody ratio (DAR) and to confirm its purity and stability.
ADC Development Workflow
References
Synthesis of Mal-PEG5-NH-Boc: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis pathway for Mal-PEG5-NH-Boc, a heterobifunctional linker critical in bioconjugation and drug delivery applications. This document outlines the synthetic strategy, detailed experimental protocols, and key data associated with the production of this versatile molecule.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved through a two-step process. The strategy involves the initial synthesis or procurement of a mono-Boc-protected polyethylene glycol (PEG) diamine, followed by the introduction of the maleimide moiety.
Step 1: Preparation of the Boc-Protected Amine Precursor
The key intermediate for this synthesis is N-Boc-1,17-diamino-3,6,9,12,15-pentaoxaheptadecane, also known as Boc-NH-PEG5-NH2. This precursor can be synthesized by the mono-Boc protection of the corresponding PEG diamine. Alternatively, and more conveniently for many researchers, this intermediate is commercially available from various chemical suppliers. This guide will proceed assuming the use of commercially available Boc-NH-PEG5-NH2 as the starting material, which ensures high purity and a streamlined workflow.
Step 2: Installation of the Maleimide Group
With the Boc-protected PEG amine in hand, the terminal primary amine is reacted with a suitable maleimide-containing reagent to form the final product. A common and efficient method is the reaction with an N-hydroxysuccinimide (NHS) ester of a maleimido-functionalized carboxylic acid, such as N-succinimidyl 3-maleimidopropionate (SMP). This reaction proceeds via nucleophilic acyl substitution, where the primary amine of the PEG linker attacks the activated ester of the SMP, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound.
Materials and Equipment
-
Reagents:
-
t-boc-N-amido-PEG5-amine (Boc-NH-PEG5-NH2, CAS: 189209-27-6)
-
N-succinimidyl 3-maleimidopropionate (SMP)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Synthesis of this compound
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve t-boc-N-amido-PEG5-amine (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Base: To the solution, add triethylamine (TEA) (1.2 equivalents) and stir for 10 minutes at room temperature.
-
Addition of Maleimide Reagent: In a separate container, dissolve N-succinimidyl 3-maleimidopropionate (SMP) (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred solution of the PEG amine and TEA.
-
Reaction: Allow the reaction to proceed at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup:
-
Once the reaction is complete, wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove unreacted SMP and the NHS byproduct.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the sodium sulfate and concentrate the solution under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography using a gradient of methanol in dichloromethane to yield the pure this compound.
-
-
Final Product: The purified product should be a white to off-white solid or a viscous oil. Store under an inert atmosphere at -20°C.
Data Presentation
The following table summarizes the key quantitative data for the compounds involved in the synthesis.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Typical Purity |
| t-boc-N-amido-PEG5-amine | 189209-27-6 | C17H36N2O7 | 380.48 | >95% |
| This compound | 2170654-72-3 | C24H43N3O9 | 517.62 | >95% |
Note: The yield of the reaction can vary but is typically in the range of 70-90% after purification.
Visualization of the Synthesis Pathway
The following diagrams illustrate the chemical structures and the overall workflow of the synthesis.
Caption: Overall synthesis workflow for this compound.
Caption: Step-by-step experimental workflow for the synthesis.
An In-depth Technical Guide to Bioconjugation with Mal-PEG5-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism and application of Mal-PEG5-NH-Boc, a heterobifunctional linker widely used in bioconjugation. This document details the core chemistry, reaction kinetics, stability considerations, and detailed protocols for its use in modifying biomolecules such as proteins and peptides.
Introduction to this compound
This compound is a versatile crosslinker that incorporates three key functional elements: a maleimide group, a five-unit polyethylene glycol (PEG) spacer, and a Boc-protected amine. This combination of features allows for a staged and controlled approach to bioconjugation, making it a valuable tool in the development of antibody-drug conjugates (ADCs), PEGylated proteins, and other targeted therapeutics.
-
Maleimide Group: This moiety provides high selectivity for thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins and peptides. The reaction proceeds via a Michael addition, forming a stable covalent thioether bond.[1]
-
PEG5 Spacer: The polyethylene glycol chain is hydrophilic and flexible. Its inclusion enhances the solubility and stability of the resulting conjugate, reduces immunogenicity, and can improve pharmacokinetic properties.[2]
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group masks a primary amine. This allows for the initial conjugation to occur via the maleimide group without interference from the amine. The Boc group can be subsequently removed under acidic conditions to expose the amine for further functionalization or to influence the properties of the final conjugate.[3]
The Core Mechanism of Bioconjugation
The primary mechanism of bioconjugation with this compound is the reaction between the maleimide group and a free thiol on a biomolecule.
The Maleimide-Thiol Reaction
The conjugation is a Michael addition reaction where the nucleophilic thiol group attacks one of the carbon atoms of the maleimide double bond.[1] This reaction is highly efficient and proceeds under mild, physiological conditions.[4]
Kinetics and Reaction Conditions
The rate of the maleimide-thiol reaction is pH-dependent. The optimal pH range for this reaction is between 6.5 and 7.5. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. Below pH 6.5, the reaction rate slows considerably, while above pH 7.5, the maleimide group can react with primary amines, such as those in lysine residues, leading to a loss of specificity.
| Parameter | Value | Reference |
| Optimal pH Range | 6.5 - 7.5 | |
| Reaction Temperature | 4°C to Room Temperature | |
| Typical Reaction Time | 30 minutes to 2 hours |
Stability of the Thiosuccinimide Linkage
While the thioether bond formed is generally stable, the thiosuccinimide ring can undergo two competing reactions in a physiological environment: retro-Michael reaction and hydrolysis.
-
Retro-Michael Reaction: This is a reversible process where the thioether bond breaks, leading to the deconjugation of the payload. This can be a significant issue in vivo, as the released maleimide can react with other molecules, such as serum albumin.
-
Hydrolysis: The thiosuccinimide ring can be hydrolyzed to form a stable, ring-opened succinamic acid derivative. This ring-opened form is resistant to the retro-Michael reaction, thus enhancing the long-term stability of the conjugate.
The rate of these reactions is influenced by pH, temperature, and the local chemical environment.
| Condition | Effect on Stability | Reference |
| Retro-Michael Reaction | ||
| Increasing pH | Increases rate of deconjugation | |
| Increasing Temperature | Increases rate of deconjugation | |
| Hydrolysis | ||
| Increasing pH (e.g., pH 8-9) | Increases rate of hydrolysis | |
| Electron-withdrawing N-substituents | Greatly accelerates hydrolysis |
Quantitative Stability Data
The half-life (t½) of the thiosuccinimide linkage is a critical parameter for in vivo applications.
| Maleimide Adduct | Conditions | Half-life (t½) | Reference |
| N-ethylmaleimide-cysteine | pH 7.4, 37°C, in presence of N-acetyl cysteine | ~24 hours | |
| N-ethylmaleimide-4-mercaptophenylacetic acid | pH 7.4, 37°C, in presence of glutathione | 19 ± 2 hours | |
| N-ethylmaleimide-N-acetylcysteine | pH 7.4, 37°C, in presence of glutathione | 20 - 80 hours | |
| Ring-opened N-substituted succinimide thioethers | - | > 2 years |
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound in bioconjugation.
Protein Preparation
For successful conjugation, the protein of interest must have a free thiol group. If the cysteine residues are involved in disulfide bonds, they must be reduced prior to conjugation.
-
Dissolve the protein in a suitable buffer at a concentration of 1-10 mg/mL. Recommended buffers include phosphate-buffered saline (PBS) at pH 7.2-7.5. Avoid buffers containing primary amines (e.g., Tris) or thiols.
-
Reduction of Disulfide Bonds (if necessary):
-
Add a 10-50 fold molar excess of a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol).
-
Incubate at room temperature for 30-60 minutes.
-
-
Removal of Reducing Agent: Immediately before conjugation, remove the excess reducing agent using a desalting column or dialysis, equilibrating with a degassed conjugation buffer (e.g., PBS, pH 7.2).
Conjugation of this compound to Protein
-
Prepare this compound Solution: Immediately before use, dissolve the this compound in an anhydrous organic solvent such as DMSO or DMF to a concentration of 10-20 mM.
-
Reaction:
-
Add a 10-20 fold molar excess of the this compound solution to the prepared protein solution. The final concentration of the organic solvent should not exceed 10% to avoid protein denaturation.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching (Optional): To stop the reaction, add a small molecule thiol such as cysteine or β-mercaptoethanol to a final concentration of 10-20 mM to react with any excess maleimide.
Purification of the Conjugate
Purification is necessary to remove unreacted this compound and any quenching agents.
-
Size Exclusion Chromatography (SEC): This is the most common method for separating the larger protein conjugate from smaller, unreacted molecules.
-
Dialysis: Effective for removing small molecule impurities.
-
Ion Exchange Chromatography (IEX): Can be used to separate the conjugate from the unconjugated protein, as the PEGylation can alter the surface charge of the protein.
Boc Deprotection
Once the conjugate is purified, the Boc protecting group can be removed to expose the primary amine.
-
Dissolve the conjugate in anhydrous dichloromethane (DCM).
-
Add Trifluoroacetic Acid (TFA): Add a solution of 20-50% TFA in DCM.
-
Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting product will be the TFA salt of the amine. If the free amine is required, perform a basic work-up by dissolving the residue in DCM and washing with a mild base such as saturated sodium bicarbonate solution.
-
Dry the organic layer and concentrate to obtain the final deprotected conjugate.
-
Characterization of the Final Conjugate
Several analytical techniques can be used to confirm the successful conjugation and determine the degree of labeling.
-
SDS-PAGE: A noticeable shift in the molecular weight of the protein band will be observed upon successful PEGylation. Native PAGE can also be used and may provide better resolution than SDS-PAGE, which can be affected by interactions between PEG and SDS.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Provides an accurate molecular weight of the conjugate, allowing for the determination of the number of PEG linkers attached to the protein.
-
HPLC (SEC, RP-HPLC, HIC): Can be used to assess the purity of the conjugate and separate different species (e.g., unconjugated protein, mono-PEGylated, multi-PEGylated).
-
UV-Vis Spectroscopy: Can be used to quantify the protein concentration and, if a chromophore is present on the linker, the degree of labeling.
Conclusion
This compound is a powerful and versatile tool for bioconjugation, offering a combination of thiol-selectivity, improved biocompatibility, and the potential for subsequent functionalization through the protected amine. A thorough understanding of the reaction mechanism, kinetics, and stability of the resulting linkage is crucial for the successful design and development of novel bioconjugates for therapeutic and diagnostic applications. The protocols provided in this guide offer a solid foundation for researchers to effectively utilize this important crosslinker in their work.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
The Strategic Role of PEG Linkers in Enhancing Antibody-Drug Conjugate Efficacy and Safety: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs.[1][2] The linker, a critical component connecting the antibody to the payload, plays a pivotal role in the overall therapeutic index of an ADC.[3][4] Among the various linker technologies, polyethylene glycol (PEG) linkers have emerged as a versatile and powerful tool for optimizing the physicochemical and pharmacological properties of ADCs.[5] This in-depth technical guide explores the multifaceted role of PEG linkers in ADC development, providing quantitative data, detailed experimental protocols, and visual representations of key concepts to inform rational drug design.
The Influence of PEG Linkers on ADC Properties
The incorporation of PEG linkers can significantly enhance the performance of ADCs by modulating several key parameters. PEG is a hydrophilic, biocompatible, and non-immunogenic polymer that can be synthesized with a defined length and architecture. These properties translate into several advantages for ADCs, as detailed below.
Improved Pharmacokinetics
PEGylation, the process of attaching PEG chains, can profoundly impact the pharmacokinetic (PK) profile of an ADC. The hydrophilic nature of PEG increases the hydrodynamic radius of the ADC, which in turn reduces renal clearance and extends the plasma half-life. This prolonged circulation time allows for greater accumulation of the ADC at the tumor site, potentially leading to enhanced efficacy.
Enhanced Solubility and Stability
A significant challenge in ADC development is the often hydrophobic nature of cytotoxic payloads, which can lead to aggregation and reduced stability. PEG linkers, with their inherent hydrophilicity, can effectively shield the hydrophobic drug, improving the overall solubility of the ADC and preventing aggregation. This is particularly crucial when aiming for a high drug-to-antibody ratio (DAR). Improved stability in circulation also minimizes the premature release of the payload, thereby reducing off-target toxicity.
Reduced Immunogenicity
The PEG chain can act as a steric shield, masking potential immunogenic epitopes on both the antibody and the payload. This can lead to a reduced immune response against the ADC, which is a critical consideration for therapeutic proteins.
Quantitative Impact of PEG Linkers on ADC Performance
The length and architecture of the PEG linker are critical design parameters that can be fine-tuned to achieve the desired ADC profile. The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker properties on key performance metrics.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics in Rats
| Linker | Clearance (mL/day/kg) | Half-life (t½, hours) |
| No PEG | ~15 | Data Not Available |
| PEG2 | ~10 | Data Not Available |
| PEG4 | ~7 | Data Not Available |
| PEG8 | ~5 | Prolonged |
| PEG12 | ~5 | Prolonged |
| PEG24 | ~5 | Prolonged |
Data synthesized from preclinical studies. Absolute values can vary depending on the specific ADC and animal model.
Table 2: Impact of PEG Linker Architecture on ADC Pharmacokinetics (DAR 8)
| Linker Architecture | Clearance Rate | Area Under the Curve (AUC) |
| Linear (L-PEG24) | High | Lower |
| Pendant (P-(PEG12)2) | Low | Nearly 3-fold higher than L-PEG24 |
Comparison of a linear 24-unit PEG linker to a branched linker with two 12-unit PEG chains on a trastuzumab-DM1 conjugate.
Table 3: Impact of PEG Linker Length on In Vitro Cytotoxicity
| Linker | IC50 (ng/mL) - Karpas-299 (Anti-CD30 ADC) |
| No PEG | ~10 |
| PEG2 | ~10 |
| PEG4 | ~10 |
| PEG8 | ~10 |
| PEG12 | ~10 |
| PEG24 | ~10 |
In this particular study, PEG linker length did not significantly impact in vitro cytotoxicity.
| Conjugate | In Vitro Cytotoxicity Reduction (vs. No PEG) |
| ZHER2-PEG4K-MMAE | 4.5-fold |
| ZHER2-PEG10K-MMAE | 22-fold |
In a study with miniaturized affibody-based drug conjugates, longer PEG chains led to a reduction in in vitro cytotoxicity.
Strategic Selection of PEG Linkers
The choice of PEG linker is a critical decision in ADC design and should be guided by the specific properties of the antibody, payload, and the desired therapeutic outcome. The following decision tree provides a logical framework for selecting an appropriate PEG linker strategy.
References
- 1. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 2. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. Introduction to DOT Plot Analysis in Bioinformatics - Omics tutorials [omicstutorials.com]
- 4. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Boc protection and deprotection chemistry explained
An In-depth Technical Guide to Boc Protection and Deprotection Chemistry
For researchers, scientists, and drug development professionals, the tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide synthesis and the development of complex molecules.[1][2] Its utility lies in its ease of introduction, stability across a range of reaction conditions, and the mild acidic conditions required for its removal.[1][3] This technical guide provides a comprehensive overview of the chemistry of the Boc group, including detailed reaction mechanisms, experimental protocols, and quantitative data to inform synthetic strategies.
Core Principles of the Boc Protecting Group
The Boc group is used to temporarily mask the nucleophilicity and basicity of primary and secondary amines by converting them into carbamates.[1] This protection prevents unwanted side reactions during subsequent synthetic steps. A key advantage of the Boc group is its orthogonality to other common amine protecting groups, such as the base-labile fluorenylmethoxycarbonyl (Fmoc) group and the benzyloxycarbonyl (Cbz) group, which is removed by hydrogenolysis. This orthogonality is crucial for complex, multi-step syntheses, including solid-phase peptide synthesis (SPPS).
Boc Protection of Amines
The most common method for introducing the Boc group is through the reaction of an amine with di-tert-butyl dicarbonate, also known as Boc anhydride ((Boc)₂O).
Mechanism of Boc Protection
The protection reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes to the stable byproducts tert-butanol and carbon dioxide gas. The reaction can be performed with or without a base, though the presence of a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) can accelerate the reaction by deprotonating the amine, thereby increasing its nucleophilicity.
Caption: Mechanism of Boc protection of a primary amine.
Experimental Protocol for Boc Protection of a Primary Aliphatic Amine
Materials:
-
Primary aliphatic amine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM)
-
1M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary amine in dichloromethane (approximately 0.2 M).
-
Add triethylamine to the solution and stir for 5 minutes at room temperature.
-
Add di-tert-butyl dicarbonate portion-wise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is consumed (typically 1-4 hours).
-
Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl (twice), saturated NaHCO₃ solution (twice), and brine (once).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc protected amine.
Quantitative Data for Boc Protection of Amines
| Substrate Type | Reagents and Conditions | Time (h) | Temp (°C) | Yield (%) |
| Primary Aliphatic Amine | (Boc)₂O (1.1 eq), TEA (1.2 eq), DCM | 2 | RT | >95 |
| Secondary Aliphatic Amine | (Boc)₂O (1.5 eq), DIPEA (1.5 eq), DCM | 12 | RT | 90 |
| Aniline | (Boc)₂O (1.1 eq), DMAP (0.1 eq), CH₃CN | 4 | RT | 95 |
| Amino Acid | (Boc)₂O (1.1 eq), NaOH (1.1 eq), Dioxane/H₂O | 4-6 | RT | 85-95 |
Boc Deprotection of Amines
The removal of the Boc group is a critical step to liberate the free amine for subsequent reactions. This is most commonly achieved under acidic conditions.
Mechanism of Boc Deprotection
The acid-catalyzed deprotection of a Boc-protected amine begins with the protonation of the carbamate's carbonyl oxygen. This protonation makes the carbamate a better leaving group. The protonated intermediate then fragments to form a stable tert-butyl cation, carbon dioxide, and the free amine. The tert-butyl cation can be trapped by a scavenger, deprotonate to form isobutylene gas, or polymerize.
Caption: Acid-catalyzed Boc deprotection mechanism.
Experimental Protocols for Boc Deprotection
The choice of deprotection method depends on the substrate's sensitivity to acidic conditions.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This is a very common and rapid method for Boc deprotection.
Materials:
-
N-Boc protected amine (1.0 eq)
-
Trifluoroacetic acid (TFA) (10 eq)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the N-Boc protected amine in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid to the stirred solution.
-
Stir the reaction at room temperature and monitor by TLC (typically complete within 1-2 hours).
-
Upon completion, remove the solvent and excess TFA by rotary evaporation. Toluene can be used for co-evaporation to remove residual TFA.
-
To obtain the free amine from its TFA salt, dissolve the residue in a suitable solvent and wash with a mild base such as saturated sodium bicarbonate solution.
Protocol 2: Deprotection using HCl in Dioxane
This method is also widely used and often results in the precipitation of the amine hydrochloride salt.
Materials:
-
N-Boc protected amine
-
4M HCl in 1,4-dioxane
-
Diethyl ether
Procedure:
-
Dissolve the Boc-protected amine in a minimal amount of a suitable solvent.
-
Add a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1 to 4 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.
Quantitative Data for Boc Deprotection of Amines
| Substrate Type | Reagents and Conditions | Time (h) | Temp (°C) | Yield (%) |
| N-Boc-Aniline | 20% TFA in DCM | 1 | RT | >99 |
| N-Boc-Aliphatic Amine | 4M HCl in Dioxane | 1-4 | RT | 95-99 |
| N-Boc-Amino Acid Ester | 50% TFA in DCM | 0.5 | RT | >99 |
| N-Boc-Indole | 10% H₂SO₄ in Dioxane | 2 | 50 | 90 |
Experimental Workflow
The following diagram illustrates a general workflow for the protection and subsequent deprotection of an amine using the Boc group.
Caption: General experimental workflow for Boc protection/deprotection.
Conclusion
The Boc protecting group is an invaluable tool in organic synthesis, offering a robust and versatile method for the protection of amines. Its predictable reactivity and the mild conditions required for its removal have solidified its importance in the synthesis of pharmaceuticals and other complex organic molecules. A thorough understanding of the mechanisms and experimental conditions for both the introduction and cleavage of the Boc group is essential for any chemist working in these fields.
References
A Technical Guide to Mal-PEG5-NH-Boc: A Heterobifunctional Linker for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial availability, pricing, and core applications of Mal-PEG5-NH-Boc, a heterobifunctional crosslinker integral to the fields of bioconjugation, drug delivery, and proteomics. This document details the experimental protocols for its use and the subsequent characterization of the resulting conjugates, offering a valuable resource for researchers and professionals in the life sciences.
Introduction to this compound
This compound, with the chemical name Maleimido-PEG5-Amine-Boc, is a versatile crosslinking reagent. Its structure features a maleimide group at one terminus, a Boc-protected amine at the other, and a hydrophilic 5-unit polyethylene glycol (PEG) spacer. This configuration allows for the sequential and specific conjugation of two different molecules.
The maleimide group exhibits high reactivity towards sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides, forming a stable thioether bond.[1][2] This reaction is most efficient at a pH range of 6.5-7.5.[3] The Boc (tert-butyloxycarbonyl) protecting group on the terminal amine allows for controlled deprotection under acidic conditions, revealing a primary amine that can then be conjugated to a carboxyl group or other amine-reactive moieties. The PEG spacer enhances the solubility and reduces the immunogenicity of the resulting bioconjugate.
Commercial Suppliers and Pricing
This compound and its variants are available from several commercial suppliers. The pricing is dependent on the purity and quantity of the product. Below is a summary of representative suppliers and their listed prices.
| Supplier | Product Name | Catalog Number | Purity | Quantity | Price (USD) |
| BroadPharm | This compound | BP-28794 | >95% | 100 mg | $280.00 |
| 250 mg | $450.00 | ||||
| 500 mg | $750.00 | ||||
| 1 g | $1200.00 | ||||
| Glycomindsynth | This compound | - | 95-98% | 1 g | $980.00 |
| 5 g | $2860.00 | ||||
| MedKoo Biosciences | Mal-PEG5-Boc | 123324 | >98% | 250 mg | $650.00 |
| 500 mg | $1150.00 | ||||
| Tebubio | This compound | BP-28794 | - | 500 mg | €1,125.00 |
| 1 g | - |
Note: Prices are subject to change and may not include shipping and handling fees. Please refer to the supplier's website for the most current pricing and availability.
Experimental Protocols
This section provides detailed methodologies for the key experimental procedures involving this compound: the deprotection of the Boc group and the conjugation to thiol- and amine-containing molecules.
Boc Deprotection of this compound
The removal of the Boc protecting group is a prerequisite for exposing the primary amine for subsequent conjugation. This is typically achieved under acidic conditions.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stir bar and stir plate
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask with a magnetic stir bar.
-
Add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the DCM and excess TFA by rotary evaporation.
-
For applications requiring the free amine (and not the TFA salt), perform a basic work-up: a. Dissolve the residue in DCM. b. Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the TFA. c. Wash the organic layer with brine. d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. e. Filter the solution and concentrate under reduced pressure to obtain the deprotected Mal-PEG5-NH₂.
Maleimide-Thiol Conjugation to a Protein
This protocol describes the conjugation of the maleimide moiety of a PEG linker to a thiol-containing protein, such as an antibody with reduced disulfide bonds.
Materials:
-
Thiol-containing protein (e.g., reduced antibody)
-
This compound (or other maleimide-PEG linker)
-
Conjugation buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
Reducing agent (optional, if protein requires reduction): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Quenching solution: Cysteine or 2-mercaptoethanol
-
Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes
Procedure:
-
Protein Preparation: a. Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL. b. If the protein's cysteine residues are in disulfide bonds, reduction is necessary. Add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed prior to adding the maleimide linker.
-
Linker Preparation: Dissolve the this compound in a suitable solvent (e.g., DMSO or DMF) to prepare a stock solution (e.g., 10 mM).
-
Conjugation Reaction: a. Add the maleimide-PEG stock solution to the protein solution at a 10-20 fold molar excess. b. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Add a quenching solution (e.g., cysteine) to react with any excess maleimide.
-
Purification: Remove the excess linker and other small molecules by SEC or dialysis.
Characterization of PEGylated Proteins
After conjugation, it is crucial to characterize the resulting PEGylated protein to determine the degree of labeling and confirm the integrity of the conjugate.
| Technique | Purpose | Key Considerations |
| UV-Vis Spectroscopy | Determine protein concentration and degree of labeling (if the linker has a chromophore). | Requires accurate extinction coefficients for the protein and the label. |
| SDS-PAGE | Assess the increase in molecular weight due to PEGylation. | The apparent molecular weight on the gel will be higher than the actual molecular weight due to the hydrodynamic properties of PEG. |
| Size-Exclusion Chromatography (SEC) | Separate the conjugate from unreacted protein and linker, and assess aggregation. | Can provide information on the homogeneity of the conjugate population. |
| Mass Spectrometry (MS) | Determine the precise molecular weight of the conjugate and confirm the number of attached PEG linkers. | Techniques like MALDI-TOF or LC-MS are commonly used. The heterogeneity of PEG can complicate the spectra. |
| Reversed-Phase HPLC (RP-HPLC) | Separate different species of PEGylated proteins. | Can resolve species with different numbers of PEG chains attached. |
Logical Relationships in Heterobifunctional Conjugation
The use of a heterobifunctional linker like this compound involves a series of logical steps to achieve the desired final conjugate. The following diagram illustrates the relationship between the different components and reactions in a typical antibody-drug conjugate (ADC) synthesis.
This guide provides a foundational understanding and practical protocols for the use of this compound in bioconjugation. For specific applications, optimization of the reaction conditions may be necessary to achieve the desired outcome. Always refer to the manufacturer's instructions and relevant scientific literature for the most detailed and up-to-date information.
References
Mal-PEG5-NH-Boc: A Technical Guide for Researchers
CAS Number: 2170654-72-3
This in-depth technical guide provides essential information on Mal-PEG5-NH-Boc, a heterobifunctional crosslinker widely used in bioconjugation, drug delivery, and the development of targeted therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its properties, experimental protocols, and applications.
Core Properties and Specifications
This compound, also known as Maleimide-PEG5-Amine-Boc, is a versatile molecule featuring a maleimide group at one end and a Boc-protected amine at the other, connected by a five-unit polyethylene glycol (PEG) spacer. The maleimide group enables covalent linkage to thiol-containing molecules, such as cysteine residues in proteins, while the Boc-protected amine provides a latent primary amine that can be deprotected for subsequent conjugation. The hydrophilic PEG spacer enhances the solubility and biocompatibility of the resulting conjugate.
| Property | Value | Reference |
| CAS Number | 2170654-72-3 | [1] |
| Molecular Formula | C₂₁H₃₆N₂O₉ | [1] |
| Molecular Weight | 460.5 g/mol | [1] |
| Purity | Typically ≥95% | [2][3] |
| Appearance | White to off-white solid or viscous oil | |
| Solubility | DMSO, DMF, DCM | |
| Storage Conditions | -20°C, protect from moisture |
Experimental Protocols
The utility of this compound lies in its ability to facilitate sequential conjugation reactions. The following protocols outline the general procedures for maleimide-thiol conjugation and the subsequent deprotection of the Boc-amine.
Maleimide-Thiol Conjugation
This protocol describes the conjugation of a thiol-containing molecule (e.g., a protein or peptide with a cysteine residue) to the maleimide moiety of this compound.
Materials:
-
Thiol-containing molecule
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or other thiol-free buffer, pH 6.5-7.5
-
Anhydrous DMSO or DMF
-
Quenching reagent (e.g., free cysteine or β-mercaptoethanol)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Preparation of Reactants:
-
Dissolve the thiol-containing molecule in the conjugation buffer. If the molecule contains disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like TCEP or DTT and subsequently purify to remove the reducing agent.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the this compound stock solution to the solution of the thiol-containing molecule.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring. The reaction should be protected from light.
-
-
Quenching and Purification:
-
(Optional) Quench the reaction by adding a small excess of a free thiol to react with any unreacted maleimide groups.
-
Purify the conjugate using an appropriate method to remove unreacted linker and other reagents.
-
Boc-Amine Deprotection
This protocol outlines the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine.
Materials:
-
Boc-protected conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
(Optional) Scavenger, such as triisopropylsilane (TIS)
-
(Optional for neutralization) Saturated sodium bicarbonate solution
Procedure:
-
Reaction Setup:
-
Dissolve the Boc-protected conjugate in DCM.
-
Add TFA to the solution (typically 20-50% v/v). If the substrate is sensitive to cationic species, a scavenger like TIS can be added.
-
-
Deprotection Reaction:
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
-
Work-up:
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting amine will be the TFA salt. If the free amine is required, dissolve the residue in an organic solvent and wash with a mild base like saturated sodium bicarbonate solution to neutralize the acid. Dry the organic layer and concentrate to obtain the deprotected product.
-
Applications and Workflows
A primary application of this compound is in the construction of Antibody-Drug Conjugates (ADCs). In this context, the linker connects a monoclonal antibody (mAb) to a potent cytotoxic drug.
Logical Workflow for ADC Synthesis
The following diagram illustrates the logical steps involved in synthesizing an ADC using this compound.
Caption: Logical workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Experimental Workflow for Bioconjugation
The following diagram details a typical experimental workflow for the bioconjugation of a thiol-containing protein with a payload molecule after Boc deprotection.
Caption: Experimental workflow for protein-payload conjugation.
Signaling Pathway Modulation
The ultimate goal of creating a bioconjugate like an ADC is to modulate a biological pathway, typically to induce apoptosis in cancer cells. The ADC targets a specific cell surface antigen, is internalized, and releases its cytotoxic payload, which then interferes with critical cellular processes.
Caption: ADC-mediated targeted cell killing pathway.
References
In-Depth Technical Guide to Mal-PEG5-NH-Boc: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Mal-PEG5-NH-Boc, a heterobifunctional linker integral to the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document details the molecule's specifications, provides exemplary experimental protocols for its use, and illustrates the logical workflow for the synthesis of a targeted protein degrader.
Core Properties of this compound
This compound is a versatile chemical tool featuring a maleimide group at one end and a Boc-protected amine at the other, separated by a five-unit polyethylene glycol (PEG) spacer. The maleimide moiety allows for the specific and efficient conjugation to thiol groups, commonly found in cysteine residues of proteins and peptides. The Boc-protected amine provides a stable, yet readily cleavable, functional group that can be deprotected under acidic conditions to reveal a primary amine for subsequent conjugation reactions. The hydrophilic PEG linker enhances the solubility and bioavailability of the resulting conjugate.
| Property | Value | Reference(s) |
| Chemical Formula | C21H36N2O9 | [1] |
| Molecular Weight | 460.50 g/mol | [1] |
| Appearance | White to off-white solid | |
| Purity | ≥95% | |
| Solubility | Soluble in DMSO, DMF, and water | |
| Storage | -20°C, desiccated |
Experimental Protocols
The utility of this compound is best demonstrated through its application in multi-step synthetic workflows. Below are detailed, exemplary protocols for the key reactions involving this linker, based on established methodologies in bioconjugation and PROTAC synthesis.
Protocol 1: Conjugation of this compound to a Cysteine-Containing Molecule (Maleimide-Thiol Reaction)
This protocol describes the conjugation of the maleimide group of this compound to a thiol-containing molecule, such as a cysteine-containing peptide or a small molecule inhibitor.
Materials:
-
This compound
-
Cysteine-containing molecule (e.g., peptide, protein, or inhibitor)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Quenching solution: 1 M β-mercaptoethanol or cysteine in conjugation buffer
-
Purification system (e.g., size-exclusion chromatography, reversed-phase HPLC)
Procedure:
-
Preparation of Reactants:
-
Dissolve the cysteine-containing molecule in the conjugation buffer to a final concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of this compound in DMF or DMSO.
-
-
Conjugation Reaction:
-
Add a 1.5 to 5-fold molar excess of the this compound stock solution to the solution of the cysteine-containing molecule.
-
Gently mix the reaction mixture and incubate at room temperature for 1-4 hours or at 4°C overnight. The reaction progress can be monitored by LC-MS.
-
-
Quenching:
-
Add a 10-fold molar excess of the quenching solution relative to the this compound to quench any unreacted maleimide groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate chromatography method to remove excess reagents and byproducts.
-
Protocol 2: Boc Deprotection of the Amine Terminus
This protocol details the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine for further conjugation.
Materials:
-
Boc-protected conjugate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Deprotection Reaction:
-
Dissolve the Boc-protected conjugate in a solution of 20-50% TFA in DCM.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by LC-MS to confirm the complete removal of the Boc group.
-
-
Work-up:
-
Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
The resulting deprotected conjugate (as a TFA salt) can be used directly in the next step or further purified if necessary.
-
Protocol 3: Amide Bond Formation with the Deprotected Amine
This protocol describes the coupling of the newly exposed amine with a carboxylic acid-functionalized molecule, such as an E3 ligase ligand, to complete the synthesis of a PROTAC.
Materials:
-
Deprotected conjugate from Protocol 2
-
Carboxylic acid-functionalized molecule (e.g., E3 ligase ligand)
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous DMF
-
Purification system (e.g., preparative HPLC)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid-functionalized molecule (1.0 eq) in anhydrous DMF.
-
Add the coupling agent (e.g., HATU, 1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
-
Coupling Reaction:
-
Add the deprotected conjugate (as TFA salt, 1.1 eq) dissolved in a minimal amount of anhydrous DMF to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.
-
-
Purification:
-
Upon completion, purify the final conjugate by preparative HPLC to obtain the desired product.
-
Visualization of Synthetic Workflow
The following diagram illustrates the logical steps involved in the synthesis of a PROTAC using this compound as a linker. This example depicts the conjugation of a cysteine-containing target protein inhibitor and a carboxylic acid-containing E3 ligase ligand.
Caption: Synthetic workflow for a PROTAC using this compound.
Signaling Pathway Context: PROTAC-Mediated Protein Degradation
PROTACs function by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system. The following diagram illustrates the mechanism of action of a PROTAC that targets a specific protein for degradation.
Caption: Mechanism of PROTAC-mediated protein degradation.
Conclusion
This compound is a highly effective and versatile heterobifunctional linker that plays a crucial role in the development of sophisticated bioconjugates. Its well-defined structure, combining a thiol-reactive maleimide, a protected amine, and a solubility-enhancing PEG spacer, makes it an invaluable tool for researchers in drug discovery and chemical biology. The protocols and diagrams provided in this guide offer a foundational understanding for the practical application of this compound in the synthesis of targeted therapies like PROTACs. As the field of targeted protein degradation and bioconjugation continues to evolve, the utility of well-designed linkers such as this compound will undoubtedly expand.
References
A Technical Guide to the Solubility of Mal-PEG5-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Maleimide-PEG5-NH-Boc (Mal-PEG5-NH-Boc), a heterobifunctional linker widely utilized in bioconjugation and the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and PROTACs. Understanding the solubility of this critical reagent is paramount for ensuring reaction efficiency, reproducibility, and the overall success of conjugation strategies.
Core Concepts: Structure and Solubility
This compound possesses a unique chemical architecture that dictates its solubility profile. The molecule incorporates a terminal maleimide group, a five-unit polyethylene glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc)-protected amine.
The presence of the hydrophilic PEG spacer significantly enhances the aqueous solubility of the molecule.[1][2][3] PEG chains are known to be soluble in a wide range of solvents, including water, aqueous buffers, and many organic solvents.[1] This property is often conferred to the molecules they are conjugated with, improving the handling and in vivo disposition of otherwise hydrophobic compounds.
Qualitative Solubility Profile
Vendor technical data sheets and general chemical literature consistently describe this compound and similar PEGylated linkers as having enhanced solubility in aqueous media due to the hydrophilic PEG spacer.[1] Generally, polyethylene glycols are highly soluble in water and aqueous buffers such as PBS. They also exhibit good solubility in many common organic solvents.
Quantitative Solubility Data
Precise quantitative solubility data for this compound is not widely published in peer-reviewed literature or technical data sheets. However, data from structurally analogous compounds can provide a valuable reference point for formulation and experimental design. The solubility of a similar PEGylated linker, Boc-NH-PEG5-CH2CH2COOH , has been reported, offering a strong indication of the solubility that can be expected for this compound, particularly in polar aprotic solvents.
| Solvent | Reported Solubility of Boc-NH-PEG5-CH2CH2COOH | Expected Solubility of this compound |
| Dimethyl Sulfoxide (DMSO) | 200 mg/mL | High |
| N,N-Dimethylformamide (DMF) | High | High |
| Dichloromethane (DCM) | Soluble | Soluble |
| Water & Aqueous Buffers | Soluble | Soluble |
| Alcohols (e.g., Ethanol) | Less Soluble | Moderate to Less Soluble |
| Toluene | Less Soluble | Less Soluble |
Note: The expected solubility is an estimation based on the general properties of PEG linkers and data from analogous compounds. It is strongly recommended to determine the solubility experimentally for the specific solvent and concentration required for your application.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility measurements, the following protocols are recommended.
Thermodynamic Solubility Determination via the Shake-Flask Method
This method is considered the gold standard for determining the equilibrium solubility of a compound and is suitable for pure, solid substances.
Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at equilibrium.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., Water, PBS, DMSO)
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure:
-
Add an excess amount of solid this compound to a vial. The excess solid should be clearly visible.
-
Add a known volume of the solvent of interest to the vial.
-
Seal the vial tightly and place it on an orbital shaker.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After incubation, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant. To remove any remaining undissolved solid, either:
-
Centrifuge the sample at high speed and collect the supernatant.
-
Filter the supernatant through a syringe filter.
-
-
Dilute the clear, saturated solution with the same solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis spectroscopy method against a standard curve.
-
Calculate the original solubility in mg/mL or molarity.
Kinetic Solubility Assessment for High-Throughput Screening
This method is often used in early drug discovery to quickly assess the solubility of compounds prepared as stock solutions in DMSO.
Objective: To determine the concentration at which this compound precipitates when diluted from a DMSO stock into an aqueous buffer.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplate (UV-transparent if using a plate reader)
-
Plate shaker
-
Microplate reader capable of detecting light scattering (nephelometry) or UV-Vis absorbance.
Procedure:
-
Prepare serial dilutions of the this compound DMSO stock solution in DMSO.
-
In a 96-well plate, add the aqueous buffer to each well.
-
Add a small volume of each DMSO stock dilution to the corresponding wells containing the aqueous buffer (e.g., add 5 µL of stock to 95 µL of buffer).
-
Seal the plate and shake for a defined period (e.g., 1-2 hours) at a constant temperature.
-
Measure the turbidity of each well using a nephelometer or a UV-Vis plate reader by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 650 nm).
-
The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.
Visualizations
The following diagrams illustrate key workflows related to the assessment and application of this compound solubility.
References
An In-depth Technical Guide to Heterobifunctional Crosslinkers for Protein Modification
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of proteomics and therapeutic development, the precise and stable linkage of proteins to other molecules is paramount. Heterobifunctional crosslinkers have emerged as indispensable chemical tools, enabling the controlled conjugation of biomolecules. This technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with these versatile reagents, with a focus on their practical implementation in research and drug development.
Core Concepts of Heterobifunctional Crosslinkers
Heterobifunctional crosslinkers are reagents that possess two different reactive groups, allowing for the sequential and specific covalent bonding of two distinct functional groups on proteins or other biomolecules.[1][2][3] This dual reactivity is the cornerstone of their utility, as it minimizes the formation of unwanted homodimers and polymers, a common issue with homobifunctional crosslinkers that have identical reactive ends.[2][3]
The general structure of a heterobifunctional crosslinker consists of three key components:
-
Two distinct reactive moieties: Each end of the crosslinker is armed with a chemical group that targets a specific functional group on a protein, such as primary amines (e.g., the ε-amino group of lysine residues) or sulfhydryls (e.g., the thiol group of cysteine residues).
-
A spacer arm: This inert chemical chain separates the two reactive ends. The length and chemical nature of the spacer arm are critical design elements, influencing the distance between the conjugated molecules, as well as the solubility and stability of the final conjugate.
-
Cleavable or non-cleavable linker: Some crosslinkers incorporate a cleavable bond within their spacer arm, such as a disulfide bond, which can be broken under specific conditions (e.g., with reducing agents). This feature is particularly useful for applications requiring the release of a conjugated molecule, such as in drug delivery systems.
The controlled, two-step reaction process is a major advantage of heterobifunctional crosslinkers. Typically, the more labile reactive group is reacted first with the first protein. After removing the excess unreacted crosslinker, the second protein is introduced to react with the second, more stable reactive group. This sequential approach provides greater control over the conjugation process, leading to more defined and homogeneous products.
Types of Heterobifunctional Crosslinkers
The versatility of heterobifunctional crosslinkers stems from the variety of reactive groups that can be incorporated into their structure. This allows for the targeting of different functional groups on proteins and other biomolecules.
Amine-Reactive and Sulfhydryl-Reactive Crosslinkers
This is the most common class of heterobifunctional crosslinkers. One end typically features an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines, while the other end contains a maleimide group that specifically targets sulfhydryl groups.
Carbonyl-Reactive and Sulfhydryl-Reactive Crosslinkers
These crosslinkers are useful for conjugating glycoproteins or other molecules containing aldehyde or ketone groups to sulfhydryl-containing molecules.
Amine-Reactive and Photoreactive Crosslinkers
These reagents combine an amine-reactive group with a photoreactive group, such as an aryl azide or diazirine. The photoreactive group remains inert until activated by UV light, at which point it can non-selectively insert into C-H or N-H bonds in close proximity. This allows for the capture of transient or weak protein-protein interactions.
Sulfhydryl-Reactive and Photoreactive Crosslinkers
Similar to the amine-reactive and photoreactive class, these crosslinkers enable the specific attachment to a sulfhydryl-containing molecule, followed by light-activated, non-selective crosslinking to a nearby interacting partner.
Zero-Length Crosslinkers
Zero-length crosslinkers, such as 1-ethyl-3-(-3-dimethylaminopropyl) carbodiimide (EDC), facilitate the direct covalent linkage of two molecules without becoming part of the final bond. EDC activates carboxyl groups to react with primary amines, forming an amide bond.
Quantitative Data of Common Heterobifunctional Crosslinkers
The selection of an appropriate crosslinker is critical for the success of a conjugation experiment. The following table summarizes the key quantitative data for a selection of commonly used heterobifunctional crosslinkers to aid in this process.
| Crosslinker | Reactive Group 1 (Target) | Reactive Group 2 (Target) | Spacer Arm Length (Å) | Cleavable | Water Soluble | Key Characteristics |
| SMCC | NHS-ester (Amine) | Maleimide (Sulfhydryl) | 8.3 | No | No | Widely used for creating stable protein-protein conjugates. |
| Sulfo-SMCC | Sulfo-NHS-ester (Amine) | Maleimide (Sulfhydryl) | 8.3 | No | Yes | Water-soluble version of SMCC, ideal for biological applications. |
| LC-SMCC | NHS-ester (Amine) | Maleimide (Sulfhydryl) | 13.9 | No | No | Longer spacer arm than SMCC, providing greater reach. |
| BMPS | NHS-ester (Amine) | Maleimide (Sulfhydryl) | 6.9 | No | No | Shorter spacer arm for linking molecules in close proximity. |
| GMBS | NHS-ester (Amine) | Maleimide (Sulfhydryl) | 7.4 | No | No | Intermediate spacer arm length. |
| EMCS | NHS-ester (Amine) | Maleimide (Sulfhydryl) | 9.4 | No | No | Provides a different spacer arm chemistry compared to SMCC. |
| LC-SPDP | NHS-ester (Amine) | Pyridyldithiol (Sulfhydryl) | 15.7 | Yes (Disulfide) | No | Cleavable crosslinker, allowing for the release of conjugated molecules. |
| SATA | NHS-ester (Amine) | Thiol (after deprotection) | 2.8 | No | No | Introduces a protected sulfhydryl group onto a protein. |
| SM(PEG)n | NHS-ester (Amine) | Maleimide (Sulfhydryl) | Variable (e.g., 17.6 - 95.2) | No | Yes | PEGylated linkers enhance solubility and reduce immunogenicity. |
| EDC | Carbodiimide (Carboxyl) | (Amine) | 0 | No | Yes | Zero-length crosslinker for direct amide bond formation. |
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving heterobifunctional crosslinkers.
Protein Thiolation using SATA
This protocol describes the introduction of sulfhydryl groups onto a protein using N-Succinimidyl-S-acetylthioacetate (SATA).
Materials:
-
Protein to be modified (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
SATA solution (freshly prepared in DMSO or DMF)
-
Deacetylation solution (0.5 M Hydroxylamine, 25 mM EDTA in PBS, pH 7.2-7.5)
-
Desalting column
Procedure:
-
SATA Reaction:
-
Dissolve the protein in an appropriate amine-free buffer at a concentration of 1-5 mg/mL.
-
Add a 10- to 20-fold molar excess of the freshly prepared SATA solution to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Remove the excess, unreacted SATA using a desalting column equilibrated with the reaction buffer.
-
-
Deprotection (Deacetylation):
-
To the SATA-modified protein, add the deacetylation solution to a final concentration of 0.05 M hydroxylamine.
-
Incubate the reaction for 2 hours at room temperature to remove the acetyl protecting group and expose the free sulfhydryl.
-
Remove the hydroxylamine and other byproducts by passing the solution through a desalting column equilibrated with a suitable buffer (e.g., PBS with 1-5 mM EDTA to prevent disulfide bond formation).
-
Two-Step Protein-Protein Conjugation using Sulfo-SMCC
This protocol outlines the conjugation of an amine-containing protein to a sulfhydryl-containing protein using the water-soluble crosslinker Sulfo-SMCC.
Materials:
-
Amine-containing protein (Protein-NH2)
-
Sulfhydryl-containing protein (Protein-SH)
-
Sulfo-SMCC
-
Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
-
Desalting column
Procedure:
-
Activation of Protein-NH2:
-
Dissolve Protein-NH2 in the conjugation buffer.
-
Prepare a fresh solution of Sulfo-SMCC in water.
-
Add a 10- to 50-fold molar excess of Sulfo-SMCC to the Protein-NH2 solution. The optimal molar ratio depends on the protein concentration and should be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Remove the excess, unreacted Sulfo-SMCC using a desalting column equilibrated with the conjugation buffer.
-
-
Conjugation to Protein-SH:
-
Immediately add the sulfhydryl-containing Protein-SH to the maleimide-activated Protein-NH2. The molar ratio of the two proteins should be optimized for the desired final conjugate.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
To quench the reaction, a small molecule containing a free sulfhydryl (e.g., cysteine or 2-mercaptoethanol) can be added to react with any remaining maleimide groups.
-
Purification and Analysis of Protein Conjugates
Following the conjugation reaction, it is essential to purify the desired conjugate from unreacted proteins, crosslinker, and byproducts.
Purification by Size Exclusion Chromatography (SEC)
SEC, also known as gel filtration, is a widely used method for purifying protein conjugates based on their size. The larger conjugate will elute from the column before the smaller, unreacted proteins.
General Protocol:
-
Equilibrate the SEC column with a suitable buffer.
-
Load the conjugation reaction mixture onto the column. The sample volume should typically be a small fraction of the total column volume for optimal resolution.
-
Elute the proteins with the equilibration buffer at a constant flow rate.
-
Collect fractions and monitor the protein elution profile using UV absorbance at 280 nm.
-
Analyze the collected fractions by SDS-PAGE to identify those containing the purified conjugate.
Analysis by SDS-PAGE and Mass Spectrometry
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental technique to assess the success of a conjugation reaction. The formation of a new, higher molecular weight band corresponding to the conjugate, and the reduction in the intensity of the bands of the starting proteins, indicates a successful reaction.
Mass Spectrometry (MS): For a more detailed analysis, mass spectrometry can be used to determine the precise mass of the conjugate, confirming its identity and providing information on the conjugation efficiency (e.g., the drug-to-antibody ratio in an ADC).
Visualizing Workflows and Pathways
Diagrams are crucial for understanding the complex relationships and processes involved in protein modification using heterobifunctional crosslinkers.
Caption: General experimental workflow for a two-step protein-protein conjugation.
Caption: Workflow for Antibody-Drug Conjugate (ADC) development.
Caption: Signaling pathway analysis using photoreactive crosslinkers.
References
Methodological & Application
Application Notes and Protocols for Mal-PEG5-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step protocol for the use of Mal-PEG5-NH-Boc, a heterobifunctional linker crucial for bioconjugation. This linker contains a maleimide group for covalent bonding with thiol-containing molecules and a Boc-protected amine group, which can be deprotected for subsequent reactions. The polyethylene glycol (PEG) spacer enhances solubility in aqueous solutions.[1][2][3][4]
Core Applications
This compound is extensively utilized in several key research and development areas:
-
Antibody-Drug Conjugates (ADCs): As a linker to attach cytotoxic drugs to monoclonal antibodies, enabling targeted cancer therapy.[]
-
Protein and Peptide Labeling: For conjugating proteins and peptides with fluorescent dyes, biotin, or other reporter molecules.
-
Surface Modification: Functionalizing nanoparticles and other surfaces for targeted drug delivery and diagnostic applications.
-
PEGylation: Improving the pharmacokinetic properties of therapeutic proteins and peptides by attaching PEG chains.
Chemical Properties and Reaction Mechanism
This compound is a heterobifunctional PEG derivative. Its maleimide group selectively reacts with sulfhydryl (thiol) groups to create a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5. The Boc (tert-butyloxycarbonyl) protecting group on the amine can be removed under acidic conditions, revealing a primary amine for further conjugation.
Protocol 1: Boc Deprotection of this compound
This protocol outlines the removal of the Boc protecting group to expose the primary amine.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Methanol (optional, for alternative methods)
-
Oxalyl chloride (optional, for alternative methods)
-
Nitrogen or Argon gas
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the this compound in anhydrous DCM in a dry round-bottom flask.
-
Acid Addition: Under an inert atmosphere (nitrogen or argon), add TFA to the solution. A common concentration is 20-50% TFA in DCM.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Remove the solvent and excess TFA using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporate with a solvent like toluene.
-
Purification: The resulting amine-TFA salt can often be used directly in the next step after thorough drying. If the free amine is required, a basic work-up with a mild base (e.g., saturated sodium bicarbonate solution) followed by extraction with an organic solvent can be performed.
Quantitative Data for Boc Deprotection:
| Parameter | Condition | Reference |
| Reagent | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | |
| TFA Concentration | 20-50% (v/v) | |
| Temperature | Room Temperature | |
| Reaction Time | 1-4 hours | |
| Alternative Reagent | Oxalyl chloride in Methanol |
Protocol 2: Thiol-Maleimide Conjugation to a Protein
This protocol describes the conjugation of the maleimide group of deprotected Mal-PEG5-NH2 to a thiol-containing protein, such as a monoclonal antibody with reduced disulfide bonds.
Materials:
-
Deprotected Mal-PEG5-NH2
-
Thiol-containing protein (e.g., antibody)
-
Degassed conjugation buffer (e.g., PBS, Tris, or HEPES, pH 7-7.5)
-
Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction (optional)
-
DMSO or DMF for dissolving the linker
-
Purification system (e.g., gel filtration, FPLC, HPLC)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the degassed conjugation buffer at a concentration of 1-10 mg/mL.
-
If the protein's cysteine residues are in disulfide bonds, add a 10-100x molar excess of TCEP and incubate for 20-30 minutes at room temperature to reduce them.
-
-
Linker Preparation: Dissolve the deprotected Mal-PEG5-NH2 in DMSO or DMF to create a stock solution (e.g., 1-10 mg in 100 µL).
-
Conjugation Reaction:
-
Add the linker solution to the protein solution. The molar ratio of linker to protein can vary, but a 5-20 fold molar excess of the linker is common.
-
Flush the reaction vial with an inert gas (nitrogen or argon), seal it tightly, and mix thoroughly.
-
Incubate the reaction at room temperature for 2 hours or overnight at 4°C.
-
-
Purification: Remove the excess, unreacted linker and byproducts using gel filtration, FPLC, or HPLC.
-
Characterization: Determine the degree of labeling (DOL), which is the average number of linker molecules conjugated to each protein molecule, by measuring the absorbance of the conjugate solution.
Quantitative Data for Thiol-Maleimide Conjugation:
| Parameter | Condition | Conjugation Efficiency | Reference |
| pH | 7.0 - 7.5 | Optimal for thiol-maleimide reaction | |
| Temperature | Room Temperature or 4°C | - | |
| Reaction Time | 30 min - 2 hours | 58% - 84% | |
| Maleimide to Thiol Molar Ratio | 2:1 to 5:1 | 58% - 84% |
Visualizations
Experimental Workflow for this compound Conjugation
The following diagram illustrates the general workflow for using this compound, from the initial deprotection step to the final bioconjugation.
Caption: General workflow for bioconjugation using this compound.
Logical Relationship in Antibody-Drug Conjugate (ADC) Action
This diagram shows the logical role of the deprotected Mal-PEG5 linker within the broader mechanism of action of an ADC.
Caption: Role of the linker in the ADC mechanism of action.
References
Application Notes and Protocols for Mal-PEG5-NH-Boc Conjugation to Antibodies for ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to target cells. The linker connecting the antibody and the payload is a critical component influencing the ADC's stability, efficacy, and pharmacokinetic profile. Mal-PEG5-NH-Boc is a heterobifunctional linker featuring a maleimide group for covalent attachment to thiol-containing residues on the antibody, a five-unit polyethylene glycol (PEG) spacer to enhance solubility and improve pharmacokinetics, and a Boc-protected amine for potential subsequent modifications.[1][2]
These application notes provide a comprehensive guide to the conjugation of this compound to antibodies, including detailed protocols for antibody reduction, conjugation, optional Boc deprotection, and characterization of the resulting ADC.
Core Principles
The conjugation of this compound to an antibody is a multi-step process that relies on well-established bioconjugation chemistries:
-
Antibody Reduction: The interchain disulfide bonds within the antibody's hinge region are partially or fully reduced to generate free thiol (-SH) groups. These thiols serve as the reactive handles for conjugation.[3]
-
Maleimide-Thiol Conjugation: The maleimide group of the this compound linker reacts specifically with the generated thiol groups on the antibody via a Michael addition reaction, forming a stable thioether bond. This reaction is highly efficient and proceeds under mild conditions, preserving the antibody's integrity.[4][5]
-
Boc Deprotection (Optional): The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine of the PEG linker can be removed under acidic conditions. This unmasks a primary amine that can be used for subsequent modifications, such as the attachment of a second payload or an imaging agent.
-
Purification and Characterization: The resulting ADC is purified to remove unconjugated linkers, unreacted antibody, and other impurities. The purified ADC is then characterized to determine key quality attributes such as the drug-to-antibody ratio (DAR), purity, and stability.
Experimental Protocols
Protocol 1: Antibody Reduction
This protocol describes the reduction of interchain disulfide bonds in a monoclonal antibody using tris(2-carboxyethyl)phosphine (TCEP).
Materials:
-
Monoclonal antibody (mAb) solution (e.g., 5-10 mg/mL in PBS, pH 7.4)
-
TCEP hydrochloride
-
Reduction Buffer (e.g., Phosphate Buffered Saline (PBS) with 5 mM EDTA, pH 7.4, degassed)
-
Desalting columns (e.g., Sephadex G-25)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of TCEP in degassed water immediately before use.
-
-
Reduction Reaction:
-
To the antibody solution, add a calculated volume of the 10 mM TCEP stock solution to achieve a 10- to 20-fold molar excess of TCEP to the antibody.
-
Incubate the reaction mixture at 37°C for 30-90 minutes. To prevent re-formation of disulfide bonds, it is recommended to carry out the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Removal of Reducing Agent:
-
Immediately following incubation, remove the excess TCEP by passing the reaction mixture through a desalting column pre-equilibrated with degassed Conjugation Buffer (see Protocol 2).
-
Protocol 2: Conjugation of this compound to Reduced Antibody
This protocol details the conjugation of the maleimide-functionalized linker to the reduced antibody.
Materials:
-
Reduced antibody from Protocol 1
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer (e.g., PBS with 2 mM EDTA, pH 7.0-7.5, degassed)
-
Quenching solution (e.g., 10 mM N-acetylcysteine)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Immediately add a 10- to 20-fold molar excess of the this compound stock solution to the reduced antibody solution.
-
Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.
-
-
Quenching the Reaction:
-
To cap any unreacted maleimide groups, add a quenching solution such as N-acetylcysteine to a final concentration of 1-5 mM.
-
Incubate for an additional 30 minutes at room temperature.
-
Protocol 3: (Optional) Boc Deprotection
This step is performed if the terminal amine on the PEG linker is required for further modification.
Materials:
-
Purified this compound conjugated antibody
-
Mild acid (e.g., 0.1 M HCl or Trifluoroacetic Acid (TFA))
-
Neutralization buffer (e.g., 0.1 M NaOH or Tris buffer)
Procedure:
-
Deprotection Reaction:
-
Carefully adjust the pH of the ADC solution to 2-3 using a mild acid.
-
Incubate the reaction at room temperature for 30-60 minutes. Monitor the reaction to ensure the antibody is not denatured.
-
-
Neutralization:
-
Neutralize the solution by adding a suitable base to bring the pH back to a physiological range (e.g., pH 7.4).
-
Proceed immediately to purification.
-
Protocol 4: ADC Purification and Characterization
Purification is essential to remove unreacted reagents and byproducts. Characterization is critical to ensure the quality and consistency of the ADC.
Purification Methods:
-
Size Exclusion Chromatography (SEC): A common method to separate the larger ADC from smaller impurities like the free linker and quenching agent.
-
Protein A Affinity Chromatography: Can be used to purify the ADC, taking advantage of the antibody's Fc region.
Characterization Methods:
-
Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectroscopy: The simplest method, based on the differential absorbance of the antibody and the payload at specific wavelengths.
-
Hydrophobic Interaction Chromatography (HIC): Separates ADC species with different numbers of conjugated linkers, providing a distribution of DAR values.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides an accurate measurement of the molecular weight of the intact ADC and its subunits, allowing for precise DAR calculation.
-
-
Purity and Aggregation Analysis:
-
Size Exclusion Chromatography (SEC): Used to determine the percentage of monomeric ADC and to quantify any aggregates.
-
SDS-PAGE: To assess the purity of the ADC under reducing and non-reducing conditions.
-
-
Stability Assays:
-
Plasma Stability: The ADC is incubated in plasma from relevant species (e.g., mouse, rat, human) over a time course, and the loss of payload (decrease in DAR) is monitored by LC-MS.
-
Data Presentation
Quantitative data should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Drug-to-Antibody Ratio (DAR) Analysis of a Model ADC
| Analytical Method | Average DAR | DAR Distribution (Species %) |
| DAR 0 | ||
| UV-Vis Spectroscopy | 3.9 | - |
| HIC-UV | 4.1 | 5 |
| LC-MS (Intact) | 4.0 | 4 |
| LC-MS (Reduced) | 4.0 | - |
Table 2: Plasma Stability of a Model ADC (DAR Loss over Time)
| Time Point (Days) | Average DAR (Mouse Plasma) | Average DAR (Human Plasma) |
| 0 | 4.0 | 4.0 |
| 1 | 3.8 | 3.9 |
| 3 | 3.5 | 3.7 |
| 7 | 3.1 | 3.5 |
Visualizations
Experimental Workflow
Caption: Overall workflow for the synthesis and characterization of an ADC using this compound.
ADC Mechanism of Action
Caption: Generalized mechanism of action for an antibody-drug conjugate.
References
- 1. Overview of ADC Therapies: Mechanism, Market, Analytical Techniques, Development and Manufacturing - Creative Proteomics [creative-proteomics.com]
- 2. agilent.com [agilent.com]
- 3. Cysteine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. One moment, please... [sterlingpharmasolutions.com]
Application Notes: Site-Specific Protein Labeling with Mal-PEG5-NH-Boc at Cysteine Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein modification with polyethylene glycol (PEG), a process known as PEGylation, is a cornerstone technique in bioconjugation and drug development. This process enhances the therapeutic properties of proteins by increasing their hydrodynamic volume, which in turn can reduce renal clearance, extend circulating half-life, and shield them from proteolytic degradation and immunogenic responses. Mal-PEG5-NH-Boc is a heterobifunctional linker designed for site-specific protein modification. It features a maleimide group for covalent attachment to free sulfhydryl (thiol) groups of cysteine residues, a hydrophilic 5-unit PEG spacer to enhance solubility, and a Boc-protected amine for potential subsequent functionalization.[1][2][3]
The reaction between a maleimide and a thiol group is a Michael addition, which proceeds efficiently under mild, physiological pH conditions (6.5-7.5) to form a stable thioether bond.[4] This high selectivity for cysteine residues allows for precise control over the site of PEGylation, which is crucial for preserving the protein's biological activity.[5] Cysteine residues are relatively rare on protein surfaces compared to amine-containing residues like lysine, making them ideal targets for site-specific modifications.
These application notes provide a comprehensive guide to labeling proteins with this compound, including detailed experimental protocols, expected quantitative outcomes, and visual diagrams of the workflow and underlying chemistry.
Key Applications
-
Prolonging Plasma Half-Life: Increasing the hydrodynamic size of a protein to reduce its clearance rate from the body.
-
Reducing Immunogenicity: Masking potential epitopes on the protein surface to minimize immune responses.
-
Enhancing Solubility and Stability: The hydrophilic PEG chain can improve the solubility of proteins and protect them from degradation.
-
Drug Delivery Systems: Modifying proteins or drug carriers to improve their pharmacokinetic profiles.
-
Protein Labeling for Imaging and Diagnostics: Attaching probes to proteins for research and diagnostic applications.
Quantitative Data Summary
The success of a PEGylation experiment is evaluated through several quantitative parameters. The following table summarizes key metrics and their typical target values for the successful labeling of a therapeutic protein with this compound. The precise values are protein-dependent and must be determined empirically for each specific case.
| Parameter | Method of Analysis | Typical Target Value/Outcome | Reference |
| Degree of Labeling (DOL) | UV-Vis Spectroscopy, Mass Spectrometry | 1-2 PEG chains per protein (for mono-PEGylation) | |
| Labeling Efficiency | SDS-PAGE, RP-HPLC | > 90% conversion of the protein to the PEGylated form | |
| Purity of Conjugate | Size-Exclusion Chromatography (SEC), RP-HPLC | > 95% | |
| Retention of Biological Activity | In vitro cell-based assays, enzyme kinetics | > 80% of the unmodified protein's activity | |
| Increase in Hydrodynamic Radius | Dynamic Light Scattering (DLS) | Significant increase compared to the unmodified protein | |
| Enhanced Thermal Stability | Differential Scanning Calorimetry (DSC) | Increased melting temperature (Tm) | |
| Increased Half-Life (in vivo) | Pharmacokinetic studies in animal models | 2 to 10-fold (or greater) increase compared to the unmodified protein |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in labeling a protein with this compound.
Protocol 1: Preparation of Protein for Labeling
Objective: To prepare the protein in a suitable buffer and, if necessary, reduce disulfide bonds to expose free cysteine residues for labeling.
Materials:
-
Protein of interest
-
Phosphate-buffered saline (PBS), pH 7.0-7.5, or other suitable non-thiol containing buffer (e.g., HEPES, Tris).
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Degassing equipment (e.g., vacuum pump, nitrogen or argon gas)
-
Ultrafiltration spin columns for buffer exchange
Procedure:
-
Buffer Preparation: Prepare the desired reaction buffer and thoroughly degas it by applying a vacuum for 15-20 minutes or by bubbling with an inert gas (nitrogen or argon) to remove dissolved oxygen, which can promote thiol oxidation.
-
Protein Preparation: Dissolve the protein in the degassed buffer to a concentration of 1-10 mg/mL. If the protein is already in a solution, perform a buffer exchange using an appropriate ultrafiltration spin column to transfer it into the degassed reaction buffer.
-
(Optional) Reduction of Disulfide Bonds: If the target cysteine residue is involved in a disulfide bond, a reduction step is necessary.
-
Add a 5-10 fold molar excess of TCEP to the protein solution.
-
Incubate the reaction mixture for 30-60 minutes at room temperature under an inert atmosphere.
-
Remove the excess TCEP using an ultrafiltration spin column, washing with the degassed reaction buffer. This step is critical as excess reducing agent can interfere with the maleimide reaction.
-
Protocol 2: Labeling Reaction with this compound
Objective: To covalently attach this compound to the free cysteine residues of the prepared protein.
Materials:
-
Prepared protein solution (from Protocol 1)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction vessels (e.g., microcentrifuge tubes)
-
Orbital shaker or rocker
Procedure:
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Initiate the Labeling Reaction:
-
While gently vortexing the protein solution, add a 10- to 20-fold molar excess of the this compound stock solution. The optimal molar ratio should be empirically determined for each protein.
-
Incubate the reaction at room temperature for 2 hours or overnight at 4°C. Protect the reaction from light. Gentle mixing on a rocker or shaker is recommended.
-
-
Quench the Reaction (Optional): To stop the reaction, a small molecule thiol such as L-cysteine or N-acetylcysteine can be added at a final concentration of 10-20 mM to react with any excess this compound. Incubate for 15-30 minutes at room temperature.
Protocol 3: Purification of the PEGylated Protein
Objective: To separate the PEGylated protein from unreacted this compound, the unconjugated protein, and other reaction components.
Methods:
-
Size-Exclusion Chromatography (SEC): This is the most common and effective method. The larger PEGylated protein will elute earlier than the smaller, unreacted labeling reagent.
-
Ion-Exchange Chromatography (IEX): Can be used if the PEGylation alters the overall charge of the protein, allowing for separation of labeled and unlabeled species.
-
Dialysis or Tangential Flow Filtration (TFF): Suitable for removing small molecule impurities, especially for larger-scale preparations.
General SEC Procedure:
-
Equilibrate the SEC column with the desired storage buffer (e.g., PBS).
-
Load the reaction mixture from Protocol 2 onto the column.
-
Elute with the storage buffer and collect fractions.
-
Monitor the elution profile by measuring the absorbance at 280 nm.
-
Analyze the collected fractions by SDS-PAGE to identify those containing the pure PEGylated protein. The PEGylated protein will show a significant increase in apparent molecular weight.
-
Pool the pure fractions.
Protocol 4: Characterization of the PEGylated Protein
Objective: To confirm the success of the labeling reaction and assess the properties of the final product.
Methods:
-
SDS-PAGE: To visualize the increase in molecular weight of the PEGylated protein compared to the unlabeled protein.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the precise molecular weight of the conjugate and calculate the Degree of Labeling (DOL).
-
UV-Vis Spectroscopy: Can be used to determine the protein concentration.
-
RP-HPLC: To assess the purity of the conjugate and separate different PEGylated species.
-
In Vitro Bioassay: To measure the biological activity of the PEGylated protein and compare it to the unmodified protein.
-
Circular Dichroism (CD) Spectroscopy: To assess if the secondary and tertiary structure of the protein has been altered by the PEGylation.
Visualizations
Caption: Thiol-maleimide conjugation reaction.
Caption: Protein labeling workflow.
References
- 1. Site-Specific PEGylation of Therapeutic Proteins [mdpi.com]
- 2. This compound, 2170654-72-3 | BroadPharm [broadpharm.com]
- 3. Mal-PEG5-amine, 2170654-73-4 | BroadPharm [broadpharm.com]
- 4. scielo.br [scielo.br]
- 5. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acidic Deprotection of Mal-PEG5-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-PEG5-NH-Boc is a heterobifunctional linker commonly used in bioconjugation and drug delivery. It features a maleimide group for reaction with thiols (e.g., cysteine residues in proteins), a five-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce immunogenicity, and a Boc-protected amine. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines that is stable under many conditions but can be readily removed under acidic conditions. This deprotection step is crucial for subsequent conjugation or modification at the amine terminus. This document provides detailed protocols and application notes for the acidic deprotection of this compound.
Stability of the Maleimide Group
A critical consideration during the acidic deprotection of this compound is the stability of the maleimide moiety. The maleimide group is susceptible to hydrolysis, particularly at neutral to basic pH. However, maleimides are reported to be more stable in acidic solutions. The acidic conditions used for Boc deprotection are generally considered safe for the maleimide group, minimizing its degradation.
Conditions for Acidic Deprotection
The removal of the Boc group is an acid-catalyzed hydrolysis of the carbamate. The most common reagents for this transformation are trifluoroacetic acid (TFA) and hydrochloric acid (HCl) in an organic solvent.
Data Presentation: Summary of Acidic Deprotection Conditions
While specific quantitative data for the deprotection of this compound is not extensively published, the following table summarizes typical conditions and expected outcomes based on general knowledge of Boc deprotection for similar molecules.
| Parameter | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) | Remarks |
| Reagent | Neat TFA or a solution in DCM (e.g., 20-50% v/v) | 4M HCl in 1,4-dioxane | TFA is highly effective but corrosive. HCl in dioxane is a common alternative. |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane, Methanol | DCM is a good choice for TFA as it solvates the PEG-linker well. |
| Temperature | 0 °C to Room Temperature (20-25 °C) | Room Temperature (20-25 °C) | The reaction is typically fast at room temperature. |
| Reaction Time | 30 minutes - 2 hours | 30 minutes - 4 hours | Reaction progress should be monitored. |
| Work-up | Evaporation of TFA and solvent, often with co-evaporation with toluene. | Evaporation of solvent. | The product is typically obtained as the corresponding ammonium salt (TFA or HCl salt). |
| Purity | Generally high, but potential for side reactions if not optimized. | High, often results in a crystalline salt. | Purity should be assessed by analytical methods like LC-MS and NMR. |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a common and effective method for Boc deprotection.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Toluene (for co-evaporation)
-
Nitrogen or Argon gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve this compound in anhydrous DCM (e.g., to a concentration of 0.1 M) in a round-bottom flask under a nitrogen or argon atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Acid Addition: Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature. Continue stirring for an additional 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is no longer detectable. The deprotected amine product will be more polar than the starting material.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.
-
-
Product: The resulting product is the TFA salt of the deprotected amine (Mal-PEG5-NH3+TFA-), which can often be used directly in subsequent steps.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This protocol provides an alternative to TFA and often yields a solid hydrochloride salt.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Anhydrous 1,4-dioxane or methanol
-
Nitrogen or Argon gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve this compound in a minimal amount of anhydrous 1,4-dioxane or methanol in a round-bottom flask under a nitrogen or argon atmosphere.
-
Acid Addition: Add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents of HCl) to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Once the reaction is complete, remove the solvent under reduced pressure. The product, Mal-PEG5-NH3+Cl-, may precipitate as a solid.
-
If a precipitate forms, it can be collected by filtration and washed with a non-polar solvent like diethyl ether to remove any non-polar impurities.
-
-
Product: The resulting product is the hydrochloride salt of the deprotected amine.
Mandatory Visualizations
Reaction Mechanism of Acidic Boc Deprotection
Caption: Mechanism of acid-catalyzed Boc deprotection.
Experimental Workflow for Boc Deprotection
Caption: Experimental workflow for the acidic deprotection of this compound.
Applications of Mal-PEG5-NH-Boc in Proteomic Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-PEG5-NH-Boc is a heterobifunctional crosslinker that offers significant utility in proteomic studies, particularly in the realms of bioconjugation, drug development, and protein analysis.[1][2][3] This reagent incorporates three key functional components: a maleimide group, a five-unit polyethylene glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc)-protected amine.[1][2] The maleimide moiety allows for specific covalent attachment to thiol groups, commonly found in cysteine residues of proteins. The hydrophilic PEG spacer enhances the solubility of the conjugate in aqueous media, which can be advantageous when working with hydrophobic molecules. The Boc-protected amine provides a latent reactive site that can be deprotected under acidic conditions to reveal a primary amine, enabling a second-step conjugation to another molecule of interest.
This application note provides a comprehensive overview of the applications of this compound in proteomic studies, complete with detailed experimental protocols and illustrative data.
Key Applications in Proteomic Studies
The unique trifunctional nature of this compound lends itself to a variety of applications in proteomics:
-
Antibody-Drug Conjugate (ADC) Development: This is a primary application where the maleimide group is used to conjugate the linker to cysteine residues on a monoclonal antibody. Following purification, the Boc group is removed, and the exposed amine is used to attach a cytotoxic drug. This strategy allows for the targeted delivery of potent therapeutic agents to cancer cells.
-
Protein Labeling for Mass Spectrometry: Proteins can be labeled at specific cysteine residues with this compound. After deprotection, the free amine can be conjugated to reporter molecules, such as isotopic labels for quantitative proteomics or affinity tags for pull-down experiments.
-
Probing Protein-Protein Interactions: By conjugating one protein with this compound and then, after deprotection, conjugating a second protein or a small molecule, this linker can be used to study or stabilize protein-protein or protein-ligand interactions.
-
Immobilization of Proteins: Proteins can be attached to solid supports or surfaces. The maleimide group can react with a thiol-functionalized surface, and after deprotection, the amine can be used for further modifications.
Experimental Protocols
Protocol 1: Conjugation of this compound to a Cysteine-Containing Protein
This protocol describes the first step of conjugation, where the maleimide group of this compound is reacted with a free cysteine residue on a protein of interest.
Materials:
-
Protein of interest with at least one free cysteine residue
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or another amine-free buffer
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Desalting column
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in Conjugation Buffer to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose free cysteines, add a 10-20 fold molar excess of TCEP and incubate at room temperature for 1-2 hours. Note: TCEP is preferred as it does not contain a free thiol that can react with the maleimide. If DTT is used, it must be removed before the addition of the maleimide linker.
-
If a reducing agent was used, remove it using a desalting column equilibrated with Conjugation Buffer.
-
-
Linker Preparation:
-
Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to prepare a stock solution (e.g., 10-20 mM).
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the dissolved this compound to the protein solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification:
-
Remove excess, unreacted this compound using a desalting column or dialysis against the Conjugation Buffer.
-
The resulting product is the Protein-PEG5-NH-Boc conjugate.
-
Protocol 2: Boc Deprotection of the Protein-PEG5-NH-Boc Conjugate
This protocol outlines the removal of the Boc protecting group to expose the primary amine.
Materials:
-
Protein-PEG5-NH-Boc conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether (cold)
-
Resuspension Buffer: PBS, pH 7.4, or another suitable buffer
Procedure:
-
Lyophilization (Optional):
-
For efficient deprotection, the protein conjugate can be lyophilized to remove the aqueous buffer.
-
-
Deprotection Reaction:
-
Resuspend the lyophilized conjugate in a solution of 50% TFA in DCM. Use a minimal volume to ensure dissolution.
-
Incubate the reaction on ice for 30 minutes to 1 hour. The reaction time may require optimization.
-
-
TFA Removal and Protein Precipitation:
-
Remove the TFA and DCM under a gentle stream of nitrogen or by rotary evaporation.
-
Precipitate the deprotected protein by adding cold diethyl ether.
-
Centrifuge to pellet the protein and carefully decant the supernatant.
-
Wash the protein pellet with cold diethyl ether to remove residual TFA.
-
-
Resuspension and Purification:
-
Air-dry the protein pellet briefly to remove residual ether.
-
Resuspend the deprotected protein in the desired Resuspension Buffer.
-
Purify the final deprotected conjugate using a desalting column or dialysis to remove any remaining salts or small molecules.
-
Protocol 3: Mass Spectrometry Analysis of the Conjugated Protein
This protocol provides a general workflow for the characterization of the this compound conjugated protein by mass spectrometry.
Materials:
-
Protein-PEG5-NH-Boc conjugate and deprotected conjugate
-
Denaturing buffer (e.g., 8 M urea, 100 mM Tris, pH 8.5)
-
Reducing agent (e.g., DTT)
-
Alkylating agent (e.g., iodoacetamide)
-
Trypsin (mass spectrometry grade)
-
LC-MS/MS system
Procedure:
-
Sample Preparation for Intact Mass Analysis:
-
Dilute the protein conjugate in an appropriate buffer for direct infusion or LC-MS analysis of the intact protein. This will allow for the determination of the number of linkers conjugated to the protein.
-
-
Sample Preparation for Peptide Mapping:
-
Denature the protein conjugate in the denaturing buffer.
-
Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the free cysteines by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Dilute the sample with a buffer compatible with trypsin digestion (e.g., 100 mM ammonium bicarbonate) to reduce the urea concentration to less than 1 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Acidify the digest with formic acid to stop the reaction.
-
Desalt the peptides using a C18 spin column.
-
-
LC-MS/MS Analysis:
-
Analyze the prepared samples on an LC-MS/MS system.
-
For intact mass analysis, acquire data in a high-mass range.
-
For peptide mapping, use a data-dependent acquisition method to fragment the peptides and identify the site of conjugation. The peptide containing the cysteine residue conjugated to this compound will have a characteristic mass shift.
-
Data Presentation
The following tables present hypothetical quantitative data to illustrate the expected outcomes of the described protocols.
Table 1: Intact Mass Spectrometry Data for Protein-Linker Conjugation
| Sample | Expected Mass (Da) | Observed Mass (Da) | Number of Linkers per Protein |
| Unconjugated Protein | 50,000 | 50,002.5 | 0 |
| Protein-PEG5-NH-Boc | 50,473.5 | 50,475.8 | 1 |
| Protein-PEG5-NH2 | 50,373.5 | 50,376.1 | 1 |
Note: The mass of this compound is approximately 473.5 Da, and after Boc deprotection, the mass of the linker is approximately 373.5 Da.
Table 2: Peptide Mapping Data for Identification of Conjugation Site
| Peptide Sequence | Modification | Expected Mass (m/z) | Observed Mass (m/z) |
| Tryptic Peptide with Cys | Unmodified | 850.42 | 850.45 |
| Tryptic Peptide with Cys | This compound | 1323.92 | 1323.95 |
| Tryptic Peptide with Cys | Mal-PEG5-NH2 | 1223.92 | 1223.94 |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.
Caption: General Proteomic Labeling Workflow.
Caption: Logical Relationship for Affinity Purification.
References
Application Notes and Protocols for Hydrogel Synthesis Using Mal-PEG5-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large quantities of water or biological fluids. Their tunable physical properties and high biocompatibility make them ideal scaffolds for a wide range of biomedical applications, including controlled drug delivery, tissue engineering, and 3D cell culture.[1][] Poly(ethylene glycol) (PEG)-based hydrogels are a popular choice due to their intrinsic resistance to protein adsorption, minimal inflammatory profile, and well-established safety for in vivo use.[1][3]
This document provides a detailed guide to the synthesis of PEG-based hydrogels utilizing the heterobifunctional linker, Mal-PEG5-NH-Boc . This linker features a maleimide group for covalent conjugation to thiol-containing molecules and a Boc-protected amine, which can be deprotected to introduce further functionality. The hydrogel network is formed via a Michael-type addition reaction between the maleimide group and thiol groups on a suitable crosslinker, a reaction known for its high efficiency and rapid kinetics under physiological conditions.[3]
Principle of Hydrogel Formation
The synthesis process involves two primary stages:
-
Deprotection of the Boc Group: The tert-Butyloxycarbonyl (Boc) protecting group on the amine is removed under acidic conditions to yield a free primary amine. This amine can then be used for subsequent conjugation steps if desired, or it can remain as a non-reactive, hydrophilic end-group within the hydrogel matrix.
-
Thiol-Maleimide Crosslinking: The core hydrogel network is formed by reacting the maleimide-functionalized PEG linker with a multi-thiol crosslinker (e.g., a dithiol-terminated peptide or a multi-arm PEG-thiol). The thiol groups undergo a Michael-type addition reaction with the maleimide groups, forming stable thioether bonds and resulting in a crosslinked hydrogel network. This reaction is highly specific and proceeds efficiently at or near neutral pH.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to expose the primary amine, yielding Mal-PEG5-NH2.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask with a magnetic stir bar.
-
Add an equal volume of TFA to the solution (resulting in a 50% TFA/DCM mixture).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material. The deprotected product will be more polar.
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
To obtain the free amine (if required, otherwise the TFA salt can be used in some applications), perform a basic work-up: a. Dissolve the residue in DCM. b. Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the excess TFA. Caution: CO₂ gas will evolve. c. Wash the organic layer with brine. d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected linker, Mal-PEG5-NH₂.
Protocol 2: Hydrogel Formation via Thiol-Maleimide Crosslinking
This protocol details the formation of a hydrogel by reacting the deprotected Mal-PEG5-NH₂ (or the original this compound if the amine is not needed for conjugation) with a dithiol crosslinker. In this example, a protease-degradable peptide containing cysteine residues (e.g., GCRDVPMSMRGGDRCG) is used as the crosslinker, which is common for cell encapsulation applications.
Materials:
-
This compound or Mal-PEG5-NH₂
-
Multi-thiol crosslinker (e.g., a dithiol peptide or multi-arm PEG-SH)
-
Phosphate-Buffered Saline (PBS), pH 7.0-7.4
-
Triethanolamine (TEA) buffer (optional, can accelerate gelation)
Procedure:
-
Prepare Precursor Solutions: a. Prepare a stock solution of the Mal-PEG5 linker in PBS (pH 7.4). The concentration will depend on the desired final polymer weight percentage (e.g., for a 5 wt% hydrogel, a 10 wt% stock solution might be prepared). b. Prepare a stock solution of the multi-thiol crosslinker in PBS (pH 7.4).
-
Hydrogel Formation: a. In a microcentrifuge tube or a mold, combine the Mal-PEG5 linker solution and the multi-thiol crosslinker solution. A stoichiometric 1:1 molar ratio of maleimide groups to thiol groups is typically used for optimal crosslinking. b. Mix the components thoroughly and quickly by pipetting or vortexing. c. The gelation time can range from minutes to hours depending on the concentration of the precursors, pH, and temperature. Gelation is confirmed when the solution no longer flows upon inverting the vial. d. For applications requiring rapid gelation (e.g., in situ encapsulation), a small amount of a basic buffer like TEA (e.g., 4 mM) can be added to catalyze the reaction.
-
Equilibration: a. Once formed, the hydrogel can be swelled to equilibrium by immersing it in PBS or cell culture medium. This step also serves to wash away any unreacted precursors.
Data Presentation
The final properties of the hydrogel are highly dependent on the experimental conditions. The following tables summarize quantitative data from studies on similar PEG-maleimide hydrogel systems, illustrating key trends.
Table 1: Effect of Polymer Weight Percentage on Hydrogel Young's Modulus
| Polymer Weight % | Young's Modulus (kPa) | Reference |
| 3% | ~5 | |
| 4% | ~10 | |
| 5% | ~20 | |
| 7.5% | ~45 | |
| 10% | 104.3 |
Data adapted from studies using 4-arm PEG-Maleimide (20 kDa). Young's modulus generally increases with higher polymer concentration due to a denser crosslinked network.
Table 2: Effect of Polymer Weight Percentage on Hydrogel Swelling Ratio
| Polymer Weight % | Equilibrium Swelling Ratio (Q_m) | Reference |
| 3% | ~55 | |
| 4% | ~45 | |
| 5% | ~35 | |
| 7.5% | ~25 | |
| 10% | ~20 |
Data adapted from studies using 4-arm PEG-Maleimide (20 kDa). The mass swelling ratio (Q_m), defined as the ratio of the swollen hydrogel mass to its dry mass, typically decreases as the polymer weight percentage increases, indicating a more tightly crosslinked network.
Table 3: Effect of pH and Macromer Concentration on Gelation Time
| Macromer Concentration (w/w) | Buffer pH | Gelation Time | Reference |
| 13% | 5.0 | > 4 days | |
| 13% | 6.0 | 48 h | |
| 13% | 7.4 | 20 h | |
| 13% | 8.0 | 4 h | |
| 20% | 7.4 | < 5 min |
Data adapted from studies using linear PEG-dithiol and PEG-di-maleimide. Gelation time is significantly reduced at higher pH and higher macromer concentrations.
Visualizations
Caption: Experimental workflow for hydrogel synthesis.
Caption: Thiol-Maleimide reaction scheme.
Conclusion
The this compound linker is a versatile tool for creating well-defined hydrogels through efficient thiol-maleimide chemistry. By adjusting parameters such as polymer concentration and pH, researchers can tune the physical properties of the resulting hydrogels, including their stiffness, swelling ratio, and gelation time, to suit specific applications in drug delivery and tissue engineering. The protocols and data presented here provide a comprehensive framework for the successful design and synthesis of these advanced biomaterials.
References
Application Notes and Protocols for Functionalizing Nanoparticles with Mal-PEG5-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles with polyethylene glycol (PEG) linkers, a process known as PEGylation, is a cornerstone of nanomedicine. It enhances colloidal stability, reduces non-specific protein adsorption, and prolongs circulation times in vivo. The heterobifunctional linker, Maleimide-PEG5-NH-Boc, offers a versatile platform for creating sophisticated nanoparticle-based therapeutics and diagnostics.
This linker possesses three key components:
-
A maleimide group for the covalent attachment to thiol (-SH) containing molecules or nanoparticle surfaces through a stable thioether bond.
-
A hydrophilic 5-unit PEG spacer to impart the benefits of PEGylation.
-
A Boc-protected amine (-NH-Boc) , which provides a latent reactive site. The tert-butyloxycarbonyl (Boc) protecting group is stable under a variety of conditions but can be readily removed under acidic conditions to reveal a primary amine. This amine can then be used for the subsequent conjugation of targeting ligands, therapeutic payloads, or imaging agents.
These application notes provide a comprehensive guide to the chemistry, protocols, and characterization of nanoparticles functionalized with Mal-PEG5-NH-Boc.
Data Presentation
Successful functionalization can be monitored by tracking the physicochemical properties of the nanoparticles at each modification step. The following tables provide representative data for a model 100 nm thiol-functionalized gold nanoparticle undergoing sequential modification.
Table 1: Physicochemical Characterization of Nanoparticles at Each Functionalization Stage
| Nanoparticle Stage | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 1. Thiol-Functionalized AuNP | 105 ± 5 | < 0.2 | -35 ± 5 |
| 2. This compound Conjugated AuNP | 115 ± 5 | < 0.2 | -20 ± 5 |
| 3. Amine-Terminated AuNP (Post Boc Deprotection) | 115 ± 5 | < 0.2 | +15 ± 5 |
| 4. Final Conjugate (e.g., with FITC) | 118 ± 5 | < 0.2 | +10 ± 5 |
Table 2: Quantification of Surface Ligands
| Nanoparticle Stage | Surface Ligand | Quantification Method | Ligand Density (molecules/nm²) |
| 2. This compound Conjugated AuNP | This compound | HPLC after DTT displacement[1][2] | ~2.5 |
| 3. Amine-Terminated AuNP | Exposed Primary Amines | Ninhydrin Assay[3] | ~2.3 |
| 4. Final Conjugate (e.g., with FITC) | FITC | UV-Vis Spectroscopy | ~2.1 |
Experimental Protocols
Protocol 1: Conjugation of this compound to Thiol-Functionalized Nanoparticles
This protocol details the covalent attachment of the this compound linker to nanoparticles that present sulfhydryl groups on their surface.
Materials:
-
Thiol-functionalized nanoparticles (e.g., gold nanoparticles, quantum dots, or liposomes)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS) with 10 mM EDTA, pH 7.0-7.5
-
Degassing equipment (e.g., nitrogen or argon line)
-
Centrifuge for nanoparticle purification
Procedure:
-
Nanoparticle Preparation: Disperse the thiol-functionalized nanoparticles in the reaction buffer to a final concentration of 1 mg/mL. Degas the buffer and the nanoparticle suspension thoroughly to prevent oxidation of the thiol groups.
-
Linker Preparation: Dissolve this compound in the reaction buffer to create a stock solution (e.g., 10 mg/mL).
-
Conjugation Reaction: Add a 50-fold molar excess of the this compound solution to the nanoparticle suspension. The maleimide group readily reacts with thiol groups to form a stable covalent bond.[4]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.
-
Purification: Purify the nanoparticles to remove unreacted linker. Centrifuge the suspension at a speed sufficient to pellet the nanoparticles (e.g., 14,000 rpm for 30 minutes for gold nanoparticles).[1]
-
Washing: Carefully remove the supernatant. Resuspend the nanoparticle pellet in fresh reaction buffer. Repeat the centrifugation and resuspension steps at least three times.
-
Final Resuspension: Resuspend the purified this compound functionalized nanoparticles in the desired buffer for storage at 4°C or for immediate use in the next step.
-
Characterization: Characterize the nanoparticles using Dynamic Light Scattering (DLS) for size and Polydispersity Index (PDI), and Zeta Potential analysis for surface charge.
Protocol 2: Boc Deprotection to Expose Primary Amines
This protocol describes the removal of the Boc protecting group to expose the primary amine, which serves as a reactive handle for subsequent conjugation.
Materials:
-
This compound functionalized nanoparticles
-
Deprotection Solution: 20-50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
PBS (pH 7.4)
-
Centrifuge
Procedure:
-
Nanoparticle Suspension: Lyophilize or carefully dry the purified nanoparticles from Protocol 1. Resuspend the nanoparticles in DCM.
-
Deprotection Reaction: Add TFA to the nanoparticle suspension to the desired final concentration (e.g., 20%). Incubate for 30-60 minutes at room temperature with gentle mixing.
-
Solvent Removal: Remove the DCM and TFA under a stream of nitrogen or by rotary evaporation.
-
Washing: Resuspend the nanoparticles in PBS (pH 7.4). Centrifuge to pellet the amine-terminated nanoparticles. This step neutralizes residual acid and removes cleavage byproducts.
-
Repeat Washing: Repeat the washing step twice more with PBS.
-
Final Resuspension: Resuspend the purified amine-terminated nanoparticles in the desired buffer for the final conjugation step.
-
Characterization: Confirm successful deprotection by measuring the change in zeta potential (which should become more positive). Quantify the number of exposed amine groups using a colorimetric assay such as the Ninhydrin assay.
Protocol 3: Conjugation of a Functional Moiety (e.g., Targeting Ligand) to Amine-Terminated Nanoparticles
This protocol provides a general method for conjugating a carboxyl-containing molecule (e.g., a targeting peptide or a drug) to the newly exposed amine groups using EDC/NHS chemistry.
Materials:
-
Amine-terminated nanoparticles
-
Molecule to be conjugated (with a carboxylic acid group)
-
Activation Buffer: 0.1 M MES buffer, pH 6.0
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Quenching Solution: 50 mM Hydroxylamine or Tris buffer
-
PBS (pH 7.4)
Procedure:
-
Activate Molecule: Dissolve the carboxyl-containing molecule in the activation buffer. Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS relative to the molecule. Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group, forming a stable NHS ester.
-
Conjugation: Add the activated molecule solution to the amine-terminated nanoparticles (resuspended in PBS, pH 7.4). A 10 to 50-fold molar excess of the activated molecule over the nanoparticle surface amines is a good starting point.
-
Incubation: Incubate for 2 hours at room temperature with gentle mixing.
-
Quenching: Add the quenching solution to a final concentration of 50 mM and incubate for 15 minutes to deactivate any unreacted NHS esters.
-
Purification: Purify the final functionalized nanoparticles by centrifugation, following the washing procedure outlined in Protocol 1, to remove all unreacted reagents.
-
Final Characterization: Characterize the final product thoroughly using DLS, zeta potential analysis, and a method to quantify the conjugated molecule (e.g., UV-Vis spectroscopy for a dye, or HPLC).
Visualizations
Experimental Workflow
Caption: Workflow for nanoparticle functionalization.
Logical Relationship of Components
Caption: Component relationships in the final nanoparticle.
Targeted Drug Delivery Signaling Pathway
Nanoparticles functionalized with targeting ligands, such as antibodies or peptides, can be designed to interact with specific cell surface receptors that are overexpressed in diseased tissues, like cancer. For example, by targeting the Epidermal Growth Factor Receptor (EGFR), a nanoparticle can be selectively internalized by cancer cells, delivering a therapeutic payload that can interfere with downstream pro-survival signaling pathways like the RAS-RAF-MEK-ERK (MAPK) pathway.
Caption: EGFR-targeted nanoparticle inhibiting MAPK pathway.
References
- 1. Nanoparticle-mediated targeting of MAPK signaling predisposes tumor to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RGD peptide-conjugated selenium nanoparticles: antiangiogenesis by suppressing VEGF-VEGFR2-ERK/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Single Chain Epidermal Growth Factor Receptor Antibody Conjugated Nanoparticles for in vivo Tumor Targeting and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Note: Optimal Conjugation Buffer and Protocol for Maleimide-Thiol Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction Maleimide-thiol chemistry is a cornerstone of bioconjugation, enabling the precise, covalent attachment of molecules to proteins, peptides, and other biomolecules.[1] The reaction, a Michael addition, forms a stable thioether bond between a maleimide group and a sulfhydryl group (typically from a cysteine residue).[2][] This high selectivity and efficiency under mild, physiological conditions make it ideal for creating antibody-drug conjugates (ADCs), fluorescently labeled proteins, and PEGylated therapeutics.[1][4] This document provides a detailed protocol and optimal buffer recipe for the conjugation of maleimide-functionalized molecules, such as Mal-PEG5-NH-Boc, to thiol-containing biomolecules.
Reaction Mechanism: The Thiol-Maleimide Michael Addition
The conjugation chemistry relies on the nucleophilic attack of a thiol group on the electron-deficient double bond of the maleimide ring. This Michael addition reaction results in the formation of a stable succinimidyl thioether linkage. The reaction is highly chemoselective for thiols within a specific pH range.
Caption: Mechanism of the thiol-maleimide conjugation reaction.
Critical Parameters for Optimal Conjugation
The success of the maleimide-thiol conjugation is highly dependent on careful control of the reaction conditions. The pH, buffer composition, and presence of additives are critical for maximizing reaction efficiency, rate, and specificity.
1. pH of the Reaction Buffer The pH is the most critical parameter.
-
Optimal Range (pH 6.5 - 7.5): This range provides the best balance for a rapid and highly selective reaction. At a pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with primary amines (e.g., lysine).
-
Below pH 6.5: The reaction rate slows significantly because the thiol group is more likely to be protonated, reducing its nucleophilicity.
-
Above pH 7.5: The selectivity for thiols is lost as maleimides begin to react competitively with primary amines. Furthermore, the maleimide ring itself becomes increasingly susceptible to hydrolysis, which opens the ring to form an unreactive maleamic acid, thus inactivating the reagent.
2. Buffer Composition The choice of buffer is crucial to maintain the optimal pH and avoid interfering with the reaction.
-
Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, and Tris buffers (10-100 mM) are excellent choices.
-
Buffers to Avoid: Buffers containing thiol compounds (e.g., DTT) must be avoided as they will compete with the target molecule for reaction with the maleimide.
-
Degassing: To prevent the oxidation of free thiols into disulfide bonds (which do not react with maleimides), all buffers should be degassed immediately prior to use. This can be achieved by applying a vacuum or by bubbling an inert gas like nitrogen or argon through the solution.
3. Additives and Co-solvents
-
Reducing Agents: If the target cysteine residues on the biomolecule are present as disulfide bonds, a reduction step is required prior to conjugation. Tris(2-carboxyethyl)phosphine (TCEP) is the recommended reducing agent because it is highly effective and, unlike DTT, does not contain a thiol group, meaning it does not need to be removed before adding the maleimide reagent. A 10-100 fold molar excess of TCEP is typically used.
-
Co-solvents: Maleimide reagents like this compound often have limited aqueous solubility and are typically dissolved in a dry, water-miscible organic solvent such as DMSO or DMF to create a stock solution. When adding this stock to the aqueous reaction buffer, the final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.
Summary of Optimal Reaction Conditions
| Parameter | Recommended Condition | Rationale & Notes |
| pH | 6.5 - 7.5 | Balances thiol reactivity and maleimide stability; ensures high selectivity for thiols over amines. |
| Buffer System | Phosphate (PBS), HEPES, Tris | Non-nucleophilic and maintain stable pH. Must be free of thiol-containing compounds. |
| Buffer Prep | Degassed | Prevents oxidation of free thiols on the target biomolecule. |
| Reducing Agent | TCEP (if needed) | Reduces disulfide bonds without interfering with the subsequent maleimide reaction. |
| Maleimide Reagent | Prepare fresh in DMSO/DMF | Maleimides are susceptible to hydrolysis in aqueous solutions; use of dry organic solvent for stock is critical. |
| Molar Ratio | 10-20 fold molar excess of maleimide | Drives the reaction to completion. This should be optimized for each specific biomolecule. |
| Temperature | 20-25°C (Room Temp) or 4°C | Room temperature reactions are faster (30 min - 2 hrs). 4°C (overnight) is used for sensitive proteins. |
Detailed Experimental Protocol
This protocol provides a general procedure for the conjugation of a this compound reagent to a thiol-containing protein.
Workflow Overview
Caption: General experimental workflow for maleimide-thiol conjugation.
Materials
-
Thiol-containing biomolecule (e.g., protein, peptide)
-
This compound
-
Conjugation Buffer: Degassed Phosphate-Buffered Saline (PBS), 50-100 mM, pH 7.2
-
TCEP-HCl (if needed)
-
Anhydrous DMSO or DMF
-
Stabilization Buffer (optional): Borate or Phosphate buffer, 100 mM, pH 9.0
-
Purification column (e.g., size-exclusion chromatography)
Step-by-Step Procedure
1. Preparation of Thiol-Containing Biomolecule a. Dissolve the biomolecule in degassed Conjugation Buffer (pH 7.2) to a concentration of 1-10 mg/mL. b. (Optional Reduction Step): If the biomolecule contains disulfide bonds, add a 10-100 fold molar excess of TCEP. Incubate for 20-30 minutes at room temperature.
2. Preparation of this compound Stock Solution a. Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution. b. Vortex briefly to ensure the reagent is fully dissolved. Do not store the reagent in aqueous solutions due to the risk of hydrolysis.
3. Conjugation Reaction a. Add the this compound stock solution to the biomolecule solution to achieve the desired molar excess (a 10-20 fold excess is a common starting point). b. Add the maleimide solution dropwise while gently stirring or vortexing. c. Incubate the reaction mixture. Typical incubation times are 1-2 hours at room temperature or overnight at 4°C for sensitive proteins.
4. (Optional but Recommended) Conjugate Stabilization a. The thioether bond formed can be reversible via a retro-Michael reaction, especially in vivo. To create a more stable, irreversible bond, the thiosuccinimide ring can be hydrolyzed. b. After the initial conjugation is complete, adjust the pH of the reaction mixture to 8.5-9.0 using a suitable buffer (e.g., borate buffer). c. Incubate at room temperature or 37°C, monitoring the ring-opening by mass spectrometry until hydrolysis is complete. d. Re-neutralize the solution to pH 7.0-7.5 for storage or downstream applications.
5. Purification and Analysis a. Remove excess, unreacted this compound and other small molecules using size-exclusion chromatography (desalting column), dialysis, or HPLC. b. Analyze the purified conjugate to confirm successful labeling and determine the degree of labeling. This can be done using HPLC and/or mass spectrometry.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Efficiency | 1. Hydrolyzed Maleimide: Aqueous maleimide solution was not prepared fresh. 2. Oxidized Thiols: Cysteine residues formed disulfide bonds. 3. Incorrect pH: Reaction pH was below 6.5. | 1. Always prepare maleimide stock solutions in anhydrous DMSO/DMF immediately before use. 2. Perform a pre-reduction step with TCEP and use degassed buffers. 3. Ensure the reaction buffer is firmly within the pH 6.5-7.5 range. |
| Conjugate Instability / Payload Loss | Retro-Michael Reaction: The thioether bond is reverting, especially in the presence of other thiols (e.g., in serum). | Perform the post-conjugation hydrolysis step (Step 4) by incubating at pH 8.5-9.0 to form a stable, ring-opened product that is not susceptible to thiol exchange. |
| Lack of Specificity / Side Products | 1. Reaction with Amines: Reaction pH was above 7.5. 2. Thiazine Rearrangement: Conjugation to an N-terminal cysteine at neutral or basic pH. | 1. Strictly maintain the reaction pH between 6.5 and 7.5. 2. If using an N-terminal cysteine, perform the conjugation at a more acidic pH (~5-6.5) to suppress rearrangement, or acetylate the N-terminus. |
References
Application Notes and Protocols for Mal-PEG5-NH-Boc Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the reaction conditions and protocols for the conjugation of Maleimide-PEG5-NH-Boc to thiol-containing molecules, such as proteins, peptides, and other biomolecules. The information is intended to facilitate the efficient and successful formation of stable thioether bonds for various research and drug development applications.
Introduction to Mal-PEG5-NH-Boc Conjugation
The conjugation of polyethylene glycol (PEG) to biomolecules, or PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutics. This compound is a heterobifunctional linker that contains a maleimide group, a five-unit polyethylene glycol spacer, and a Boc-protected amine. The maleimide group selectively reacts with free sulfhydryl (thiol) groups, typically from cysteine residues in proteins and peptides, to form a stable covalent thioether bond.[1][2] The hydrophilic PEG spacer enhances the solubility of the resulting conjugate.[3][4] The Boc-protected amine provides a latent functional group that can be deprotected under acidic conditions for subsequent modifications.
The reaction between the maleimide and thiol is a Michael addition, which is highly efficient and proceeds under mild conditions.[1] The optimal pH for this reaction is between 6.5 and 7.5, where the reaction with thiols is significantly faster than with other nucleophilic groups like amines.
Key Reaction Parameters and Optimization
The efficiency of the this compound conjugation is influenced by several factors, including pH, temperature, reaction time, and the molar ratio of reactants. Careful optimization of these parameters is crucial for achieving high conjugation yields and minimizing side reactions.
pH
The pH of the reaction buffer is a critical parameter. The recommended pH range for selective thiol-maleimide conjugation is 6.5-7.5. At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines. At pH values above 7.5, the competitive reaction with primary amines increases, and above pH 8.0, the hydrolysis of the maleimide ring to a non-reactive maleamic acid becomes a significant side reaction.
Temperature and Reaction Time
The conjugation reaction can be performed at either room temperature or at 4°C. The optimal choice depends on the stability of the target molecule and the desired reaction kinetics. Reactions at room temperature are generally faster, while reactions at 4°C can be performed overnight to accommodate sensitive biomolecules or for convenience. It is important to note that higher temperatures can increase the rate of maleimide hydrolysis.
Molar Ratio of Reactants
A molar excess of the this compound reagent is typically used to drive the reaction to completion. A 10 to 20-fold molar excess of the maleimide-PEG over the thiol-containing molecule is a common starting point. However, the optimal ratio can vary depending on the specific reactants and their concentrations. For some applications, a much lower excess (e.g., 2:1 or 5:1) has been found to be optimal.
Data Presentation: Summary of Reaction Conditions
The following tables summarize the typical reaction conditions for maleimide-thiol conjugations based on literature data.
Table 1: General Reaction Conditions for Maleimide-Thiol Conjugation
| Parameter | Recommended Range/Value | Notes |
| pH | 6.5 - 7.5 | Optimal for thiol selectivity. |
| Temperature | Room Temperature (20-25°C) or 4°C (2-8°C) | Room temperature for faster reactions; 4°C for overnight reactions or sensitive molecules. |
| Reaction Time | 30 minutes - Overnight | Dependent on temperature and reactants. |
| Molar Ratio (Maleimide:Thiol) | 10:1 to 20:1 | A good starting point for optimization. Lower ratios (e.g., 2:1, 5:1) may be optimal in some cases. |
| Buffer | Phosphate, HEPES, Tris | Must be free of thiols. |
Table 2: Example Protocols from Literature
| Application | Molar Ratio (Maleimide:Thiol) | Temperature | Reaction Time | pH | Reference |
| Peptide (cRGDfK) Conjugation | 2:1 | Room Temperature | 30 minutes | 7.0 | |
| Nanobody (11A4) Conjugation | 5:1 | Room Temperature | 2 hours | 7.4 | |
| General Protein Labeling | 10:1 to 20:1 | Room Temperature | 2 hours | 7.0 - 7.5 | |
| General Protein Labeling | 10:1 to 20:1 | 4°C | Overnight | 7.0 - 7.5 | |
| General PEGylation | 10:1 to 20:1 | Room Temperature | 2 - 4 hours | 7.0 | |
| General PEGylation | 10:1 to 20:1 | 4°C | Overnight | 7.0 |
Experimental Protocols
Preparation of Thiol-Containing Molecule
For proteins with disulfide bonds that need to be conjugated, a reduction step is necessary to generate free thiol groups.
-
Dissolve the protein in a suitable degassed buffer (e.g., PBS, HEPES, Tris) at a pH of 7.0-7.5. A typical protein concentration is 1-10 mg/mL.
-
Add a reducing agent. Tris(2-carboxyethyl)phosphine (TCEP) is often recommended as it does not need to be removed prior to the addition of the maleimide reagent. Use a 10-100 fold molar excess of TCEP.
-
Incubate the mixture for 20-60 minutes at room temperature to allow for the reduction of disulfide bonds.
Conjugation of this compound
-
Prepare a stock solution of this compound in a suitable anhydrous solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Add the this compound stock solution to the solution of the thiol-containing molecule. The final concentration and molar excess will depend on the specific application and should be optimized. A 10-20 fold molar excess is a common starting point.
-
Incubate the reaction mixture. Choose one of the following conditions:
-
Room temperature for 2-4 hours.
-
4°C overnight.
-
Protect the reaction from light if the maleimide reagent is conjugated to a fluorescent dye.
-
-
(Optional) Quench the reaction. To stop the reaction and cap any unreacted maleimide groups, a small molecule thiol such as cysteine or β-mercaptoethanol can be added.
-
Purify the conjugate. The resulting PEGylated molecule can be purified from excess reagents and byproducts using methods such as size exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the conjugation of this compound to a protein.
Caption: Workflow for this compound conjugation to a protein.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the chemical reaction pathway of maleimide-thiol conjugation and the potential side reaction of maleimide hydrolysis.
Caption: Reaction pathway of maleimide-thiol conjugation.
References
Application Notes and Protocols for the Purification of Proteins after Mal-PEG5-NH-Boc Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of proteins with polyethylene glycol (PEG), or PEGylation, is a widely utilized strategy to enhance the therapeutic properties of protein-based drugs. Benefits of PEGylation include increased serum half-life, improved stability, reduced immunogenicity, and enhanced solubility.[1] The Mal-PEG5-NH-Boc linker is a heterobifunctional PEGylation reagent that allows for the site-specific conjugation of PEG to a protein. It features a maleimide group that reacts specifically with free sulfhydryl groups (e.g., from cysteine residues) and a Boc-protected amine group for potential further modification after deprotection.[2][3]
Following the labeling reaction, the resulting mixture contains the desired PEGylated protein, unreacted protein, excess PEGylation reagent, and potentially other byproducts. Therefore, a robust purification strategy is critical to isolate the purified PEGylated protein conjugate. This document provides detailed application notes and protocols for the purification of proteins labeled with this compound using common chromatography techniques.
Purification Strategies for PEGylated Proteins
The choice of purification method depends on the physicochemical properties of the target protein and the PEGylated conjugate. The most common and effective techniques for purifying PEGylated proteins are Size Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), and Hydrophobic Interaction Chromatography (HIC).
Experimental Workflow
The overall experimental workflow for the purification of a this compound labeled protein is depicted below.
Caption: Experimental workflow from labeling to purification and analysis.
Data Presentation
The following table summarizes typical quantitative data for the purification of PEGylated proteins using different chromatography techniques. Actual results will vary depending on the protein, PEG size, and specific experimental conditions.
| Purification Method | Principle of Separation | Typical Purity | Typical Recovery | Key Separation Parameters |
| Size Exclusion Chromatography (SEC) | Hydrodynamic radius | >95% | >90% | Column pore size, mobile phase composition |
| Ion-Exchange Chromatography (IEX) | Net surface charge | >90% | 80-95% | pH, salt gradient, ion-exchanger type |
| Hydrophobic Interaction Chromatography (HIC) | Surface hydrophobicity | Variable | Variable | Salt type and concentration, hydrophobic ligand |
Experimental Protocols
Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. Since PEGylation increases the size of the protein, SEC is effective at separating the larger PEGylated protein from the smaller, unreacted protein and excess PEG reagent.
Caption: Principle of Size Exclusion Chromatography for PEGylated proteins.
Protocol:
-
Column Selection: Choose a SEC column with a fractionation range appropriate for the size of your PEGylated protein. For example, a column suitable for separating proteins in the range of 10-600 kDa is often a good starting point.
-
Buffer Preparation: Prepare a mobile phase buffer that is compatible with your protein and the column. A common choice is phosphate-buffered saline (PBS) at pH 7.4. Ensure the buffer is filtered and degassed.
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Concentrate the crude reaction mixture if necessary. Filter the sample through a 0.22 µm filter to remove any precipitates.
-
Injection and Elution: Inject the prepared sample onto the column. The larger PEGylated protein will elute first, followed by the unreacted protein, and finally the small excess PEG reagent.
-
Fraction Collection: Collect fractions based on the UV absorbance profile (typically at 280 nm).
-
Analysis: Analyze the collected fractions by SDS-PAGE to identify the fractions containing the purified PEGylated protein. Pool the desired fractions.
Ion-Exchange Chromatography (IEX)
IEX separates proteins based on their net surface charge. The attachment of a neutral PEG chain can shield charged residues on the protein surface, leading to a change in the protein's overall charge and its interaction with the IEX resin. This allows for the separation of PEGylated species from the unreacted protein.
References
Application Notes and Protocols for Creating Targeted Drug Delivery Systems with Mal-PEG5-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of the heterobifunctional linker, Mal-PEG5-NH-Boc, in the development of targeted drug delivery systems. These guidelines are intended for researchers and professionals in the fields of drug development, nanotechnology, and pharmacology.
Introduction to this compound
This compound is a versatile crosslinker that plays a pivotal role in modern drug delivery strategies, particularly in the construction of antibody-drug conjugates (ADCs) and targeted nanoparticles.[] Its structure comprises three key components:
-
Maleimide Group: This functional group exhibits high reactivity and specificity towards thiol (sulfhydryl) groups, which are present in the cysteine residues of proteins and peptides. This reaction, a Michael addition, forms a stable thioether bond, typically under mild physiological conditions (pH 6.5-7.5).[]
-
Polyethylene Glycol (PEG) Spacer (PEG5): The five-unit PEG chain is a hydrophilic spacer that enhances the aqueous solubility and biocompatibility of the resulting conjugate.[] PEGylation is a well-established strategy to improve the pharmacokinetic properties of therapeutic molecules by reducing immunogenicity and preventing rapid clearance from circulation.[]
-
Boc-Protected Amine (NH-Boc): The amine group is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under neutral and basic conditions but can be readily removed under acidic conditions to yield a primary amine.[2] This feature allows for a sequential and controlled conjugation strategy.
The unique trifunctional nature of this compound enables the precise and stable linkage of targeting moieties (e.g., antibodies, peptides) to drug-loaded nanocarriers or directly to therapeutic agents.
Key Applications
The primary application of this compound is in the creation of precisely targeted therapeutic agents. This is achieved by leveraging its bifunctional nature to conjugate a targeting ligand to a drug or drug carrier.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug. This compound can be used to link the drug molecule to the antibody. The maleimide group reacts with cysteine residues on the antibody, which can be naturally occurring or engineered for this purpose. The deprotected amine can then be used to attach the drug molecule.
Targeted Nanoparticle and Liposome Systems
This compound is instrumental in functionalizing the surface of nanoparticles and liposomes with targeting ligands. This allows for the selective delivery of encapsulated therapeutic agents to specific cells or tissues, thereby enhancing efficacy and reducing off-target side effects. For instance, nanoparticles can be decorated with peptides that bind to receptors overexpressed on cancer cells.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the characterization of drug delivery systems prepared using maleimide-PEG linkers. These values are representative and will vary depending on the specific formulation and experimental conditions.
| Parameter | S2P-PLGA-PEG-Mal Nanoparticles | Maleimide-PEG Liposomes |
| Particle Size (nm) | 183 | 120 - 150 |
| Polydispersity Index (PDI) | Not Reported | < 0.2 |
| Zeta Potential (mV) | Not Reported | -10 to -20 |
| Drug Loading Capacity (%) | 5.05 | Not Reported |
| Encapsulation Efficiency (%) | 68 | Not Reported |
Table 1: Physicochemical Properties of Maleimide-PEG Functionalized Drug Delivery Systems.
| Time (hours) | Cumulative Drug Release (%) from S2P-PLGA-PEG-Mal Nanoparticles |
| 2 | ~20 |
| 4 | ~35 |
| 8 | ~50 |
| 12 | ~65 |
| 24 | ~80 |
Table 2: In Vitro Drug Release Profile.
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of a targeted drug delivery system using this compound. As an example, we will describe the preparation of a peptide-targeted nanoparticle system.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Dissolve this compound in DCM.
-
Add an excess of TFA to the solution (e.g., 20-50% v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
Redissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to obtain the deprotected Mal-PEG5-NH2.
Protocol 2: Conjugation of a Thiol-Containing Targeting Peptide to a Pre-formed Nanoparticle
This protocol outlines the attachment of a targeting peptide to the surface of a maleimide-functionalized nanoparticle.
Materials:
-
Maleimide-functionalized nanoparticles (e.g., PLGA-PEG-Maleimide)
-
Thiol-containing targeting peptide (e.g., a peptide with a terminal cysteine)
-
Phosphate-buffered saline (PBS), pH 7.0-7.5
-
Size-exclusion chromatography (SEC) column
-
Ellman's Reagent (DTNB) for quantifying free thiols (optional)
Procedure:
-
Disperse the maleimide-functionalized nanoparticles in PBS (pH 7.0-7.5).
-
Dissolve the thiol-containing targeting peptide in the same buffer.
-
Add the peptide solution to the nanoparticle dispersion. A molar excess of peptide to maleimide groups on the nanoparticles is typically used to ensure complete reaction.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring.
-
Purify the peptide-conjugated nanoparticles from unreacted peptide using a size-exclusion chromatography column.
-
(Optional) The conjugation efficiency can be determined by quantifying the amount of unreacted peptide in the SEC fractions or by measuring the decrease in free thiol groups using Ellman's Reagent.
Protocol 3: Drug Loading into Nanoparticles
This protocol describes a common method for loading a hydrophobic drug into polymeric nanoparticles.
Materials:
-
Peptide-conjugated nanoparticles
-
Hydrophobic drug
-
Organic solvent (e.g., acetone, acetonitrile)
-
Water
-
Centrifuge
Procedure:
-
Dissolve the hydrophobic drug and the peptide-conjugated nanoparticles in a water-miscible organic solvent.
-
Add this organic solution dropwise to a vigorously stirring aqueous solution. This will cause the nanoparticles to self-assemble and encapsulate the drug.
-
Continue stirring for several hours to allow the organic solvent to evaporate.
-
Collect the drug-loaded nanoparticles by centrifugation.
-
Wash the nanoparticles several times with water to remove any unloaded drug.
-
The drug loading content and encapsulation efficiency can be determined by dissolving a known amount of the drug-loaded nanoparticles in a suitable solvent and quantifying the drug concentration using a technique such as UV-Vis spectroscopy or HPLC.
Protocol 4: In Vitro Drug Release Study
This protocol describes a dialysis-based method for assessing the release of the drug from the nanoparticles over time.
Materials:
-
Drug-loaded nanoparticles
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Release buffer (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively)
-
Shaking incubator
Procedure:
-
Disperse a known amount of the drug-loaded nanoparticles in the release buffer.
-
Transfer the dispersion into a dialysis bag.
-
Place the dialysis bag in a larger volume of the release buffer and incubate at 37°C with gentle shaking.
-
At predetermined time points, withdraw a sample of the release buffer from the outside of the dialysis bag and replace it with fresh buffer to maintain sink conditions.
-
Quantify the amount of drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Calculate the cumulative percentage of drug released over time.
Visualizations
The following diagrams illustrate key workflows and concepts described in these application notes.
References
Troubleshooting & Optimization
How to improve low yield of Mal-PEG5-NH-Boc conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges associated with the low yield of Mal-PEG5-NH-Boc conjugation to thiol-containing molecules such as proteins, peptides, or antibodies.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to a thiol-containing molecule?
A1: The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5.[1][2][3][4] This range offers the best compromise between reaction rate and specificity. At a pH below 6.5, the reaction rate is significantly slower. Conversely, at a pH above 7.5, the maleimide group becomes more susceptible to hydrolysis and can also react with primary amines, such as the side chain of lysine residues, leading to a loss of selectivity and the formation of unwanted byproducts.[1]
Q2: My thiol-containing protein is not reacting with the this compound. What are the possible reasons?
A2: Several factors could be contributing to this issue. A primary reason is the oxidation of thiol groups to form disulfide bonds, which are unreactive towards maleimides. It is also possible that the cysteine residues are not accessible for conjugation due to the protein's tertiary structure. Lastly, ensure that your buffers do not contain any thiol-based reducing agents (like DTT or β-mercaptoethanol) or primary/secondary amines (like Tris buffer), as these will compete with your target molecule for the maleimide.
Q3: What molar ratio of this compound to my thiol-containing molecule should I use?
A3: A molar excess of the this compound linker is generally recommended to drive the reaction to completion. A starting point is typically a 10 to 20-fold molar excess of the maleimide linker relative to the thiol-containing molecule. However, the optimal ratio can vary depending on the specific reactants and should be determined empirically for each system.
Q4: How can I prevent the hydrolysis of the maleimide group on my this compound linker?
A4: To minimize hydrolysis, always prepare aqueous solutions of the maleimide linker immediately before use. The maleimide ring is susceptible to opening in aqueous solutions, a process that accelerates with increasing pH. For storage, it is best to keep the this compound in a dry, biocompatible organic solvent such as DMSO or DMF.
Q5: How can I improve the in vivo stability of my final conjugate?
A5: The thioether bond formed between a maleimide and a thiol can be reversible through a retro-Michael reaction, especially in the presence of other thiols like glutathione in vivo. To enhance stability, the thiosuccinimide ring of the conjugate can be intentionally hydrolyzed (ring-opened) after the initial conjugation reaction. This can be achieved by adjusting the pH of the conjugate solution to 8.5-9.0 and incubating at room temperature or 37°C until hydrolysis is complete, which can be monitored by mass spectrometry.
Troubleshooting Guide for Low Conjugation Yield
Low yield is a common challenge in bioconjugation. This guide provides a systematic approach to identify and resolve the root causes.
Diagram: Troubleshooting Workflow
Caption: A decision tree for troubleshooting low this compound conjugation yield.
Quantitative Data Summary: Recommended Reaction Parameters
| Parameter | Recommended Condition | Rationale | Potential Issues if Deviated |
| pH | 6.5 - 7.5 | Optimal for selective reaction with thiols. | <6.5: Slow reaction rate. >7.5: Increased hydrolysis and reaction with amines. |
| Molar Ratio (Maleimide:Thiol) | 10:1 to 20:1 | Drives the reaction towards product formation. | Too low: Incomplete reaction. Too high: May lead to non-specific modifications and purification challenges. |
| Buffer Composition | Phosphate (PBS), HEPES | Non-nucleophilic and maintains pH. | Buffers with primary/secondary amines (e.g., Tris, Glycine) or thiols (e.g., DTT) will compete with the reaction. |
| Reducing Agent (if needed) | TCEP (Tris(2-carboxyethyl)phosphine) | Thiol-free reducing agent; does not need to be removed before conjugation. | Thiol-containing reducing agents (DTT, BME) must be completely removed before adding the maleimide. |
| Temperature | Room Temperature (20-25°C) or 4°C | Mild conditions that preserve protein integrity. | Higher temperatures can increase hydrolysis and protein degradation. |
| Reaction Time | 1 - 2 hours | Typically sufficient for completion. | Should be optimized for the specific reactants. |
Experimental Protocols
Protocol 1: General this compound Conjugation to a Thiol-Containing Protein
Objective: To conjugate this compound to cysteine residues on a protein.
Materials:
-
Thiol-containing protein (e.g., antibody, peptide)
-
This compound
-
Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.4, degassed
-
Reducing Agent (optional): TCEP solution (e.g., 500 mM in water)
-
Quenching Reagent: Cysteine or β-mercaptoethanol (e.g., 1 M)
-
Anhydrous DMSO or DMF
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation (Reduction of Disulfides - Optional):
-
If the protein's cysteine residues are in disulfide bonds, they must be reduced.
-
Dissolve the protein in the conjugation buffer.
-
Add a 10-20 fold molar excess of TCEP to the protein solution.
-
Incubate for 30-60 minutes at room temperature.
-
Remove the excess TCEP using a desalting column, exchanging the protein into fresh, degassed conjugation buffer.
-
-
Maleimide Reagent Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 10-20 fold) of the this compound solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., cysteine) to a final concentration of ~10-20 mM to react with any excess maleimide.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate from excess reagents using size exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
-
-
Characterization:
-
Analyze the conjugate using techniques such as SDS-PAGE, mass spectrometry, and HPLC to confirm conjugation and assess purity.
-
Diagram: this compound Conjugation Pathway
Caption: Chemical reaction pathway for this compound conjugation and potential side reactions.
References
Preventing hydrolysis of the maleimide group on Mal-PEG5-NH-Boc
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of the maleimide group on Mal-PEG5-NH-Boc.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary components?
This compound is a heterobifunctional crosslinker. It comprises a maleimide group, a five-unit polyethylene glycol (PEG) spacer, and a Boc-protected amine group.[1][2][3] The maleimide group specifically reacts with thiol (sulfhydryl) groups, while the Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine for further conjugation.[1][2] The hydrophilic PEG spacer enhances the solubility of the molecule in aqueous solutions.
Q2: What is maleimide hydrolysis and why is it a concern?
Maleimide hydrolysis is a chemical reaction where the maleimide ring is opened by water, forming an unreactive maleamic acid derivative. This is a significant issue as the hydrolyzed maleimide can no longer react with thiol groups, leading to reduced conjugation efficiency, lower yields of the desired product, and potential complications during purification.
Q3: What are the primary factors that accelerate the hydrolysis of the maleimide group?
The rate of maleimide hydrolysis is significantly influenced by three main factors:
-
pH: The hydrolysis rate increases substantially with increasing pH. Alkaline conditions (pH > 7.5) lead to rapid hydrolysis.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.
-
Aqueous Environment: Prolonged exposure to water or aqueous buffers promotes hydrolysis. It is not recommended to store maleimide-containing reagents in aqueous solutions for extended periods.
Troubleshooting Guide: Low Conjugation Efficiency
If you are experiencing low yields or failed conjugation reactions, maleimide hydrolysis is a likely culprit. This guide provides a systematic approach to troubleshooting and minimizing this unwanted side reaction.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugate Formation | Hydrolysis of this compound prior to or during the reaction. | 1. Verify Storage Conditions: Ensure the solid this compound is stored at -20°C, protected from moisture. Allow the reagent to warm to room temperature before opening to prevent condensation. 2. Prepare Solutions Fresh: Dissolve this compound in an anhydrous solvent like DMSO or DMF immediately before use. Avoid preparing aqueous stock solutions for storage. 3. Optimize Reaction pH: Maintain the reaction buffer pH between 6.5 and 7.5. Use freshly prepared buffers and verify the pH before starting the experiment. Phosphate, MES, or HEPES buffers are recommended. Avoid Tris buffers as they contain a primary amine that can react with the maleimide at higher pH. 4. Control Reaction Temperature: Perform the conjugation reaction at room temperature for 1-2 hours or at 4°C overnight. Lower temperatures will slow down the hydrolysis rate, though the conjugation reaction will also be slower. |
| Inconsistent Results Between Batches | Variable levels of maleimide hydrolysis. | 1. Standardize Procedures: Ensure consistent timing for all steps, especially the duration the maleimide reagent is in an aqueous solution before conjugation. 2. Use Fresh Aliquots: For stock solutions in anhydrous solvents, use fresh aliquots for each experiment to avoid introducing moisture from repeated opening and closing of the vial. |
Quantitative Data on Maleimide Stability
The stability of the maleimide group is highly dependent on the experimental conditions. The following tables summarize the effect of pH and temperature on the rate of maleimide hydrolysis.
Table 1: Effect of pH on Maleimide Hydrolysis Rate
| pH | Relative Hydrolysis Rate | Stability |
| 5.5 | Very Slow | High |
| 6.5 - 7.5 | Slow | Optimal for conjugation |
| 8.0 | Moderate | Increased hydrolysis |
| > 8.5 | Fast | Very Low |
This table provides a qualitative summary based on established principles. Actual rates will vary based on buffer composition and temperature.
Table 2: Effect of Temperature on Maleimide Reactivity
| Temperature | Effect on Hydrolysis Rate | Effect on Conjugation Rate | Recommendation |
| 4°C | Significantly Reduced | Reduced | Recommended for sensitive proteins or when trying to minimize hydrolysis over long reaction times (e.g., overnight). |
| Room Temperature (20-25°C) | Moderate | Optimal | Standard condition for most conjugation reactions, offering a good balance between reaction speed and stability. |
| > 30°C | Significantly Increased | Increased | Generally not recommended due to the rapid increase in hydrolysis rate. |
Data synthesized from multiple sources indicating general trends. A study on PLGA nanoparticles functionalized with maleimide-PEG showed a half-life of 32 days at 4°C compared to 11 days at 20°C, highlighting the significant impact of temperature on stability.
Experimental Protocols
Protocol 1: Monitoring Maleimide Hydrolysis using Reverse-Phase HPLC (RP-HPLC)
This protocol allows for the quantitative assessment of maleimide stability over time by separating the intact this compound from its hydrolysis product.
Materials:
-
This compound
-
Reaction Buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2)
-
Anhydrous DMSO
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
UV Detector
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Dilute the stock solution into the desired aqueous reaction buffer at a final concentration suitable for HPLC analysis (e.g., 1 mg/mL).
-
-
Incubation:
-
Incubate the aqueous solution of this compound at the desired temperature (e.g., 4°C, 25°C, or 37°C).
-
-
HPLC Analysis:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), inject an aliquot of the incubated sample onto the C18 column.
-
Elute the components using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution profile at a wavelength of approximately 300 nm, where the maleimide group has a characteristic absorbance.
-
-
Data Analysis:
-
The intact this compound will have a specific retention time. The hydrolyzed product, being more polar, will typically elute earlier.
-
Integrate the peak area of the intact maleimide compound at each time point.
-
Plot the percentage of remaining intact maleimide versus time to determine the rate of hydrolysis.
-
Protocol 2: Quantification of Maleimide Groups using a Thiol-Based Assay
This protocol determines the concentration of active maleimide groups in a solution. It is based on the reaction of the maleimide with an excess of a known thiol, followed by the quantification of the unreacted thiol.
Materials:
-
Sample containing this compound
-
Cysteine or Glutathione (GSH) standard solution of known concentration
-
Ellman's Reagent (DTNB)
-
Reaction Buffer (e.g., Phosphate buffer, pH 7.0)
-
Spectrophotometer
Procedure:
-
Reaction with Thiol:
-
To a known volume of your this compound solution, add a known excess amount of the cysteine or GSH standard solution.
-
Allow the reaction to proceed to completion (e.g., 30 minutes at room temperature) to ensure all maleimide groups have reacted.
-
-
Quantification of Unreacted Thiol:
-
Add Ellman's reagent to the solution.
-
Measure the absorbance at 412 nm.
-
-
Calculation:
-
Create a standard curve of the thiol (cysteine or GSH) with Ellman's reagent.
-
Determine the concentration of unreacted thiol in your sample from the standard curve.
-
The amount of maleimide is calculated by subtracting the amount of unreacted thiol from the initial amount of thiol added.
-
Visualizations
Caption: The hydrolysis pathway of the maleimide group, accelerated by high pH, high temperature, and prolonged exposure to an aqueous environment.
Caption: Experimental workflow for monitoring maleimide hydrolysis using RP-HPLC.
References
Technical Support Center: Troubleshooting Guide for Boc Deprotection of PEG Linkers
This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the Boc deprotection of polyethylene glycol (PEG) linkers.
Frequently Asked Questions (FAQs) and Troubleshooting
Why is my Boc deprotection incomplete?
Incomplete deprotection is a frequent issue and can arise from several factors:
-
Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is removed by acidolysis. If the acid is too weak or its concentration is too low, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is a commonly used reagent for this purpose.[1] A study comparing 55% TFA in dichloromethane (DCM) with 100% TFA for Boc removal in solid-phase peptide synthesis indicated that the 55% TFA/DCM mixture led to higher purity peptides. This suggests that incomplete deprotection with 100% TFA might be due to poor resin swelling and limited solvent transfer.[1][2]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for the complete removal of the Boc group.[1][3] While many deprotection reactions are conducted at room temperature, some substrates may require longer reaction times or gentle heating.
-
Steric Hindrance: The bulky nature of the PEG chain, particularly for high molecular weight PEGs, can sterically hinder the acid's approach to the Boc-protected amine, thus slowing down the reaction rate.
-
Solvent Issues: The choice of solvent is critical to ensure that both the PEG-linker conjugate and the acid are fully solvated. Dichloromethane (DCM) is a common solvent for TFA-mediated deprotection. Poor solubility of the starting material can lead to a heterogeneous mixture and an incomplete reaction.
Troubleshooting Steps:
-
Increase the acid concentration (e.g., from 20% TFA in DCM to 50% TFA in DCM).
-
Extend the reaction time and monitor the progress using an appropriate analytical technique such as TLC, LC-MS, or NMR.
-
Consider a stronger acid system, for instance, 4M HCl in 1,4-dioxane.
-
Ensure the chosen solvent provides good solubility for your PEGylated compound.
I am observing side products after deprotection. What could be the cause?
The formation of side products is often due to the reactive nature of the intermediates formed during deprotection:
-
Alkylation by tert-butyl Cations: The cleavage of the Boc group generates a stable tert-butyl cation, which is a reactive electrophile. This cation can alkylate nucleophilic residues in your molecule, such as tryptophan, methionine, tyrosine, and cysteine, leading to undesired side products.
-
Acid-Labile Functional Groups: If your molecule contains other acid-sensitive functional groups, such as certain esters, they may be cleaved under the acidic deprotection conditions. For example, using TFA for deprotection can result in a 10-20% loss of ester bonds.
Troubleshooting Steps:
-
Use Scavengers: To prevent alkylation by the tert-butyl cation, add scavengers to the reaction mixture. Common scavengers include triisopropylsilane (TIS), water, and thioanisole. A frequently used mixture is TFA/TIS/water (95:2.5:2.5).
-
Milder Deprotection Conditions: If your molecule is sensitive to strong acids, consider alternative, milder deprotection methods. Using 4M HCl in dioxane can sometimes achieve deprotection without breaking ester bonds, although it may require a longer reaction time.
How can I monitor the progress of the deprotection reaction?
Several analytical techniques can be used to monitor the reaction:
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to observe the disappearance of the starting material and the appearance of the product. The deprotected amine is more polar and will typically have a lower Rf value than the Boc-protected starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate assessment of the reaction, allowing for the quantification of the starting material, product, and any side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of the characteristic singlet signal of the tert-butyl protons of the Boc group at approximately 1.4 ppm.
What is the best way to work up the reaction and isolate the deprotected product?
The work-up procedure depends on the properties of your deprotected product:
-
Evaporation of Acid: For volatile acids like TFA, removal can be achieved under reduced pressure (rotoevaporation). Co-evaporation with a solvent like toluene can help eliminate residual traces of TFA.
-
Precipitation: The deprotected PEG-linker, often as a TFA salt, can sometimes be precipitated by adding a non-polar solvent like diethyl ether.
-
Aqueous Workup: If the deprotected product is not water-soluble, the reaction mixture can be diluted with an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid. This should be done carefully to avoid the hydrolysis of any base-labile groups.
-
Ion Exchange Chromatography: For water-soluble products, an ion-exchange resin can be used to remove the acid and isolate the free amine.
Quantitative Data Summary
The following tables summarize common reaction conditions and scavengers used for Boc deprotection.
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Temperature (°C) | Time (hours) |
| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 0 to Room Temp | 1-4 |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | Room Temp | 0.2-1 |
Table 2: Common Scavengers for Boc Deprotection
| Scavenger | Typical Concentration (v/v) | Purpose |
| Triisopropylsilane (TIS) | 2.5 - 5% | Carbocation Scavenger |
| Water | 2.5 - 5% | Carbocation Scavenger |
| Thioanisole | 5% | Carbocation Scavenger, Protects Methionine |
| 1,2-Ethanedithiol (EDT) | 2.5% | Carbocation Scavenger, Protects Cysteine |
| Phenol | 5% | Carbocation Scavenger |
Experimental Protocols
General Protocol for TFA-Mediated Boc Deprotection
-
Dissolve the Boc-protected PEG linker in dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).
-
If necessary, add scavengers such as triisopropylsilane (TIS) (2.5-5% v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate with toluene (3 times) to remove residual TFA. The resulting TFA salt of the deprotected amine can be used directly or further purified.
Protocol for Monitoring Deprotection by TLC
-
Prepare a TLC chamber with a suitable eluent (e.g., 10% methanol in DCM).
-
On a silica gel TLC plate, spot the initial reaction mixture (t=0) and the Boc-protected starting material as a reference.
-
As the reaction progresses, take small aliquots at different time points and spot them on the same TLC plate.
-
Develop the plate and visualize the spots (e.g., using a UV lamp or a ninhydrin stain for amines).
-
Complete deprotection is indicated by the disappearance of the starting material spot and the appearance of a new, more polar spot (lower Rf) corresponding to the deprotected amine.
Visualizations
Caption: Experimental workflow for Boc deprotection of PEG linkers.
Caption: Troubleshooting logic for Boc deprotection issues.
References
Technical Support Center: Optimizing Mal-PEG5-NH-Boc to Protein Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the molar ratio of Maleimide-PEG5-NH-Boc to proteins. This guide includes frequently asked questions (FAQs), detailed troubleshooting advice, and experimental protocols to ensure successful conjugation outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of Mal-PEG5-NH-Boc to protein for conjugation?
A1: The optimal molar ratio is highly dependent on the specific protein, including the number of available cysteine residues, their accessibility, and the desired degree of PEGylation. A common starting point is a 10- to 20-fold molar excess of the this compound linker to the protein.[1][2] However, the ideal ratio can range from as low as 2:1 to as high as 40:1 or more and should be determined empirically through small-scale trial conjugations.[3]
Q2: What is the ideal pH for the maleimide-thiol conjugation reaction?
A2: The optimal pH range for the reaction between a maleimide group and a thiol group (from a cysteine residue) is between 6.5 and 7.5.[3][4] Within this pH range, the reaction is highly specific for thiols. At a pH of 7.0, the reaction with thiols is about 1,000 times faster than with amines. Above pH 7.5, the maleimide group can undergo hydrolysis and may also react with amines, such as the side chain of lysine, leading to non-specific conjugation. Below pH 6.5, the reaction rate is significantly slower.
Q3: My protein lacks free cysteine residues. Can I still use this compound for conjugation?
A3: Yes, if your protein contains disulfide bonds, you can utilize a reducing agent to break these bonds and generate free thiols for conjugation. Common reducing agents include TCEP (tris(2-carboxyethyl)phosphine) and DTT (dithiothreitol). TCEP is often preferred as it is selective for disulfide bonds and does not contain a thiol group itself, meaning it does not need to be removed before adding the maleimide linker. If DTT is used, it must be removed prior to adding the this compound, as it will compete for reaction with the maleimide.
Q4: How can I prevent the maleimide group on the linker from hydrolyzing during the experiment?
A4: The maleimide group is susceptible to hydrolysis, particularly at pH values above 7.5. To minimize hydrolysis, it is crucial to prepare the this compound solution immediately before use and to avoid storing it in aqueous solutions. The conjugation reaction should be performed within the optimal pH range of 6.5-7.5.
Q5: What is the purpose of the Boc protecting group on the this compound linker?
A5: The Boc (tert-butoxycarbonyl) group is a protecting group for the primary amine. This protection prevents the amine from participating in unwanted side reactions during the maleimide-thiol conjugation. The Boc group can be removed later under acidic conditions (e.g., using trifluoroacetic acid, TFA) to expose the amine for subsequent conjugation to another molecule if a heterobifunctional linkage is desired.
Q6: How can I determine the degree of PEGylation after the conjugation reaction?
A6: The degree of PEGylation, or the average number of PEG chains attached to a protein, can be determined by several methods. These include SDS-PAGE, which will show a shift in the molecular weight of the conjugated protein, and mass spectrometry (such as MALDI-TOF or LC-MS) for a more precise measurement. Proton NMR spectroscopy can also be used to quantify the degree of PEGylation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Yield | Insufficient molar excess of the linker. | Increase the molar ratio of this compound to protein. Perform a titration experiment with molar ratios from 10:1 to 40:1 to find the optimum. |
| Oxidized protein thiols. | Ensure proper reduction of disulfide bonds using a sufficient excess of a reducing agent like TCEP (a 50- to 100-fold molar excess is often recommended). Degas buffers to prevent re-oxidation of thiols. | |
| Hydrolysis of the maleimide group. | Prepare the this compound solution immediately before use. Ensure the reaction pH is maintained between 6.5 and 7.5. | |
| Interfering substances in the buffer. | Avoid buffers containing primary or secondary amines (e.g., Tris) or thiols (e.g., DTT, beta-mercaptoethanol). Use buffers such as PBS or HEPES. | |
| Protein Aggregation/Precipitation | Suboptimal buffer conditions (pH, ionic strength). | Optimize the buffer conditions. The pH should be within the protein's stability range. Consider adding stabilizing agents if necessary. |
| High protein concentration. | Work with lower protein concentrations. | |
| Non-Specific Conjugation | Reaction pH is too high. | Maintain the reaction pH between 6.5 and 7.5 to ensure thiol-specific reactivity. |
| Low Protein Recovery After Purification | Non-specific binding to purification media. | Adjust the purification strategy. For example, if using ion-exchange chromatography, ensure the buffer pH is at least one unit away from the protein's isoelectric point. |
| Protein precipitation during purification. | Refer to the "Protein Aggregation/Precipitation" section for troubleshooting. |
Experimental Protocols
Protocol 1: Protein Thiol Reduction (Optional)
This step is necessary if the cysteine residues in your protein are involved in disulfide bonds.
-
Prepare Protein Solution : Dissolve the protein in a degassed reaction buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, 2 mM EDTA, pH 7.2) to a concentration of 1-10 mg/mL.
-
Add Reducing Agent : Add a 10- to 100-fold molar excess of TCEP to the protein solution.
-
Incubate : Incubate the mixture for 20-30 minutes at room temperature. It is advisable to flush the reaction vial with an inert gas like nitrogen or argon before sealing to prevent the re-oxidation of thiols.
Protocol 2: this compound to Protein Conjugation
-
Prepare this compound Solution : Immediately before use, dissolve the this compound in an anhydrous organic solvent such as DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Add Linker to Protein : While gently stirring, add the desired molar excess (e.g., starting with a 10- to 20-fold excess) of the this compound stock solution to the (reduced) protein solution.
-
Incubate : Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C.
Protocol 3: Purification of the Conjugate
-
Remove Excess Linker : The unreacted this compound can be removed by size-exclusion chromatography (e.g., using a Sephadex G-25 column), dialysis, or tangential flow filtration. The choice of method will depend on the size of the protein and the volume of the reaction.
Visualizations
Caption: Experimental workflow for protein conjugation.
Caption: Troubleshooting decision tree for low conjugation yield.
References
Technical Support Center: Troubleshooting Aggregation During Conjugation with Mal-PEG5-NH-Boc
Welcome to the technical support center for Mal-PEG5-NH-Boc conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on preventing and troubleshooting aggregation issues during the conjugation of this compound to thiol-containing molecules such as proteins, antibodies, and peptides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a heterobifunctional crosslinker containing a maleimide group, a five-unit polyethylene glycol (PEG) spacer, and a Boc-protected amine.[1][2] The maleimide group reacts specifically with free thiol (sulfhydryl) groups, typically on cysteine residues of proteins, to form a stable thioether bond.[3] The hydrophilic PEG spacer enhances the water solubility of the resulting conjugate, which can help to mitigate aggregation.[4] The Boc-protected amine provides a latent functional group that can be deprotected under acidic conditions for subsequent conjugation steps.[1]
Q2: What are the primary causes of aggregation during conjugation with this compound?
Aggregation during the conjugation process is often a result of several factors that compromise the stability of the protein:
-
Suboptimal Reaction Conditions: Incorrect pH, ionic strength, or temperature can lead to protein unfolding and aggregation.
-
High Protein Concentration: Increased proximity of protein molecules can facilitate intermolecular interactions and aggregation.
-
Hydrophobicity: The conjugation of any molecule, even one with a hydrophilic PEG spacer, can alter the surface properties of the protein, potentially exposing hydrophobic patches that promote aggregation.
-
Disulfide Bond Reduction: The process of reducing disulfide bonds to generate free thiols for conjugation can sometimes lead to protein unfolding and aggregation if not performed under optimal conditions.
-
Instability of the Maleimide Group: At pH values above 7.5, the maleimide group can undergo hydrolysis, rendering it unreactive towards thiols. It can also exhibit some reactivity towards primary amines (e.g., on lysine residues) at higher pH, which could lead to unintended cross-linking and aggregation.
Q3: What is the optimal pH for conjugation with this compound?
The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5. Within this range, the reaction with thiols is highly specific and efficient. At a pH of 7.0, the reaction of maleimide with thiols is approximately 1,000 times faster than its reaction with amines.
-
Below pH 6.5: The reaction rate slows down significantly.
-
Above pH 7.5: The risk of maleimide hydrolysis and side reactions with amines increases.
Q4: How does the PEG spacer in this compound help in preventing aggregation?
The polyethylene glycol (PEG) spacer is hydrophilic and creates a "hydration shell" around the conjugated molecule. This has several benefits:
-
Increased Solubility: The PEG chain improves the overall solubility of the protein conjugate in aqueous buffers.
-
Steric Hindrance: The flexible PEG chain can create a steric shield that prevents the close approach of protein molecules, thereby reducing intermolecular interactions that lead to aggregation.
-
Masking Hydrophobic Regions: By attaching to the protein surface, the PEG linker can mask hydrophobic patches that might otherwise be exposed and contribute to aggregation.
Q5: What is the role of the Boc-protected amine, and can it cause issues?
The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines that is stable under the conditions of the maleimide-thiol conjugation. It is removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal a primary amine. During the initial conjugation, the Boc-protected amine is chemically inert and should not contribute to aggregation. However, if the deprotection step is required for subsequent modifications, the change in charge and the harsh acidic conditions could potentially lead to aggregation of the conjugate. Careful optimization of the deprotection and subsequent purification steps is crucial.
Troubleshooting Guides
Problem 1: Visible Precipitation or Turbidity During the Conjugation Reaction
Immediate precipitation upon adding this compound solution.
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Solubility of this compound | Dissolve this compound in a minimal amount of a dry, water-miscible organic solvent like DMSO or DMF before adding it to the aqueous protein solution. Add the solution dropwise with gentle stirring. | This compound, while containing a hydrophilic PEG spacer, may have limited solubility when added directly as a solid to an aqueous buffer. The final concentration of the organic solvent should ideally be kept below 10% to avoid protein denaturation. |
| High Local Concentration of Reagent | Add the dissolved this compound solution slowly to the protein solution while gently stirring or vortexing. | This prevents localized high concentrations of the reagent which can cause rapid, uncontrolled reactions and lead to precipitation. |
| Suboptimal Buffer Conditions | Ensure the reaction buffer is at a pH between 6.5 and 7.5 and has an appropriate ionic strength (e.g., 100-150 mM NaCl). | An incorrect pH can affect both protein stability and the reactivity of the maleimide group. Appropriate ionic strength helps to minimize non-specific electrostatic interactions. |
Precipitation occurs over the course of the reaction.
| Potential Cause | Troubleshooting Step | Rationale |
| High Protein Concentration | Reduce the concentration of the protein in the reaction mixture. | Lowering the protein concentration increases the distance between molecules, reducing the likelihood of intermolecular aggregation. |
| Protein Instability | Perform the conjugation at a lower temperature (e.g., 4°C). | Lower temperatures can slow down the kinetics of both the conjugation reaction and protein unfolding/aggregation, often favoring the desired reaction. |
| Insufficient Solubility of the Conjugate | Add solubility-enhancing excipients to the reaction buffer. | Excipients can help to stabilize the protein and the resulting conjugate, preventing aggregation. |
Problem 2: High Levels of Aggregates Detected by Analytical Methods (e.g., SEC-MALS) Post-Conjugation
| Potential Cause | Troubleshooting Step | Rationale |
| Excessive Molar Ratio of this compound | Perform a titration study with varying molar ratios of this compound to protein (e.g., 5:1, 10:1, 20:1) to find the optimal ratio that achieves the desired degree of labeling without causing significant aggregation. | Over-conjugation can lead to a higher degree of surface modification, which may increase the propensity for aggregation. A 10-20 fold molar excess is a common starting point for labeling proteins. |
| Intermolecular Disulfide Bond Formation | Ensure that the reducing agent (preferably TCEP) is present in a sufficient concentration during the reduction step to fully reduce all accessible disulfide bonds. | Incomplete reduction can leave reactive thiols that can form intermolecular disulfide bonds, leading to covalent aggregation. |
| Instability of the Purified Conjugate | Optimize the formulation buffer for the final conjugate. This may include the addition of stabilizers. | The stability requirements of the conjugate may be different from the unconjugated protein. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for consideration during conjugation with this compound.
| Parameter | Recommended Range/Value | Rationale |
| pH of Reaction Buffer | 6.5 - 7.5 | Optimal for specific maleimide-thiol reaction; minimizes hydrolysis and side reactions. |
| Protein Concentration | 1 - 10 mg/mL | A balance between reaction efficiency and minimizing aggregation risk. |
| This compound:Protein Molar Ratio | 5:1 to 20:1 (starting range) | Should be optimized for the specific protein and desired degree of labeling. |
| TCEP:Protein Molar Ratio (for reduction) | 10:1 to 50:1 | Sufficient excess to ensure complete reduction of disulfide bonds. |
| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can help to reduce aggregation. |
| Reaction Time | 1 - 4 hours (can be extended to overnight at 4°C) | Should be optimized based on reaction kinetics and protein stability. |
| Arginine Concentration (Excipient) | 0.1 - 0.5 M | Can act as an aggregation suppressor. |
| Polysorbate 80 Concentration (Excipient) | 0.01% - 0.1% (w/v) | A non-ionic surfactant that can prevent surface-induced aggregation. A concentration of at least 0.005% (w/v) has been shown to be effective. |
Experimental Protocols
Protocol 1: General Conjugation of this compound to a Thiol-Containing Protein
-
Protein Preparation:
-
Buffer exchange the protein into a suitable conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.4, containing 1-5 mM EDTA). The buffer should be free of primary amines (e.g., Tris) and thiols.
-
Adjust the protein concentration to 1-10 mg/mL.
-
-
Reduction of Disulfide Bonds (if necessary):
-
To the protein solution, add a 10-50 fold molar excess of TCEP (tris(2-carboxyethyl)phosphine) from a freshly prepared stock solution.
-
Incubate at room temperature for 30-60 minutes. TCEP does not need to be removed before the addition of the maleimide reagent. If DTT is used, it must be removed by desalting or dialysis prior to adding the maleimide.
-
-
Preparation of this compound:
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 10-20 fold) of the dissolved this compound to the protein solution with gentle mixing.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Protect from light if the conjugate is light-sensitive.
-
-
Quenching the Reaction (Optional):
-
To quench any unreacted maleimide, add a small molecule thiol such as cysteine or 2-mercaptoethanol to a final concentration of 1-10 mM. Incubate for 15-30 minutes.
-
-
Purification:
-
Remove excess this compound and other small molecules by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.
-
-
Analysis:
-
Characterize the conjugate for degree of labeling (e.g., by UV-Vis spectroscopy or mass spectrometry) and for the presence of aggregates (e.g., by SEC-MALS or dynamic light scattering).
-
Protocol 2: Troubleshooting Aggregation with Excipients
-
Set up parallel reactions as described in Protocol 1.
-
To individual reaction mixtures, add different excipients at varying concentrations. For example:
-
Arginine: 0.1 M, 0.25 M, 0.5 M
-
Polysorbate 80: 0.01%, 0.05%, 0.1% (w/v)
-
A combination of both.
-
-
Incubate all reactions under the same conditions.
-
Monitor aggregation at different time points using a suitable method (e.g., visual inspection for turbidity, DLS, or SEC).
-
Analyze the final conjugates to determine the optimal excipient and concentration that minimizes aggregation while maintaining conjugation efficiency.
Visualizations
Caption: Experimental workflow for conjugation with this compound.
Caption: Troubleshooting decision tree for aggregation issues.
References
Technical Support Center: Purification of Biomolecule-PEG Conjugates
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the removal of unreacted Maleimide-PEG5-NH-Boc (Mal-PEG5-NH-Boc) from a reaction mixture after a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reactive groups?
This compound is a heterobifunctional crosslinker. It contains two key functional groups:
-
A Maleimide group: This group reacts specifically with sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides, to form a stable thioether bond.[1][2] This reaction is most efficient at a pH between 6.5 and 7.5.[1][3]
-
A Boc-protected primary amine: The tert-butoxycarbonyl (Boc) group is a protecting group for the amine.[4] It is stable under neutral and basic conditions but can be removed using a strong acid (like trifluoroacetic acid, TFA) to yield a free amine, which can be used for subsequent reactions. The hydrophilic Polyethylene Glycol (PEG) spacer increases the solubility of the molecule and its conjugates in aqueous solutions.
Q2: Why is it critical to remove unreacted this compound?
Removing excess, unreacted this compound is crucial for several reasons:
-
Purity: To ensure the final product is pure and well-characterized, which is essential for any downstream application, especially in therapeutic development.
-
Accurate Quantification: The presence of the PEG linker can interfere with assays used to determine the concentration and activity of the final conjugate.
-
Preventing Side Reactions: The unreacted maleimide group is still reactive and can potentially react with other molecules in subsequent experiments or in vivo, leading to non-specific labeling and unpredictable results.
-
Regulatory Requirements: For therapeutic applications, regulatory agencies require highly pure and well-defined products.
Q3: What are the primary strategies for removing unreacted this compound?
The primary strategies leverage the difference in physicochemical properties between the large, conjugated product (e.g., a protein) and the small, unreacted PEG linker (Molecular Weight of this compound is 460.52 g/mol ). The main methods are:
-
Quenching: First, any unreacted maleimide groups should be "quenched" by adding a small molecule containing a thiol, such as cysteine or 2-mercaptoethanol. This prevents the maleimide from reacting further.
-
Purification: Following quenching, the mixture is purified using techniques that separate molecules based on size, charge, or other properties. Common methods include Size Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), and Dialysis/Diafiltration.
Troubleshooting and Purification Guides
Q4: How do I select the best purification method for my specific conjugate?
Choosing the right method depends on the properties of your target molecule (the molecule you have conjugated the PEG linker to) and the resources available. The table below summarizes the most common techniques.
| Purification Method | Principle of Separation | Best Suited For | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) | Molecular Size (Hydrodynamic Radius) | Separating large conjugates (>10 kDa) from the small PEG linker (~0.5 kDa). | High resolution for size differences, robust, widely applicable. | Can be time-consuming, requires specialized equipment (HPLC/FPLC). |
| Ion-Exchange Chromatography (IEX) | Molecular Charge | Charged biomolecules (proteins, peptides) where PEGylation alters the surface charge. | High capacity, can separate based on the degree of PEGylation (mono-, di-PEGylated, etc.). | Requires optimization of pH and salt gradient; molecule must have a net charge. |
| Dialysis / Diafiltration (UF/DF) | Molecular Weight Cut-Off (MWCO) | Large conjugates where the MW difference with the linker is significant (e.g., >10-fold). | Simple, cost-effective, good for large sample volumes. | Lower resolution than chromatography, potential for sample loss on the membrane. |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | As a supplementary method when IEX is not effective. | Offers an alternative separation mechanism. | Lower capacity and resolution compared to IEX and SEC. |
Below is a decision-making workflow to help you choose the appropriate method.
Caption: Logic for selecting a purification method.
Q5: My purified product is still contaminated with the PEG linker. What went wrong?
This issue usually points to a suboptimal purification protocol. Consider the following:
-
For SEC: Ensure your column has the appropriate fractionation range for your molecules. The conjugate should elute in the void or early fractions, while the small linker should be well-retained and elute much later. If they co-elute, your column may not have the required resolution.
-
For IEX: The binding or elution conditions (pH, salt concentration) may not be optimal. The PEG chains can shield the charge of your biomolecule, causing it to elute earlier than expected. You may need to adjust the pH to maximize the charge difference or use a shallower salt gradient for elution.
-
For Dialysis: The Molecular Weight Cut-Off (MWCO) of your dialysis membrane may be too high, allowing your conjugate to leak through, or too low, preventing the efficient removal of the unreacted linker. For a >10 kDa protein, a 3.5 kDa or 5 kDa MWCO membrane is typically a good starting point to remove the ~0.5 kDa linker. Ensure you are using a large volume of dialysis buffer and changing it several times.
Experimental Protocols
Protocol 1: Quenching Unreacted Maleimide
This step should be performed before any purification to deactivate excess maleimide groups.
-
Prepare Quenching Solution: Prepare a 1 M stock solution of N-acetyl-cysteine or L-cysteine in a suitable buffer (e.g., PBS).
-
Add to Reaction: Add the quenching agent to your reaction mixture to a final concentration that is in 20-50 fold molar excess compared to the initial amount of the this compound used.
-
Incubate: Allow the quenching reaction to proceed for 15-30 minutes at room temperature with gentle mixing.
Protocol 2: Purification by Size Exclusion Chromatography (SEC)
This method is ideal for separating the large conjugate from the small quenched linker.
-
Column Selection: Choose an SEC column with a fractionation range appropriate for your conjugate. For example, for a 50 kDa protein, a column effective for separating molecules between 10 and 200 kDa would be suitable.
-
Equilibration: Equilibrate the SEC column with a suitable, degassed buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) until a stable baseline is achieved.
-
Sample Loading: Load your quenched reaction mixture onto the column. The volume loaded should not exceed 1-2% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the equilibration buffer at the recommended flow rate.
-
Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance (typically at 280 nm for proteins). The larger conjugate will elute first, followed by the smaller, unreacted (and now quenched) PEG linker and quenching agent.
-
Analysis: Pool the fractions containing the purified conjugate and confirm purity using SDS-PAGE or mass spectrometry.
Protocol 3: Purification by Dialysis / Diafiltration
This is a simpler, non-chromatographic method suitable for large biomolecules.
-
Device Selection: Choose a dialysis membrane or diafiltration cassette with an MWCO that is at least 10-20 times smaller than your conjugate but significantly larger than the PEG linker (e.g., a 3-10 kDa MWCO for a >30 kDa protein).
-
Sample Preparation: Place your quenched reaction mixture into the dialysis tubing or diafiltration device.
-
Dialysis: Immerse the dialysis tubing in a large volume of cold (4°C) dialysis buffer (e.g., 100-200 times the sample volume). Stir the buffer gently.
-
Buffer Exchange: Change the dialysis buffer every 4-6 hours, for a total of 3-4 changes, to ensure complete removal of the small molecules.
-
Sample Recovery: Recover the purified conjugate from the device.
The overall workflow from a completed reaction to a purified product is illustrated below.
Caption: General experimental workflow for purification.
References
Side reactions to consider when using Mal-PEG5-NH-Boc
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the use of Mal-PEG5-NH-Boc in bioconjugation experiments. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive groups?
This compound is a heterobifunctional crosslinker.[1][2] It contains three key components:
-
A Maleimide group , which selectively reacts with sulfhydryl (thiol) groups, typically from cysteine residues in proteins or peptides, to form a stable thioether bond.[3][4]
-
A PEG5 linker , a polyethylene glycol spacer with five repeating ethylene oxide units. This hydrophilic spacer enhances the solubility of the conjugate in aqueous solutions and can improve its pharmacokinetic properties by increasing stability and reducing immunogenicity.[5]
-
A Boc-protected amine (NH-Boc) , which is a primary amine protected by a tert-butyloxycarbonyl (Boc) group. This protecting group can be removed under acidic conditions to reveal a reactive primary amine.
Q2: What is the optimal pH for the maleimide-thiol conjugation reaction?
The ideal pH range for the reaction between a maleimide and a thiol is between 6.5 and 7.5. Within this range, the reaction is highly selective for thiol groups. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.
Q3: Under what conditions can the Boc-protected amine be deprotected?
The Boc group is reliably removed under acidic conditions. The most common reagents for Boc deprotection are trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
Troubleshooting Guide
This section addresses common issues encountered during conjugation reactions with this compound.
Issue 1: Low Conjugation Efficiency
Potential Cause 1: Maleimide Hydrolysis
The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5. Once hydrolyzed, it can no longer react with a thiol group.
-
Solution:
-
Maintain the reaction pH between 6.5 and 7.5.
-
Prepare aqueous solutions of the maleimide reagent immediately before use, as maleimides are not recommended for aqueous storage. For longer-term storage, dissolve in a dry, biocompatible organic solvent like DMSO.
-
If possible, perform the reaction at a lower temperature (e.g., 4°C overnight instead of room temperature for 2 hours) to slow down the rate of hydrolysis.
-
Potential Cause 2: Thiol Oxidation
Free thiol groups can oxidize to form disulfide bonds, which are unreactive with maleimides.
-
Solution:
-
Reduce disulfide bonds in your protein or peptide prior to conjugation using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol).
-
TCEP is often preferred as it does not contain a thiol and does not need to be removed before adding the maleimide reagent. If DTT is used, it must be removed completely before conjugation, for instance, by using a desalting column.
-
To prevent re-oxidation, degas your buffers and consider adding a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze oxidation.
-
Potential Cause 3: Incorrect Stoichiometry
An inappropriate molar ratio of maleimide to thiol can lead to incomplete reaction.
-
Solution:
-
Typically, a molar excess of the maleimide reagent is used to drive the reaction to completion. A 10-20 fold molar excess is a common starting point for labeling proteins.
-
The optimal ratio may need to be determined empirically for your specific system.
-
Issue 2: Presence of Unexpected Side Products
Potential Cause 1: Reaction with Primary Amines
At pH values above 7.5, maleimides can react with primary amines, such as those on lysine residues.
-
Solution:
-
Strictly maintain the reaction pH between 6.5 and 7.5 to ensure chemoselectivity for thiols.
-
Potential Cause 2: Thiazine Rearrangement
When conjugating to a peptide with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to a thiazine rearrangement. This side reaction is more prominent at neutral or higher pH.
-
Solution:
-
If possible, avoid using peptides with an N-terminal cysteine for maleimide conjugation.
-
Perform the conjugation at a more acidic pH (e.g., pH 6.5) to keep the N-terminal amine protonated and less nucleophilic.
-
Acetylation of the N-terminal amine can also prevent this side reaction.
-
Potential Cause 3: Instability of the Thioether Bond (Retro-Michael Reaction)
The thioether bond formed between the maleimide and the thiol can undergo a retro-Michael reaction, leading to deconjugation.
-
Solution:
-
After the conjugation reaction, consider hydrolyzing the thiosuccinimide ring to form a more stable product. This can often be achieved by incubating the conjugate at a slightly elevated pH (e.g., pH 9) for a short period. However, this must be carefully optimized to avoid other degradation.
-
Quantitative Data Summary
| Parameter | Condition | Observation | Reference(s) |
| Maleimide-Thiol Reaction Rate | pH 7.0 | ~1,000 times faster than the reaction with amines. | |
| Maleimide Hydrolysis | pH > 7.5 | Rate of hydrolysis increases significantly. | |
| pH 9.2, 37°C | Complete hydrolysis of a PEG-maleimide conjugate observed over 14 hours. | ||
| pH 7.4, 37°C | 30% hydrolysis of a PEG-maleimide conjugate observed over 16 hours. | ||
| Thiazine Rearrangement | pH 7.3, 24 hours | Can be the major product (>70% abundance) for N-terminal cysteine conjugates. | |
| pH 8.4, 24 hours | Nearly 90% conversion to the thiazine isomer for N-terminal cysteine conjugates. | ||
| pH 5.0, 14 days | Slow conversion (0.3-1%) to the thiazine isomer. | ||
| Thiol Oxidation Prevention | Buffer Additive | 1-5 mM EDTA can chelate metal ions that catalyze oxidation. |
Experimental Protocols
Protocol 1: General Maleimide-Thiol Conjugation
-
Prepare the Thiol-Containing Molecule:
-
Dissolve your protein or peptide in a degassed reaction buffer (e.g., phosphate-buffered saline, PBS) at a pH of 6.5-7.5.
-
If disulfide bonds are present, add a 10-100 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.
-
-
Prepare the this compound Reagent:
-
Immediately before use, dissolve the this compound in a minimal amount of a dry, water-miscible organic solvent like DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the dissolved this compound solution to the thiol-containing molecule solution. A 10-20 fold molar excess of the maleimide reagent is a good starting point.
-
Incubate the reaction at room temperature for 2 hours or at 4°C overnight, with gentle mixing.
-
-
Quenching (Optional):
-
To stop the reaction, add a small molecule thiol like cysteine or 2-mercaptoethanol to react with any excess maleimide.
-
-
Purification:
-
Purify the conjugate using standard techniques such as size-exclusion chromatography (SEC), dialysis, or HPLC to remove excess reagents and byproducts.
-
Protocol 2: Analysis of Conjugation Products by SDS-PAGE
-
Sample Preparation: Prepare samples of the unconjugated starting material, the final conjugate, and molecular weight markers.
-
Gel Electrophoresis: Run the samples on an SDS-PAGE gel. PEGylation increases the apparent molecular weight of a protein, which will result in a band shift.
-
Staining: Stain the gel with a protein stain (e.g., Coomassie Blue) to visualize the protein bands. A barium-iodide stain can be used to specifically visualize PEG.
-
Analysis: Compare the bands of the starting material and the conjugate. A successful conjugation will show a new band at a higher molecular weight corresponding to the PEGylated product. The presence of multiple bands may indicate incomplete reaction or the presence of multiple conjugation sites.
Visualizations
Caption: Desired reaction pathway for maleimide-thiol conjugation.
Caption: Common side reactions associated with maleimide chemistry.
Caption: A logical workflow for troubleshooting low conjugation yield.
References
- 1. This compound | Mal-PEG-NH-Boc | AxisPharm [axispharm.com]
- 2. This compound | 生化试剂 | MCE [medchemexpress.cn]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]
- 5. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
Improving the stability of Mal-PEG5-NH-Boc conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mal-PEG5-NH-Boc conjugates. Our aim is to help you improve the stability of your conjugates and navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in maleimide-thiol conjugates?
A1: The primary cause of instability is the reversibility of the Michael addition reaction that forms the thioether bond between the maleimide and a thiol (e.g., a cysteine residue on a protein). This reversal, known as a retro-Michael reaction, can lead to deconjugation, especially in the presence of other thiols like glutathione, which is abundant in physiological systems.[1][2][3][4][5]
Q2: How can I improve the stability of my this compound conjugate?
A2: A key strategy to enhance stability is to promote the hydrolysis of the succinimide ring in the maleimide-thiol adduct. This ring-opening reaction forms a stable succinamic acid thioether, which is resistant to the retro-Michael reaction. Factors that can promote this hydrolysis include adjusting the pH of the buffer and extended incubation.
Q3: What is the role of the Boc protecting group in this compound?
A3: The Boc (tert-butyloxycarbonyl) group is a protecting group for the terminal amine of the PEG linker. It prevents the amine from participating in unwanted side reactions during the maleimide-thiol conjugation. The Boc group is stable under neutral or basic conditions used for conjugation but can be removed with acid (e.g., trifluoroacetic acid) to expose the amine for subsequent modification if desired.
Q4: What are the optimal storage conditions for this compound and its conjugates?
A4: For the this compound reagent itself, it is recommended to store it as a powder at -20°C for long-term stability. If you need to make a stock solution, use an anhydrous organic solvent like DMSO or DMF and store at -80°C for up to a year. For the final conjugate, storage at 4°C in a slightly acidic buffer (pH 6.0-6.5) is suitable for short periods. For long-term storage, -20°C or -80°C is recommended, potentially with cryoprotectants.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Conjugation Efficiency | Oxidation of Thiols: Free thiols on your protein or peptide may have oxidized to form disulfide bonds, which are unreactive with maleimides. | Reduce Disulfide Bonds: Prior to conjugation, treat your sample with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). TCEP is often preferred as it does not contain thiols and does not need to be removed before adding the maleimide reagent. If using DTT, it must be removed before conjugation. |
| Suboptimal pH: The reaction between maleimides and thiols is most efficient at a pH between 6.5 and 7.5. At lower pH, the reaction rate is slower. | Optimize Buffer pH: Ensure your reaction buffer is within the optimal pH range of 6.5-7.5. | |
| Hydrolysis of Maleimide: The maleimide group can hydrolyze in aqueous solutions, rendering it unreactive. | Prepare Fresh Solutions: Prepare solutions of this compound fresh before each use. If using a stock in an organic solvent, minimize its exposure to aqueous environments before the reaction. | |
| Conjugate Instability/Deconjugation | Retro-Michael Reaction: The thioether bond is breaking, leading to the release of your conjugated molecule. This is accelerated by the presence of other thiols. | Promote Succinimide Ring Hydrolysis: After conjugation, consider incubating the conjugate at a slightly basic pH (e.g., pH 8.0-9.0) for a short period to encourage the stabilizing ring-opening hydrolysis. However, be mindful of the stability of your protein at higher pH. |
| Use Stabilizing Chemistries: For future experiments, consider using "self-hydrolyzing" maleimides or other next-generation maleimide reagents that are designed to form more stable linkages. | ||
| Unexpected Side Reactions | Boc Deprotection: The Boc group may be unintentionally removed if the conjugate is exposed to acidic conditions. | Maintain Appropriate pH: Avoid acidic conditions if you wish to keep the Boc group intact. If deprotection is intended, use a controlled acidic treatment (e.g., with TFA). |
| Reaction with Amines: At pH values above 8.5, maleimides can start to react with primary amines. | Control Reaction pH: Keep the conjugation reaction pH below 7.5 to ensure specificity for thiols. |
Data on Conjugate Stability
| Linker Type | Test Condition | Time Point | % Intact Conjugate | Key Finding |
| Conventional Maleimide (N-alkyl) | Human Plasma | 7 days | ~50% | Susceptible to significant deconjugation via retro-Michael reaction. |
| "Self-Hydrolyzing" Maleimide | Rat Plasma | ~2 weeks | No measurable drug loss | Rapid hydrolysis of the thiosuccinimide ring leads to a highly stable conjugate. |
| Thiazine Linker | Glutathione | Not specified | >95% | Over 20 times less susceptible to glutathione-mediated deconjugation compared to standard maleimide conjugates. |
| "Bridging" Disulfide | Human Plasma | 7 days | >95% | Demonstrates substantially improved plasma stability over conventional maleimides. |
Experimental Protocols
Protocol for Assessing Conjugate Stability via RP-HPLC
This protocol allows for the quantification of the intact conjugate and its degradation products over time.
-
Preparation of Solutions:
-
Prepare a solution of your this compound conjugate at a known concentration (e.g., 1 mg/mL) in a buffer relevant to your application (e.g., PBS, pH 7.4).
-
Prepare a stock solution of a challenging thiol, such as glutathione (GSH), at a high concentration (e.g., 100 mM) in the same buffer.
-
-
Incubation:
-
In a microcentrifuge tube, mix the conjugate solution with the GSH stock solution to achieve a final conjugate concentration of 0.5 mg/mL and a final GSH concentration of 10 mM.
-
Prepare a control sample with the conjugate in the buffer without GSH.
-
Incubate both samples at 37°C.
-
-
Time Points and Quenching:
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each tube.
-
Quench the reaction by adding an equal volume of a solution of 0.1% trifluoroacetic acid (TFA) in acetonitrile. This will stop the reaction and precipitate larger proteins.
-
-
RP-HPLC Analysis:
-
Analyze the quenched samples using a reverse-phase HPLC system with a C18 or C8 column.
-
Use a suitable gradient of water/acetonitrile with 0.1% TFA.
-
Monitor the absorbance at a wavelength appropriate for your molecule of interest (e.g., 280 nm for proteins).
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the intact conjugate and any degradation products.
-
Calculate the percentage of intact conjugate remaining at each time point relative to the t=0 sample.
-
Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the half-life.
-
Visualizations
Caption: Competing pathways for a maleimide-thiol conjugate.
Caption: General workflow for assessing conjugate stability.
Caption: A decision tree for troubleshooting instability.
References
Refining HPLC purification methods for Mal-PEG5-NH-Boc products
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC purification of Mal-PEG5-NH-Boc products.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting HPLC method for purifying this compound?
A1: For initial method development, a reversed-phase HPLC (RP-HPLC) method is recommended. A C18 column is a robust starting point, paired with a mobile phase consisting of water and acetonitrile (ACN), both containing 0.1% trifluoroacetic acid (TFA). A gradient elution is typically necessary to achieve good separation.
Q2: Why am I seeing a broad peak for my this compound product?
A2: Peak broadening with PEGylated compounds is common and can be attributed to the polydispersity of the PEG chain. Even with a discrete PEG length like PEG5, minor heterogeneity can lead to broader peaks than typical small molecules. Other factors can include secondary interactions with the column, inappropriate mobile phase conditions, or column degradation.
Q3: Can the this compound degrade during purification or sample preparation?
A3: Yes, two primary points of degradation exist. The maleimide group is susceptible to hydrolysis (ring-opening), especially in aqueous solutions with a neutral to alkaline pH.[1] This will result in the formation of one or two new, more polar species. Additionally, the Boc protecting group is labile to strong acids.[2][3][4] Prolonged exposure to TFA in the mobile phase, especially if fractions are stored for extended periods or concentrated at elevated temperatures, can lead to partial or complete deprotection of the amine.[2]
Q4: What is the role of TFA in the mobile phase?
A4: Trifluoroacetic acid (TFA) acts as an ion-pairing agent. It sharpens peaks by forming an ion pair with the analyte and masking residual silanol groups on the silica-based column, which can cause peak tailing. It also maintains an acidic pH, which is necessary to protonate the molecule for good retention and peak shape in reversed-phase chromatography. However, its acidity can also lead to Boc deprotection.
Q5: What detector is most suitable for this compound?
A5: UV detection is commonly used. The maleimide group has a UV absorbance around 300 nm, but detection at lower wavelengths such as 214 nm or 220 nm will provide greater sensitivity for the overall molecule. If available, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can also be used, as they do not rely on a chromophore and provide a more uniform response for the PEG chain.
Experimental Protocols
General RP-HPLC Purification Protocol
This protocol provides a starting point for the purification of this compound. Optimization will likely be required.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 25-30 minutes is a good starting point.
-
Sample Preparation: Dissolve the crude this compound product in a small amount of the initial mobile phase conditions (e.g., 5-10% acetonitrile/water). Ensure the sample is fully dissolved and filter through a 0.22 µm syringe filter before injection.
Data Presentation
Table 1: Recommended Starting Parameters for HPLC Method Development
| Parameter | Recommendation | Rationale & Considerations |
| HPLC Mode | Reversed-Phase (RP-HPLC) | Separates based on hydrophobicity; ideal for PEGylated molecules. |
| Column | C18, C8, or Phenyl-Hexyl | C18 is a good first choice. If peak tailing occurs, a C8 or Phenyl-Hexyl may provide a different selectivity. Use pore sizes of 100-150 Å for small molecules. |
| Mobile Phase A | 0.1% TFA in Water | Acidic modifier for good peak shape. |
| Mobile Phase B | 0.1% Acetonitrile with 0.1% TFA | Organic solvent for elution. Methanol can be an alternative but may provide different selectivity. |
| Gradient | 5-65% B over 25 min | A broad gradient is recommended for initial screening. This can be narrowed and optimized to improve resolution around the peak of interest. |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) | A standard flow rate. Can be adjusted to optimize resolution and run time. |
| Temperature | Ambient to 45°C | Increasing temperature can sometimes improve peak shape for PEG compounds by reducing mobile phase viscosity and improving mass transfer. |
| Injection Volume | 10-100 µL | Dependent on column size and sample concentration. Avoid overloading the column. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary interactions with residual silanols on the column.- Insufficient ion-pairing agent.- Column degradation. | - Ensure 0.1% TFA is present in both mobile phases.- Try a different column chemistry (e.g., C8 or one with advanced end-capping).- Check column performance with a standard; replace if necessary. |
| Peak Fronting | - Sample overload.- Sample solvent is stronger than the mobile phase. | - Reduce the amount of sample injected.- Dissolve the sample in a solvent that is weaker than or equal to the initial mobile phase conditions. |
| Split Peaks | - Partially clogged column inlet frit.- Column void or channeling.- Co-elution of closely related species (e.g., isomers). | - Reverse and flush the column (if permissible by the manufacturer).- Replace the column if a void is suspected.- Optimize the gradient (make it shallower) to improve resolution. |
| Broad Peak | - Polydispersity of the PEG chain.- High molecular weight of the analyte.- Sub-optimal mobile phase or flow rate. | - This is somewhat inherent to PEG compounds. Ensure the peak width is reproducible.- Optimize the gradient and flow rate to minimize band broadening. |
| Appearance of a New, More Polar Peak (Earlier Elution) | - Maleimide Hydrolysis: The maleimide ring has opened, creating a more polar carboxylic acid derivative. This can sometimes appear as two closely spaced peaks due to isomeric products.- Boc Deprotection: The Boc group has been removed, exposing the free amine. The resulting primary amine is more polar under acidic conditions. | - For Hydrolysis: Minimize the time the sample spends in aqueous solutions, especially at neutral or basic pH, before purification. Analyze promptly after dissolution.- For Deprotection: Avoid high concentrations of TFA if possible (0.05% might be sufficient). Immediately neutralize or freeze-dry collected fractions. Avoid heating during solvent evaporation. |
| Baseline Drift or Ghost Peaks | - Contaminated mobile phase or system.- Insufficient column equilibration. | - Use fresh, high-purity solvents and additives.- Flush the HPLC system thoroughly.- Ensure the column is fully equilibrated with the starting mobile phase conditions before each injection. |
Visualizations
Caption: Figure 1: General HPLC Purification Workflow (Within 100 characters).
Caption: Figure 2: Troubleshooting Logic for Unexpected Peaks (Within 100 characters).
References
Navigating Unexpected Mass Spec Results for Mal-PEG5-NH-Boc: A Technical Guide
Technical Support Center
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals who encounter unexpected mass spectrometry (MS) results for the crosslinking reagent Mal-PEG5-NH-Boc. The following question-and-answer format directly addresses common issues to help you interpret your data and refine your experimental approach.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of this compound?
The expected monoisotopic mass of this compound is 460.50 g/mol .[1] When analyzing your mass spectrometry data, you should primarily look for ions corresponding to this mass, typically as common adducts.
Q2: I'm not seeing the expected mass. What are some common reasons for this?
Several factors can lead to discrepancies between the expected and observed mass. These can be broadly categorized as:
-
Formation of Adducts: In electrospray ionization (ESI), the most common ionization technique for this type of molecule, the molecular ion (M) is rarely observed alone. Instead, it is typically detected as an adduct with a small cation.
-
In-source Fragmentation or Degradation: The molecule may be fragmenting or degrading either in the vial before injection or within the mass spectrometer's ion source.
-
Sample Purity Issues: The starting material may contain impurities or may have degraded during storage.
Q3: What are the common adducts I should be looking for with this compound?
In positive ion mode ESI-MS, you can expect to see several common adducts. The table below summarizes the expected m/z values for these. The protonated molecule ([M+H]⁺) is often the most abundant, but sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts are also very common, especially if glassware was not properly cleaned or if the solvents contain these salts.
Data Presentation: Expected vs. Unexpected Masses
The following tables provide a quick reference for both expected adducts of intact this compound and potential masses of common, unexpected species that may arise from degradation or side reactions.
Table 1: Expected Intact Mass Adducts of this compound
| Adduct Ion | Formula | Expected m/z | Notes |
| Protonated | [C₂₀H₃₄N₂O₉+H]⁺ | 461.51 | Often the most abundant ion in ESI+. |
| Sodiated | [C₂₀H₃₄N₂O₉+Na]⁺ | 483.49 | Very common; can be more abundant than [M+H]⁺. |
| Potassiated | [C₂₀H₃₄N₂O₉+K]⁺ | 499.46 | Common, especially with potassium-containing buffers or glassware. |
| Ammoniated | [C₂₀H₃₄N₂O₉+NH₄]⁺ | 478.54 | May be observed if ammonium salts are present in the mobile phase. |
Table 2: Potential Unexpected Masses and Their Sources
| Observed m/z (as [M+H]⁺) | Potential Source | Chemical Change |
| 361.41 | Boc Deprotection | Loss of the tert-butoxycarbonyl (Boc) group (-100.1 Da). |
| 479.52 | Maleimide Hydrolysis | Addition of a water molecule (+18.01 Da) across the maleimide double bond. |
| Various | PEG Fragmentation | Cleavage of the PEG chain, often resulting in a series of peaks separated by 44.03 Da (C₂H₄O unit). |
Experimental Protocols
To minimize the chances of obtaining unexpected results, rigorous adherence to proper experimental protocols is crucial.
Detailed Methodology for Mass Spectrometry Sample Preparation
-
Reagent Preparation:
-
Sample Dissolution:
-
Accurately weigh a small amount of this compound.
-
Dissolve the compound in an appropriate solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.
-
Vortex briefly to ensure complete dissolution.
-
-
Dilution for Analysis:
-
Prepare a dilute solution for injection (typically 1-10 µg/mL) by diluting the stock solution with the mobile phase.
-
Use polypropylene vials and pipette tips to minimize sodium and potassium adduct formation that can leach from glassware.[5]
-
-
Mass Spectrometer Settings (ESI+):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3-4 kV
-
Source Temperature: 100-150 °C
-
Drying Gas Flow: 8-12 L/min
-
Nebulizer Pressure: 30-40 psi
-
Fragmentor Voltage: Start with a low setting (e.g., 70 V) to minimize in-source fragmentation and gradually increase if fragmentation is desired for structural confirmation.
-
Mandatory Visualization
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting unexpected mass spectrometry results for this compound.
Caption: Troubleshooting workflow for unexpected mass spec results.
This structured approach should help you systematically identify the root cause of unexpected mass spectrometry data for this compound and guide you toward obtaining clear, interpretable results.
References
Minimizing off-target reactions of Mal-PEG5-NH-Boc in complex mixtures
Welcome to the technical support center for Mal-PEG5-NH-Boc. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the use of this compound in complex mixtures. Our goal is to help you minimize off-target reactions and achieve successful conjugations.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism of this compound?
A1: this compound reacts with thiol groups (sulfhydryl groups, -SH), typically from cysteine residues in proteins or peptides, via a Michael addition reaction.[1][2] This forms a stable thioether bond. The reaction is highly selective for thiols within a pH range of 6.5 to 7.5.[3][4][5]
Q2: What are the most common off-target reactions with this compound?
A2: The most common off-target reactions include:
-
Reaction with amines: At a pH above 7.5, the maleimide group can react with primary amines, such as the side chain of lysine residues.
-
Hydrolysis: The maleimide ring can undergo hydrolysis, rendering it inactive for conjugation. This reaction is accelerated at higher pH.
-
Retro-Michael Reaction (Thiol Exchange): The formed thioether bond can be reversible, especially in the presence of other thiols like glutathione, leading to the transfer of the PEG linker to other molecules.
-
Thiazine Rearrangement: If conjugating to a peptide with an N-terminal cysteine, a rearrangement can occur to form a six-membered thiazine ring.
Q3: How can I prevent the hydrolysis of the maleimide group on this compound?
A3: To prevent hydrolysis, it is crucial to prepare aqueous solutions of this compound immediately before use. For storage, dissolve the reagent in a dry, biocompatible organic solvent such as DMSO or DMF. Maintaining the reaction pH between 6.5 and 7.5 will also minimize hydrolysis.
Q4: How do I remove the Boc protecting group from the amine?
A4: The Boc (tert-butyloxycarbonyl) protecting group on the amine can be removed under acidic conditions, for example, by using trifluoroacetic acid (TFA).
Q5: What is the optimal pH for the conjugation reaction?
A5: The optimal pH range for the thiol-maleimide reaction is 6.5-7.5. Within this range, the reaction with thiols is significantly faster (approximately 1,000 times at pH 7.0) than the competing reaction with amines.
Troubleshooting Guides
Issue 1: Low Conjugation Yield
If you are experiencing low or no conjugation of this compound to your target molecule, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Maleimide Hydrolysis | Prepare fresh solutions of this compound in an appropriate buffer (pH 6.5-7.5) immediately before the reaction. For storage, use anhydrous DMSO or DMF. |
| Thiol Oxidation | Ensure that the thiol groups on your target molecule are available and not oxidized to disulfide bonds. Pre-treat your sample with a reducing agent. TCEP is often preferred as it does not contain a thiol and does not need to be removed before adding the maleimide reagent. If using DTT, it must be removed before conjugation. Include a chelating agent like EDTA (1-5 mM) in your buffer to prevent metal-catalyzed oxidation. |
| Suboptimal pH | Verify that the reaction buffer pH is within the optimal range of 6.5-7.5. At pH < 6.5, the reaction is slow, while at pH > 7.5, hydrolysis and reaction with amines increase. |
| Incorrect Stoichiometry | An excess of the maleimide reagent is often used to drive the reaction. A 10-20 fold molar excess is a common starting point for protein labeling. This may need to be optimized for your specific application. |
Issue 2: Poor In-Vivo Stability of the Conjugate
If your conjugate is showing instability in a biological environment, the following issues may be the cause.
| Potential Cause | Recommended Solution |
| Retro-Michael Reaction (Thiol Exchange) | To create a more stable conjugate, the thiosuccinimide ring can be intentionally hydrolyzed after the conjugation reaction is complete. This can be achieved by adjusting the pH of the conjugate solution to 8.5-9.0 and incubating at room temperature or 37°C until hydrolysis is complete, as monitored by mass spectrometry. The solution should then be re-neutralized. |
| Thiazine Rearrangement | If working with a peptide containing an N-terminal cysteine, you can either perform the conjugation at a more acidic pH (e.g., 5.0) to keep the N-terminal amine protonated or consider acetylating the N-terminus to prevent this side reaction. Alternatively, the thiazine structure has been shown to be more stable than the thioether conjugate. |
Experimental Protocols
Protocol 1: General Conjugation of this compound to a Thiol-Containing Protein
-
Protein Preparation: Dissolve the protein in a degassed buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.2, containing 1-5 mM EDTA.
-
Reduction of Disulfide Bonds (if necessary):
-
Using TCEP: Add TCEP to a final concentration of 5-50 mM. Incubate for 30-60 minutes at room temperature. The protein solution can be used directly.
-
Using DTT: Add DTT to a final concentration of 10-100 mM. Incubate for 30-60 minutes at room temperature. Crucially, DTT must be removed using a desalting column before proceeding.
-
-
Conjugation Reaction:
-
Dissolve this compound in anhydrous DMSO or DMF to prepare a stock solution.
-
Add the desired molar excess (e.g., 10-20 fold) of the this compound solution to the protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add a small molecule thiol like L-cysteine or 2-mercaptoethanol to quench any unreacted this compound.
-
Purification: Purify the conjugate using a suitable method such as size-exclusion chromatography (SEC) to remove excess reagents.
Visualizations
Caption: Troubleshooting logic for low conjugation yield.
Caption: General experimental workflow for maleimide-thiol conjugation.
References
Best practices for storing and handling Mal-PEG5-NH-Boc to ensure reactivity
Welcome to the technical support center for Mal-PEG5-NH-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for storage and handling, ensuring the optimal reactivity of this versatile linker in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A1: To maintain its reactivity, this compound should be stored at -20°C in a dry environment.[1][2] It is sensitive to moisture and should be brought to room temperature before opening to prevent condensation.[3] For long-term storage, it is advisable to keep the compound under an inert atmosphere. Aqueous solutions of maleimide-containing reagents should be prepared immediately before use, as the maleimide group is susceptible to hydrolysis, especially at pH values above 7.5.[4][5]
Q2: What are the reactive groups on this compound and what do they react with?
A2: this compound is a heterobifunctional linker with two reactive moieties:
-
Maleimide group: This group reacts specifically with sulfhydryl (thiol) groups (-SH) on molecules like cysteine residues in proteins and peptides to form a stable thioether bond.
-
Boc-protected amine group (-NH-Boc): The tert-butyloxycarbonyl (Boc) group is a protecting group for the primary amine. This group must be removed through a process called deprotection to expose the reactive amine (-NH2). The deprotected amine can then react with various functional groups, such as activated esters (e.g., NHS esters) or carboxylic acids.
Q3: At what pH should I perform the maleimide-thiol conjugation?
A3: The optimal pH range for the maleimide-thiol conjugation reaction is between 6.5 and 7.5. Within this range, the thiol group is sufficiently deprotonated to be reactive, while the maleimide group remains stable and selective for thiols. At pH values below 6.5, the reaction rate slows down. At pH values above 7.5, the maleimide group becomes increasingly susceptible to hydrolysis and can also react with amines, such as lysine residues.
Q4: How do I remove the Boc protecting group?
A4: The Boc group is typically removed under acidic conditions. A common method is to treat the this compound conjugate with a solution of trifluoroacetic acid (TFA) in an organic solvent like dichloromethane (DCM). Other acidic systems, such as hydrogen chloride (HCl) in dioxane or ethyl acetate, can also be used.
Troubleshooting Guides
Maleimide-Thiol Conjugation
Issue: Low or no conjugation efficiency.
| Potential Cause | Recommended Solution |
| Maleimide Hydrolysis | The maleimide group is susceptible to hydrolysis, especially in aqueous solutions at pH > 7.5. Prepare maleimide solutions fresh and use them immediately. Ensure the reaction pH is maintained between 6.5 and 7.5. |
| Oxidized Thiols | The target thiol groups on your protein or peptide may have formed disulfide bonds (-S-S-), which do not react with maleimides. Pre-reduce your sample with a disulfide-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine). |
| Incorrect pH | The reaction rate is pH-dependent. Ensure your reaction buffer is within the optimal pH range of 6.5-7.5. At lower pH, the reaction is slow, and at higher pH, the maleimide hydrolyzes. |
| Suboptimal Molar Ratio | An insufficient amount of the maleimide reagent will lead to incomplete conjugation. A 10- to 20-fold molar excess of the maleimide reagent over the thiol-containing molecule is a common starting point. |
Issue: Off-target reactions or lack of selectivity.
| Potential Cause | Recommended Solution |
| Reaction with Amines | At pH values above 7.5, maleimides can react with primary amines, such as the side chain of lysine. Maintain the reaction pH at or below 7.5 to ensure selectivity for thiols. |
| Thiol Exchange (Retro-Michael Reaction) | The thioether bond formed can be reversible in the presence of other thiols, such as glutathione in vivo, leading to payload migration. After conjugation, the stability of the linkage can be increased by hydrolyzing the succinimide ring. |
Boc Deprotection
Issue: Incomplete removal of the Boc group.
| Potential Cause | Recommended Solution |
| Insufficient Acid Strength | The acidic conditions may not be strong enough for complete deprotection. Increase the concentration of the acid (e.g., use a higher percentage of TFA in DCM) or switch to a stronger acid system like 4M HCl in dioxane. |
| Short Reaction Time or Low Temperature | The deprotection reaction may not have reached completion. Increase the reaction time and monitor the progress using TLC or LC-MS. Most deprotections can be performed at room temperature. |
| Steric Hindrance | Bulky groups near the Boc-protected amine can slow down the reaction. More forcing conditions, such as a higher concentration of acid or a longer reaction time, may be required. |
| Poor Solubility | If the substrate is not fully dissolved, the reaction will be incomplete. Ensure the Boc-protected compound is fully soluble in the chosen reaction solvent. |
Issue: Degradation of the molecule during deprotection.
| Potential Cause | Recommended Solution |
| Presence of Other Acid-Sensitive Groups | Your molecule may contain other functional groups that are not stable under strong acidic conditions. Consider using milder deprotection conditions. A detailed comparison of different methods is provided in the table below. |
| Side Reactions with Tert-Butyl Cation | The tert-butyl cation generated during deprotection can alkylate electron-rich functional groups. Add a scavenger, such as triethylsilane (TES) or thioanisole, to the reaction mixture to trap the tert-butyl cation. |
Quantitative Data Summary
Table 1: Comparison of Common Boc Deprotection Methods
| Reagent | Solvent | Temperature | Typical Reaction Time | Notes |
| 20-50% TFA | Dichloromethane (DCM) | 0°C to Room Temp. | 30 min - 4 hours | Most common and generally effective method. |
| 4M HCl | 1,4-Dioxane | Room Temp. | 1 - 4 hours | Good alternative to TFA; the resulting HCl salt is often a solid. |
| Oxalyl Chloride | Methanol | Room Temp. | 1 - 4 hours | A mild method for selective deprotection. |
| Water | Reflux | 12 min - 6 hours | An environmentally friendly, catalyst-free method. |
Experimental Protocols
Protocol 1: Maleimide-Thiol Conjugation to a Protein
This protocol describes a general procedure for conjugating this compound to a protein containing free cysteine residues.
-
Protein Preparation:
-
Dissolve the protein in a degassed conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5). The protein concentration should typically be between 1-10 mg/mL.
-
If the cysteine residues are in the form of disulfide bonds, they must be reduced. Add a 10- to 100-fold molar excess of a disulfide-free reducing agent like TCEP and incubate for 20-60 minutes at room temperature.
-
-
Maleimide Reagent Preparation:
-
Immediately before use, dissolve the this compound in an anhydrous organic solvent such as DMSO or DMF to prepare a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the maleimide stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the maleimide reagent over the protein.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching and Purification:
-
(Optional) To quench the reaction, add a small molecule thiol like cysteine or 2-mercaptoethanol to react with any excess maleimide.
-
Purify the conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted maleimide and other small molecules.
-
Protocol 2: Boc Deprotection using TFA/DCM
This protocol describes a standard procedure for removing the Boc protecting group.
-
Reaction Setup:
-
Dissolve the Boc-protected compound in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
-
Acid Addition:
-
Slowly add an equal volume of trifluoroacetic acid (TFA) to the solution to create a 50% TFA/DCM mixture.
-
-
Reaction:
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-4 hours. Monitor the progress by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To remove residual TFA, co-evaporate the residue with toluene (3 times). The resulting TFA salt of the deprotected amine can often be used directly in the next step.
-
For neutralization, dissolve the residue in a suitable organic solvent, wash with a saturated aqueous solution of sodium bicarbonate, dry the organic layer, and concentrate to obtain the free amine.
-
Visualizations
Caption: A typical experimental workflow for the two-step modification of a protein using this compound.
Caption: Troubleshooting logic for low yield in maleimide-thiol conjugation reactions.
References
Validation & Comparative
A Researcher's Guide to the Analytical Characterization of Mal-PEG5-NH-Boc Conjugates
For researchers, scientists, and drug development professionals, the precise characterization of heterobifunctional linkers like Maleimide-PEG5-NH-Boc is paramount for ensuring the quality, efficacy, and safety of advanced bioconjugates. This guide provides a comprehensive comparison of the primary analytical methods used to verify the identity, purity, and stability of Mal-PEG5-NH-Boc. Detailed experimental protocols and representative data are presented to assist in the development and validation of analytical workflows.
This compound is a versatile linker featuring a maleimide group for thiol-specific conjugation and a Boc-protected amine for subsequent functionalization. The polyethylene glycol (PEG) spacer enhances solubility and biocompatibility. Its chemical formula is C21H36N2O9 with a molecular weight of 460.5 g/mol and a CAS Number of 2170654-72-3.
Core Analytical Techniques: A Comparative Overview
The characterization of this compound relies on a suite of analytical techniques, each providing unique and complementary information. The most critical methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
| Analytical Technique | Information Provided | Strengths | Limitations |
| ¹H and ¹³C NMR | Unambiguous structural confirmation, identification of functional groups (maleimide, Boc, PEG), and assessment of purity. | Provides detailed structural information and is quantitative. | Lower sensitivity compared to MS; complex spectra for polydisperse samples. |
| Mass Spectrometry (ESI-MS) | Accurate molecular weight determination and confirmation of elemental composition. | High sensitivity and accuracy. | May not provide detailed structural information on its own. |
| RP-HPLC | Purity assessment, quantification of impurities, and monitoring of reaction progress. | High resolution and sensitivity for separating closely related compounds. | Lack of a strong UV chromophore in PEG may require specialized detectors. |
In-Depth Analysis and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for the definitive structural elucidation of this compound. Both ¹H and ¹³C NMR are employed to confirm the presence and integrity of the key functional moieties.
Expected ¹H NMR Chemical Shifts: The following table summarizes the expected proton NMR chemical shifts for the characteristic groups in this compound.
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Maleimide (-CH=CH-) | ~6.7 | Singlet |
| PEG backbone (-CH2CH2O-) | 3.5-3.7 | Multiplet |
| Boc group (-C(CH3)3) | ~1.4 | Singlet |
| Methylene adjacent to Maleimide N | ~3.8 | Triplet |
| Methylene adjacent to NH-Boc | ~3.2 | Multiplet |
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard ¹H acquisition.
-
Number of Scans: 16-64 to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
Expected ¹³C NMR Chemical Shifts: Carbon NMR provides further structural confirmation.
| Carbon | Expected Chemical Shift (ppm) |
| Maleimide C=O | ~170 |
| Maleimide C=C | ~134 |
| PEG backbone (-CH2CH2O-) | ~70 |
| Boc C=O | ~156 |
| Boc quaternary C | ~79 |
| Boc CH₃ | ~28 |
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample as prepared for ¹H NMR.
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled ¹³C acquisition.
-
Number of Scans: 1024 or more due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
Workflow for NMR Analysis
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is the preferred method for confirming the molecular weight of this compound.
Expected Mass Spectrum: The expected monoisotopic mass of this compound (C21H36N2O9) is 460.2475 g/mol . In positive ion mode ESI-MS, the primary observed ion will be the protonated molecule [M+H]⁺ at m/z 461.2548, along with adducts such as [M+Na]⁺ at m/z 483.2367.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the linker in methanol or acetonitrile. Dilute this stock solution to approximately 10 µM with the mobile phase.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an ESI source.
-
Infusion or LC-MS: The sample can be directly infused or injected via an HPLC system.
-
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: m/z 100-1000.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Workflow for ESI-MS Analysis
High-Performance Liquid Chromatography (HPLC)
Reversed-Phase HPLC (RP-HPLC) is a powerful technique for assessing the purity of this compound and separating it from potential impurities. Due to the lack of a strong UV chromophore in the PEG chain, detection is often performed at a lower wavelength (e.g., 210-220 nm) to detect the maleimide group, or by using more universal detectors like Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).
Experimental Protocol: RP-HPLC
-
Instrumentation: An HPLC system equipped with a C18 column and a suitable detector (UV, ELSD, or CAD).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
-
Gradient: A linear gradient from 5% to 95% B over 20-30 minutes is a good starting point for method development.
-
Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column.
-
Column Temperature: 30-40 °C.
-
Detection: UV at 214 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Data Presentation: Purity Analysis
| Parameter | Typical Value |
| Retention Time (RT) | Dependent on specific column and gradient, but should be consistent. |
| Purity (by area %) | >95% |
| Peak Tailing Factor | 1.0 - 1.5 |
Workflow for HPLC Analysis
Comparison with Alternatives
While NMR, MS, and HPLC are the primary methods, other techniques can provide valuable information:
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can confirm the presence of key functional groups (C=O, N-H, C-O-C) but provides less detailed structural information than NMR.
-
Elemental Analysis: Provides the percentage composition of C, H, and N, which can be compared to the theoretical values to support the structural assignment.
For more complex mixtures or in-depth impurity profiling, advanced techniques such as 2D-LC-MS (Two-Dimensional Liquid Chromatography-Mass Spectrometry) can be employed to achieve higher resolution and more confident peak identification.
By employing a combination of these analytical methods, researchers can confidently verify the structure and purity of this compound, ensuring the quality and reproducibility of their downstream bioconjugation applications.
A Head-to-Head Comparison of Bioconjugation Crosslinkers: Mal-PEG5-NH-Boc, SMCC, and DBCO
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical decision that profoundly impacts the stability, efficacy, and homogeneity of bioconjugates. This guide provides an objective comparison of three widely used crosslinkers: Mal-PEG5-NH-Boc, Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), and Dibenzocyclooctyne (DBCO)-based reagents. We will delve into their mechanisms of action, performance characteristics, and provide supporting experimental methodologies to inform your selection process.
The development of sophisticated bioconjugates, such as antibody-drug conjugates (ADCs), relies on the precise and stable linkage of different molecular entities. The choice of crosslinker dictates the specificity of the conjugation, the stability of the resulting bond, and the overall physicochemical properties of the final product. Here, we compare a maleimide-PEG linker (this compound), a conventional heterobifunctional crosslinker (SMCC), and a bioorthogonal click chemistry reagent (DBCO).
At a Glance: A Comparative Overview
| Feature | This compound | SMCC | DBCO-based Reagents |
| Reactive Groups | Maleimide, Boc-protected Amine | NHS Ester, Maleimide | Dibenzocyclooctyne |
| Target Moieties | Thiols (-SH) | Primary Amines (-NH2), Thiols (-SH) | Azides (-N3) |
| Reaction Chemistry | Michael Addition | Amide bond formation, Michael Addition | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) |
| Reaction Speed | Fast (minutes to hours) | Fast (minutes to hours) | Very Fast (minutes to a few hours) |
| Specificity | High for thiols at pH 6.5-7.5 | High for amines and thiols in a two-step process | Extremely high (Bioorthogonal) |
| Biocompatibility | Good | Good | Excellent (Copper-free, suitable for in vivo applications)[1] |
| Linkage Stability | Moderate (Thioether bond) | Moderate (Thioether bond) | Very High (Triazole bond)[1] |
| Key Advantage | PEG spacer enhances solubility and reduces steric hindrance.[2] | Well-established chemistry, readily available. | Bioorthogonal, highly specific, and stable linkage.[1] |
| Key Disadvantage | Thioether bond susceptible to retro-Michael reaction and thiol exchange.[3] | Thioether bond instability; NHS ester is moisture sensitive. | Requires introduction of an azide group into the reaction partner. |
Delving Deeper: Mechanism of Action and Performance
This compound and SMCC: The Realm of Maleimide Chemistry
Both this compound and SMCC utilize maleimide chemistry to target sulfhydryl groups, typically found in cysteine residues of proteins. This reaction, a Michael addition, is highly efficient and proceeds rapidly under mild pH conditions (6.5-7.5).
SMCC is a heterobifunctional crosslinker, meaning it possesses two different reactive groups. Its N-hydroxysuccinimide (NHS) ester reacts with primary amines (like those on lysine residues) to form a stable amide bond. This is typically the first step in a two-step conjugation process. After the amine reaction, the maleimide group is available to react with a thiol.
This compound is a maleimide-functionalized polyethylene glycol (PEG) linker with a tert-butyloxycarbonyl (Boc)-protected amine at the other end. The maleimide group provides the thiol reactivity, while the PEG spacer enhances the water solubility of the molecule and the resulting conjugate, potentially reducing aggregation and immunogenicity. The Boc-protected amine allows for further functionalization after deprotection under acidic conditions.
A significant consideration for maleimide-based crosslinkers is the stability of the resulting thioether bond. This bond can be susceptible to a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione in the physiological environment. Thiol exchange with other molecules can lead to off-target toxicity and reduced efficacy of the bioconjugate.
DBCO: The Power of Bioorthogonal Click Chemistry
DBCO-based reagents are at the forefront of bioorthogonal chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), also known as copper-free click chemistry. The DBCO group, a strained cyclooctyne, reacts with an azide group with exceptional specificity and efficiency to form a highly stable triazole ring.
This reaction is termed "bioorthogonal" because the reactive partners (DBCO and azide) are abiotic and do not interact with or interfere with biological functional groups, ensuring minimal side reactions. The absence of a need for a cytotoxic copper catalyst makes this chemistry ideal for applications in living cells and whole organisms. The resulting triazole linkage is significantly more stable than the thioether bond formed by maleimide chemistry, resisting cleavage in biological environments.
Experimental Protocols: A Comparative Workflow for Antibody-Drug Conjugate (ADC) Synthesis
To provide a practical comparison, we outline a general workflow for the synthesis of an antibody-drug conjugate (ADC), a prominent application for these crosslinkers.
Caption: Comparative workflow for ADC synthesis using different crosslinkers.
Detailed Methodologies
I. SMCC Conjugation
-
Antibody Preparation: Prepare the antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.
-
SMCC Activation: Dissolve SMCC in an anhydrous organic solvent like DMSO or DMF to a stock concentration of 10 mM immediately before use. Add a 5- to 20-fold molar excess of the SMCC solution to the antibody solution. Incubate for 30-60 minutes at room temperature.
-
Purification: Remove excess SMCC using a desalting column equilibrated with a buffer at pH 6.5-7.5.
-
Thiol-Payload Conjugation: Add the thiol-containing payload to the maleimide-activated antibody. Incubate for 1-2 hours at room temperature.
-
Purification and Analysis: Purify the ADC using size-exclusion or hydrophobic interaction chromatography. Analyze the drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy or mass spectrometry.
II. This compound Conjugation
-
Antibody Thiolation: If the antibody does not have accessible free thiols, they can be introduced by reducing existing disulfide bonds with a mild reducing agent like TCEP, followed by purification.
-
Maleimide Conjugation: Dissolve this compound in a suitable buffer. Add it to the thiol-containing antibody at a 10-20 fold molar excess. Incubate for 1-2 hours at room temperature at pH 6.5-7.5.
-
Purification: Remove the excess linker using a desalting column.
-
Boc Deprotection: The Boc protecting group can be removed under mild acidic conditions (e.g., using trifluoroacetic acid (TFA) in dichloromethane or oxalyl chloride in methanol) to expose the primary amine.
-
Payload Conjugation: The newly exposed amine can be used for subsequent conjugation with an NHS-activated payload.
-
Purification and Analysis: Purify and characterize the final ADC as described for the SMCC protocol.
III. DBCO Conjugation
-
Introduction of Azide Groups: Introduce azide functionalities onto the antibody using an azide-NHS ester or through enzymatic methods. Purify the azide-modified antibody.
-
DBCO-Payload Conjugation: Dissolve the DBCO-functionalized payload in a suitable solvent. Add a 1.5- to 10-fold molar excess of the DBCO-payload to the azide-modified antibody.
-
Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by the decrease in DBCO absorbance at around 309 nm.
-
Purification and Analysis: Purify and characterize the ADC. Due to the high efficiency of the click reaction, purification may be simpler compared to other methods.
Visualizing the Chemical Reactions
Caption: Reaction mechanisms for maleimide-thiol and DBCO-azide conjugations.
Conclusion and Recommendations
The choice between this compound, SMCC, and DBCO-based crosslinkers depends heavily on the specific requirements of the application.
-
SMCC is a cost-effective and well-understood crosslinker suitable for many standard bioconjugation applications where the moderate stability of the thioether bond is acceptable.
-
This compound offers the advantage of a hydrophilic PEG spacer, which can improve the solubility and pharmacokinetic profile of the bioconjugate. It is a good choice when these properties are critical, but the inherent instability of the maleimide-thiol linkage remains a consideration.
-
DBCO-based reagents are the premier choice for applications demanding high specificity, biocompatibility, and exceptional stability. For in vivo applications, particularly for therapeutics like ADCs where premature drug release is a major concern, the bioorthogonal nature and the robust triazole linkage of the SPAAC reaction offer significant advantages over traditional crosslinking chemistries.
Ultimately, the optimal crosslinker should be selected after careful consideration of the target molecules, the desired properties of the final conjugate, and the intended application. For critical applications, empirical testing of different linkers is highly recommended to achieve the desired performance.
References
The Optimal Spacer: Unveiling the Advantages of Mal-PEG5-NH-Boc in Bioconjugation
For researchers, scientists, and drug development professionals, the rational design of bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) is paramount to achieving therapeutic success. The linker connecting the targeting moiety to the payload is a critical determinant of the conjugate's overall performance. Among the myriad of available options, polyethylene glycol (PEG) linkers have gained prominence for their ability to favorably modulate the physicochemical and pharmacological properties of complex biologics. This guide provides an in-depth comparison of Mal-PEG5-NH-Boc with shorter and longer PEG counterparts, supported by experimental data, to elucidate the nuanced advantages of a mid-length PEG spacer.
The this compound linker, a heterobifunctional molecule featuring a maleimide group for thiol-specific conjugation and a Boc-protected amine for subsequent functionalization, offers a discrete and defined spacer of five ethylene glycol units.[1][2][3] This specific length represents a finely tuned balance between hydrophilicity, steric hindrance, and pharmacokinetic modulation, often positioning it as an optimal choice in bioconjugate design.
The Balancing Act: Why PEG Linker Length Matters
The length of the PEG chain in a linker is not a trivial parameter; it profoundly influences the therapeutic index of a bioconjugate by affecting its solubility, stability, pharmacokinetics (PK), and in vivo efficacy.[4][5] Hydrophobic payloads can induce aggregation of ADCs, leading to rapid clearance from circulation. The incorporation of hydrophilic PEG linkers can counteract this, permitting higher drug-to-antibody ratios (DARs) without compromising the conjugate's integrity.
Generally, a trend is observed where increasing PEG linker length leads to a longer plasma half-life and, in some instances, improved in vivo efficacy. However, this can be accompanied by a decrease in in vitro cytotoxicity, highlighting a critical trade-off that necessitates careful optimization for each specific bioconjugate.
Quantitative Comparison of PEG Linker Length on Bioconjugate Performance
To objectively assess the impact of PEG linker length, the following tables summarize quantitative data from various studies. It is important to note that these data are compiled from different experimental systems, and direct comparisons should be made with caution.
Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Reference Molecule |
| No PEG | ~8.5 | 1.0 | Non-binding IgG-MMAE (DAR 8) |
| PEG2 | ~10 | 1.18 | Anti-CD30 ADC |
| PEG4 | ~7 | 0.82 | Anti-CD30 ADC |
| PEG5 | (Interpolated) | (Expected to be between PEG4 and PEG8) | |
| PEG8 | ~5 | 0.59 | Anti-CD30 ADC |
| PEG12 | ~5 | 0.59 | Anti-CD30 ADC |
| PEG24 | ~5 | 0.59 | Anti-CD30 ADC |
Data synthesized from studies on non-binding IgG conjugated to MMAE with a DAR of 8 and anti-CD30 ADCs.
Table 2: Impact of PEG Linker Length on PROTAC Degradation Efficiency
| Target Protein | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | < 12 | No degradation | - | |
| TBK1 | 12 - 29 | Submicromolar | - | |
| TBK1 | ~15 (approximating PEG5) | (Expected to be potent) | (Expected to be high) | |
| TBK1 | 21 | 3 | 96 | |
| TBK1 | 29 | 292 | 76 | |
| ERα | 12 | Effective | - | |
| ERα | ~15 (approximating PEG5) | (Expected to be highly effective) | ||
| ERα | 16 | More Potent | - |
The number of atoms in a PEG5 linker is approximately 15 atoms (O-(CH2-CH2-O)5). This table illustrates the general principle that an optimal linker length exists for maximal degradation, with linkers that are too short or too long being less effective.
The "Goldilocks" Zone: Advantages of a Mid-Length PEG5 Linker
The data suggests that a PEG5 linker resides in a "Goldilocks" zone, offering a compelling balance of properties that can be advantageous over both shorter and longer alternatives.
Advantages over Shorter PEG Linkers (e.g., PEG2, PEG4):
-
Improved Pharmacokinetics: Shorter PEG linkers often result in faster clearance rates. A PEG5 linker provides a greater hydrodynamic radius, which can reduce renal clearance and extend the plasma half-life of the bioconjugate, leading to greater accumulation in the target tissue.
-
Enhanced Solubility and Reduced Aggregation: While all PEG linkers enhance hydrophilicity, a PEG5 chain offers a more substantial hydrophilic shield for hydrophobic payloads compared to shorter chains, which is particularly crucial for ADCs with high DARs.
-
Optimal Spacing for Ternary Complex Formation in PROTACs: In PROTACs, the linker must be of sufficient length to bridge the target protein and the E3 ligase without inducing steric hindrance. A linker that is too short can prevent the formation of a stable and productive ternary complex, thereby abrogating protein degradation.
Advantages over Longer PEG Linkers (e.g., PEG8, PEG12, PEG24):
-
Maintained In Vitro Potency: Very long PEG chains can sometimes lead to a decrease in the in vitro cytotoxicity of ADCs. This may be due to the long, flexible chain hindering the interaction of the payload with its intracellular target. A PEG5 linker can provide the necessary pharmacokinetic benefits without significantly compromising the intrinsic potency of the payload.
-
Reduced Potential for "Hook Effect" in PROTACs: While a longer linker can be beneficial, an excessively long and flexible linker might lead to non-productive ternary complex formation where the ubiquitination sites on the target protein are not accessible to the E3 ligase. A PEG5 linker offers a more constrained spatial arrangement, potentially favoring productive ubiquitination.
-
Favorable Physicochemical Properties: While longer PEG chains increase solubility, they also increase the overall size of the molecule, which can sometimes negatively impact cell permeability and biodistribution. A PEG5 linker provides a good balance, enhancing solubility without excessively increasing the molecular weight.
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.
Caption: Comparison of ADC properties with varying PEG linker lengths.
Caption: Experimental workflow for selecting the optimal PEG linker.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and reproduction of experimental findings.
1. Synthesis of a Maleimide-PEG-NHS Ester Linker
This protocol outlines the synthesis of a heterobifunctional PEG linker for subsequent conjugation to a payload.
-
Materials: α-Amino-ω-carboxyl-PEG, Maleic anhydride, N,N'-Dicyclohexylcarbodiimide (DCC), N-Hydroxysuccinimide (NHS), Anhydrous Dichloromethane (DCM), Triethylamine (TEA), Anhydrous Dimethylformamide (DMF).
-
Procedure:
-
Synthesis of Maleimido-PEG-acid: Dissolve α-Amino-ω-carboxyl-PEG and a molar excess of maleic anhydride in anhydrous DCM. Add TEA and stir at room temperature. The reaction progress is monitored by TLC. After completion, the solvent is evaporated, and the product is purified.
-
Activation of Carboxyl Group: Dissolve the Maleimido-PEG-acid, NHS, and DCC in anhydrous DMF. The reaction mixture is stirred at room temperature. The precipitated dicyclohexylurea is removed by filtration. The filtrate containing the Maleimide-PEG-NHS ester is used for the next step.
-
2. ADC Conjugation Protocol
This protocol describes the conjugation of a thiol-containing payload to an antibody.
-
Materials: Monoclonal antibody, Tris(2-carboxyethyl)phosphine (TCEP), Maleimide-PEG-Payload linker, PBS (pH 7.4), Size-exclusion chromatography (SEC) column.
-
Procedure:
-
Antibody Reduction: Incubate the antibody solution with a 10-fold molar excess of TCEP at 37°C for 2 hours to reduce the interchain disulfide bonds.
-
Conjugation: Add the Maleimide-PEG-Payload linker to the reduced antibody solution and incubate.
-
Purification: Purify the resulting ADC from unreacted linker and payload by SEC.
-
3. Determination of Drug-to-Antibody Ratio (DAR)
-
Method: UV-Vis Spectroscopy or Hydrophobic Interaction Chromatography (HIC).
-
UV-Vis Spectroscopy:
-
Determine the molar extinction coefficients of the antibody and the free drug at two different wavelengths (e.g., 280 nm and a wavelength where the drug has maximum absorbance).
-
Measure the absorbance of the ADC solution at both wavelengths.
-
Calculate the DAR using the Beer-Lambert law, taking into account the contributions of both the antibody and the drug to the absorbance at each wavelength.
-
-
Hydrophobic Interaction Chromatography (HIC):
-
Use a HIC column and a gradient of decreasing salt concentration to separate the different drug-loaded species.
-
The unconjugated antibody (DAR 0) elutes first, followed by species with increasing DAR values.
-
Integrate the area of each peak to determine the relative abundance of each species and calculate the average DAR.
-
4. In Vitro Cytotoxicity Assay
-
Method: MTT or CellTiter-Glo assay.
-
Procedure:
-
Seed target cancer cells in 96-well plates and allow them to adhere.
-
Treat the cells with serial dilutions of the ADCs with different PEG linker lengths.
-
Incubate for a specified period (e.g., 72-96 hours).
-
Measure cell viability using a colorimetric or fluorometric assay.
-
Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve.
-
5. Pharmacokinetic Study in Rodents
-
Procedure:
-
Administer a single intravenous (IV) dose of the ADCs with different PEG linker lengths to rodents.
-
Collect blood samples at predetermined time points.
-
Process the blood samples to obtain plasma.
-
Measure the concentration of the total antibody or the ADC in the plasma samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Determine pharmacokinetic parameters (e.g., clearance, half-life, AUC) using non-compartmental analysis.
-
6. Measurement of ADC Aggregation
-
Method: Size Exclusion Chromatography (SEC).
-
Procedure:
-
Inject the ADC sample onto an SEC column.
-
The eluent is monitored by UV absorbance at 280 nm.
-
Aggregates will elute earlier than the monomeric ADC.
-
The percentage of aggregation is calculated by integrating the peak areas of the aggregate and monomer peaks.
-
Conclusion
The selection of an appropriate linker is a critical step in the design of effective and safe bioconjugates. While there is no one-size-fits-all solution, the this compound linker often represents a strategic choice, providing a well-balanced profile of hydrophilicity, spatial separation, and pharmacokinetic enhancement. It mitigates the disadvantages associated with linkers that are either too short (rapid clearance, potential for aggregation) or too long (reduced potency, potential for non-productive interactions). The experimental data, though varied across different platforms, consistently underscores the importance of optimizing PEG linker length. By employing the rigorous experimental protocols outlined in this guide, researchers can systematically evaluate and identify the optimal linker for their specific therapeutic application, ultimately paving the way for the development of next-generation bioconjugates with improved therapeutic windows.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Amine Protection Strategies: Alternatives to Boc in Bifunctional Linkers
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of drug development and bioconjugation, the use of bifunctional linkers is paramount for connecting disparate molecular entities, such as a targeting moiety and a therapeutic payload. The chemical synthesis of these linkers often necessitates the transient masking of reactive functional groups to ensure regioselectivity and prevent unwanted side reactions. For the protection of amine functionalities, the tert-butyloxycarbonyl (Boc) group has long been a staple. However, its reliance on harsh acidic conditions for removal (e.g., trifluoroacetic acid) can be detrimental to sensitive substrates, prompting the exploration of orthogonal and milder alternatives.
This guide provides a comprehensive comparison of key alternatives to the Boc protecting group for amines in bifunctional linkers. We will delve into the performance of Fluorenylmethyloxycarbonyl (Fmoc), Carboxybenzyl (Cbz), Allyloxycarbonyl (Alloc), 2-(Trimethylsilyl)ethoxycarbonyl (Teoc), and 2,2,2-Trichloroethoxycarbonyl (Troc) groups, supported by experimental data and detailed protocols.
Orthogonal Protection Strategies: A Comparative Overview
The principle of orthogonal protection is central to modern synthetic chemistry, allowing for the selective deprotection of one protecting group in the presence of others.[1] This is particularly crucial in the synthesis of complex bifunctional linkers that may contain multiple sensitive functional groups. The alternatives to the acid-labile Boc group discussed herein offer a diverse toolbox of deprotection strategies, including base-lability, catalytic hydrogenolysis, palladium-catalyzed cleavage, fluoride-ion-mediated removal, and reductive cleavage.
Key Performance Characteristics
The selection of an appropriate amine protecting group hinges on several factors, including its stability to various reaction conditions, the ease and yield of its introduction and removal, and its orthogonality with other protecting groups present in the molecule. The following tables summarize the key performance characteristics of common Boc alternatives.
| Protecting Group | Abbreviation | Deprotection Conditions | Typical Yield (Deprotection) | Key Features |
| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., 20% piperidine in DMF) | High (>90%) | Orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups; mild deprotection; UV-active byproduct allows for reaction monitoring.[2][3] |
| Carboxybenzyl | Cbz or Z | Catalytic Hydrogenolysis (H₂, Pd/C) or strong acids (HBr/AcOH) | High (>90%) | Stable to mild acid and base; orthogonal to Fmoc and Alloc.[4][5] |
| Allyloxycarbonyl | Alloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger | High (>90%) | Orthogonal to Boc, Fmoc, and Cbz; very mild deprotection conditions. |
| 2-(Trimethylsilyl)ethoxycarbonyl | Teoc | Fluoride source (e.g., TBAF) | High (>90%) | Stable to a wide range of acidic and basic conditions; orthogonal to many other protecting groups. |
| 2,2,2-Trichloroethoxycarbonyl | Troc | Reductive cleavage (e.g., Zn/acetic acid) | High (>85%) | Stable to acidic and basic conditions; orthogonal to Boc, Fmoc, and Alloc. |
Experimental Protocols
Detailed methodologies for the introduction and removal of these protecting groups are crucial for their successful implementation in a synthetic workflow. Below are representative experimental protocols for each of the discussed alternatives.
Fluorenylmethyloxycarbonyl (Fmoc) Group
Protocol 1.1: General Procedure for Fmoc Protection of an Amine
-
Reagents: Amine (1.0 equiv), Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester, 1.05 equiv), sodium bicarbonate (2.0 equiv), 1,4-dioxane, water.
-
Procedure:
-
Dissolve the amine in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.
-
Cool the solution to 0 °C in an ice bath.
-
Add Fmoc-OSu to the solution and stir vigorously.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by silica gel chromatography.
-
Protocol 1.2: General Procedure for Fmoc Deprotection
-
Reagents: Fmoc-protected amine, 20% (v/v) piperidine in N,N-dimethylformamide (DMF).
-
Procedure:
-
Dissolve the Fmoc-protected amine in the 20% piperidine/DMF solution.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with a suitable solvent (e.g., toluene) to remove residual piperidine.
-
The crude amine can be used directly in the next step or purified by chromatography.
-
Carboxybenzyl (Cbz) Group
Protocol 2.1: General Procedure for Cbz Protection of an Amine
-
Reagents: Amine (1.0 equiv), benzyl chloroformate (Cbz-Cl, 1.1 equiv), sodium bicarbonate (2.0 equiv), tetrahydrofuran (THF), water.
-
Procedure:
-
Dissolve the amine in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate and cool the mixture to 0 °C.
-
Add benzyl chloroformate dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by silica gel chromatography.
-
Protocol 2.2: General Procedure for Cbz Deprotection by Catalytic Hydrogenolysis
-
Reagents: Cbz-protected amine, 10% Palladium on carbon (Pd/C, 10 mol%), methanol, hydrogen gas.
-
Procedure:
-
Dissolve the Cbz-protected amine in methanol.
-
Carefully add 10% Pd/C to the solution.
-
Evacuate the reaction flask and backfill with hydrogen gas (repeat three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
-
Allyloxycarbonyl (Alloc) Group
Protocol 3.1: General Procedure for Alloc Protection of an Amine
-
Reagents: Amine (1.0 equiv), allyl chloroformate (Alloc-Cl, 1.1 equiv), pyridine (1.2 equiv), dichloromethane (DCM).
-
Procedure:
-
Dissolve the amine in DCM and cool to 0 °C.
-
Add pyridine to the solution.
-
Slowly add allyl chloroformate and stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction with water and separate the layers.
-
Wash the organic layer with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify by silica gel chromatography.
-
Protocol 3.2: General Procedure for Alloc Deprotection
-
Reagents: Alloc-protected amine (1.0 equiv), Pd(PPh₃)₄ (5-10 mol%), phenylsilane (PhSiH₃, 3-5 equiv), dichloromethane (DCM).
-
Procedure:
-
Dissolve the Alloc-protected amine in DCM under an inert atmosphere (e.g., argon).
-
Add phenylsilane to the solution.
-
Add Pd(PPh₃)₄ and stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.
-
Concentrate the reaction mixture and purify the crude product by silica gel chromatography.
-
2-(Trimethylsilyl)ethoxycarbonyl (Teoc) Group
Protocol 4.1: General Procedure for Teoc Protection of an Amine
-
Reagents: Amine (1.0 equiv), Teoc-OSu (N-(2-(trimethylsilyl)ethoxycarbonyloxy)succinimide, 1.1 equiv), triethylamine (1.2 equiv), dichloromethane (DCM).
-
Procedure:
-
Dissolve the amine in DCM and add triethylamine.
-
Add Teoc-OSu and stir the reaction mixture at room temperature for 12-24 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the product by silica gel chromatography.
-
Protocol 4.2: General Procedure for Teoc Deprotection
-
Reagents: Teoc-protected amine, tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 equiv), THF.
-
Procedure:
-
Dissolve the Teoc-protected amine in THF.
-
Add the TBAF solution and stir at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify by silica gel chromatography.
-
2,2,2-Trichloroethoxycarbonyl (Troc) Group
Protocol 5.1: General Procedure for Troc Protection of an Amine
-
Reagents: Amine (1.0 equiv), 2,2,2-trichloroethyl chloroformate (Troc-Cl, 1.1 equiv), pyridine (1.2 equiv), dichloromethane (DCM).
-
Procedure:
-
Dissolve the amine in DCM and cool to 0 °C.
-
Add pyridine, followed by the dropwise addition of Troc-Cl.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-4 hours.
-
Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify by silica gel chromatography.
-
Protocol 5.2: General Procedure for Troc Deprotection
-
Reagents: Troc-protected amine, activated zinc powder (excess), acetic acid, methanol.
-
Procedure:
-
Suspend the Troc-protected amine and activated zinc powder in methanol.
-
Add acetic acid and stir the mixture at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.
-
Filter the reaction mixture through Celite to remove the zinc, washing with methanol.
-
Concentrate the filtrate and partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry, and concentrate to afford the deprotected amine.
-
Visualizing the Workflows
The following diagrams illustrate the general experimental workflows for the protection and deprotection of an amine using the discussed alternatives to Boc.
Conclusion
The choice of an amine protecting group in the synthesis of bifunctional linkers is a critical decision that influences the overall synthetic strategy. While Boc remains a widely used protecting group, its removal under harsh acidic conditions necessitates the consideration of milder and orthogonal alternatives. Fmoc, Cbz, Alloc, Teoc, and Troc each offer unique advantages in terms of their deprotection mechanisms, allowing for greater flexibility in the design of complex synthetic routes. By understanding the comparative performance and experimental protocols associated with each of these protecting groups, researchers can make informed decisions to optimize the synthesis of their target bifunctional linkers, ultimately advancing the development of novel therapeutics and research tools.
References
Verifying the Structure of Mal-PEG5-NH-Boc: A Comparative Guide to NMR Spectroscopic Analysis
For researchers, scientists, and drug development professionals, rigorous structural confirmation of bioconjugation linkers is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopic data for the widely used heterobifunctional linker, Mal-PEG5-NH-Boc, against a common alternative, Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). Detailed experimental protocols and data interpretation are included to facilitate accurate structural verification.
The precise molecular structure of linkers like Maleimide-PEG5-tert-butoxycarbonyl amine (this compound) is critical to their function in conjugating molecules, such as in the development of Antibody-Drug Conjugates (ADCs). NMR spectroscopy stands as a definitive method for elucidating the chemical structure of these linkers in solution, providing unambiguous evidence of the presence and connectivity of key functional groups.
Comparative NMR Data Analysis
To verify the structure of this compound, a detailed analysis of its ¹H and ¹³C NMR spectra is required. The expected chemical shifts for the maleimide, polyethylene glycol (PEG), and Boc-protected amine moieties are well-established. For comparative purposes, the NMR data of SMCC, a non-PEGylated linker containing a maleimide and an NHS ester, is also presented.
Table 1: ¹H NMR Data Comparison
| Functional Group | Mal-PEG2-NH-Boc ¹H Chemical Shift (δ ppm) | SMCC ¹H Chemical Shift (δ ppm) | Expected this compound ¹H Chemical Shift (δ ppm) |
| Maleimide Protons (-CH=CH-) | ~6.7 (s, 2H) | ~6.7 (s, 2H) | ~6.7 (s, 2H) |
| PEG Methylene Protons (-CH₂CH₂O-) | ~3.5-3.7 (m) | N/A | ~3.5-3.7 (m, large integral) |
| Methylene adjacent to Maleimide N | ~3.8 (t) | ~3.4 (d) | ~3.8 (t) |
| Methylene adjacent to NH-Boc | ~3.2 (q) | N/A | ~3.2 (q) |
| NH-Boc Proton | ~4.9 (br s) | N/A | ~4.9 (br s) |
| Boc Methyl Protons (-C(CH₃)₃) | ~1.4 (s, 9H) | N/A | ~1.4 (s, 9H) |
| Cyclohexane Protons | N/A | ~1.0-2.6 (m) | N/A |
| NHS Ester Protons | N/A | ~2.8 (s, 4H) | N/A |
Table 2: ¹³C NMR Data Comparison
| Functional Group | Mal-PEG2-NH-Boc ¹³C Chemical Shift (δ ppm) | SMCC ¹³C Chemical Shift (δ ppm) (Predicted) | Expected this compound ¹³C Chemical Shift (δ ppm) |
| Maleimide Carbonyls (C=O) | ~170 | ~170 | ~170 |
| Maleimide Olefinic Carbons (-CH=CH-) | ~134 | ~134 | ~134 |
| PEG Methylene Carbons (-CH₂CH₂O-) | ~70 | N/A | ~70 |
| Methylene adjacent to Maleimide N | ~37 | ~40 | ~37 |
| Methylene adjacent to NH-Boc | ~40 | N/A | ~40 |
| Boc Carbonyl (C=O) | ~156 | N/A | ~156 |
| Boc Quaternary Carbon (-C(CH₃)₃) | ~79 | N/A | ~79 |
| Boc Methyl Carbons (-C(CH₃)₃) | ~28 | N/A | ~28 |
| Cyclohexane Carbons | N/A | ~25-45 | N/A |
| NHS Ester Carbonyls (C=O) | N/A | ~169 | N/A |
| NHS Ester Methylene Carbons | N/A | ~25 | N/A |
Experimental Protocol for NMR Analysis
A standardized protocol is essential for obtaining high-quality, reproducible NMR data for PEGylated compounds.
1. Sample Preparation:
-
Dissolve 5-10 mg of the linker (e.g., this compound) in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as residual solvent signals can overlap with analyte peaks.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be required.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, which is particularly important for resolving the overlapping methylene proton signals in the PEG chain.
-
Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
-
Shim the magnetic field to achieve optimal resolution and lineshape.
3. Data Acquisition:
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 10-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans for good signal-to-noise ratio.
-
Suppress the residual solvent peak if necessary.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain a pure absorption lineshape.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Assign the peaks to the corresponding protons and carbons in the molecule based on their chemical shifts, multiplicities, and integrations. 2D NMR techniques such as COSY and HSQC can be employed for unambiguous assignments.
Visualization of the NMR Verification Workflow
The logical flow of verifying the structure of this compound using NMR spectroscopy can be visualized as follows:
A Comparative Guide to Assessing the Purity of Mal-PEG5-NH-Boc Conjugates
For researchers, scientists, and drug development professionals engaged in bioconjugation, ensuring the purity of linker molecules is a critical step that directly impacts the efficacy, safety, and reproducibility of the final conjugate. This guide provides a comprehensive comparison of methodologies for assessing the purity of Mal-PEG5-NH-Boc, a heterobifunctional linker widely used in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. We will delve into the key analytical techniques, potential impurities, and compare the performance of this linker with available alternatives, supported by experimental data and detailed protocols.
The Importance of Purity in Bioconjugation
The this compound linker incorporates a maleimide group for selective reaction with thiols (e.g., on cysteine residues of antibodies), a discrete five-unit polyethylene glycol (PEG) spacer to enhance solubility and optimize pharmacokinetics, and a Boc-protected amine for subsequent functionalization. The precise structure and purity of this linker are paramount. Impurities can lead to a heterogeneous product with unpredictable behavior, including reduced efficacy, off-target toxicity, and immunogenicity.
Key Analytical Techniques for Purity Assessment
A multi-pronged analytical approach is essential for the comprehensive characterization of this compound conjugates. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in the reverse-phase (RP-HPLC) mode, is a powerful technique for separating the target compound from impurities.
Experimental Protocol: RP-HPLC for this compound Purity
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Detection: UV absorbance at 220 nm and 300 nm (for the maleimide group).
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition at a concentration of 1 mg/mL.
This method allows for the separation of the main product from potential impurities such as hydrolyzed maleimide or starting materials.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is invaluable for confirming the chemical structure of the this compound linker and identifying structural impurities.
Experimental Protocol: ¹H NMR for this compound
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Key Resonances to Monitor:
-
Maleimide protons: A characteristic singlet around δ 6.7-7.0 ppm.
-
PEG methylene protons: A complex multiplet between δ 3.5-3.8 ppm.
-
Boc protons: A singlet around δ 1.4 ppm.
-
-
Purity Determination: Integration of the characteristic proton signals can be used to determine the relative purity of the compound.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the this compound linker and to detect any impurities with different mass-to-charge ratios. Electrospray Ionization (ESI) is a commonly used technique.
Experimental Protocol: LC-MS for this compound
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.
-
Sample Preparation: The eluent from the RP-HPLC can be directly introduced into the mass spectrometer.
-
Data Analysis: Look for the expected [M+H]⁺ and/or [M+Na]⁺ ions corresponding to the molecular weight of this compound (460.5 g/mol ).
Potential Impurities in this compound Synthesis
Several impurities can arise during the synthesis and storage of this compound. It is crucial to identify and quantify these to ensure the quality of the linker.
-
Hydrolyzed Maleimide: The maleimide ring is susceptible to hydrolysis, opening to form a non-reactive maleamic acid derivative. This is a critical impurity as it will not conjugate with thiols.
-
Starting Materials: Incomplete reaction can lead to the presence of residual starting materials.
-
Bis-functionalized PEG: If the PEGylation of the amine is not well-controlled, bis-maleimide PEG species can form, leading to unwanted cross-linking of proteins.
Performance Comparison with Alternatives
The performance of this compound can be benchmarked against two main categories of alternatives: other PEG linkers with different characteristics and alternative thiol-reactive chemistries.
Discrete vs. Polydisperse PEG Linkers
A key advantage of this compound is its use of a discrete PEG (dPEG®) spacer. Traditional PEG synthesis results in a polydisperse mixture of polymers with a range of molecular weights. In contrast, discrete PEGs are single molecular weight compounds, offering superior homogeneity and analytical characterization.
| Feature | This compound (Discrete PEG) | Traditional Polydisperse PEG Linker |
| Molecular Weight | Defined (460.5 g/mol ) | Average molecular weight with a distribution |
| Purity | High, single compound | Mixture of different PEG chain lengths |
| Analytical Characterization | Simplified, sharp peaks in HPLC and MS | Complex, broad peaks, difficult to resolve |
| Conjugate Homogeneity | High, leading to consistent DAR | Low, resulting in a mixture of conjugates |
| Reproducibility | High | Low |
Stability of the Maleimide-Thiol Linkage
While the maleimide-thiol reaction is efficient, the resulting succinimidyl thioether linkage can be unstable under physiological conditions, primarily due to a retro-Michael reaction . This can lead to premature release of the conjugated payload. Several next-generation maleimides and alternative chemistries have been developed to address this instability.
| Linker Type | Conjugate Stability in Human Plasma (7 days) | Key Advantages & Disadvantages |
| Traditional Maleimide | ~50% intact conjugate remaining[1] | Advantages: High reactivity with thiols. Disadvantages: Prone to retro-Michael addition, leading to instability.[1] |
| "Bridging" Disulfide | >95% intact conjugate remaining[1] | Advantages: High stability. Disadvantages: Can be susceptible to reduction in highly reducing environments. |
| Thiol-ene Derived Thioether | >90% intact conjugate remaining[1] | Advantages: Forms a stable thioether bond with high stability. Disadvantages: May require specific reaction conditions. |
| Thiazine Linker (from N-terminal Cys) | Markedly slower degradation than thioether[2] | Advantages: Increased stability, reduced propensity for thiol exchange. Disadvantages: Requires an N-terminal cysteine on the protein. |
The rate of the retro-Michael reaction is a critical parameter. For some N-substituted succinimide thioethers, half-lives of conversion in the presence of glutathione can range from 3.1 to 258 hours, depending on the substituents. The hydrolysis of the succinimide ring to the more stable ring-opened succinamic acid is a competing reaction that can "lock" the conjugate. The rate of this hydrolysis is also highly dependent on the N-substituent on the maleimide.
Visualizing the Workflow and Relationships
To better illustrate the processes involved in assessing the purity and stability of this compound conjugates, the following diagrams are provided.
Purity assessment workflow for this compound.
Competing stability pathways for maleimide-thiol conjugates.
Conclusion
The purity of this compound is a critical quality attribute that necessitates a rigorous analytical strategy. A combination of RP-HPLC, ¹H NMR, and LC-MS provides a comprehensive assessment of purity and structural integrity. When selecting a linker for bioconjugation, researchers must consider not only the purity of the initial reagent but also the stability of the resulting conjugate. The use of discrete PEG linkers, such as this compound, offers significant advantages in terms of homogeneity and reproducibility over traditional polydisperse PEGs. Furthermore, for applications requiring high in vivo stability, next-generation maleimides or alternative thiol-reactive chemistries that mitigate the retro-Michael reaction should be considered. The detailed protocols and comparative data presented in this guide provide a solid foundation for making informed decisions in the development of robust and effective bioconjugates.
References
A Comparative Guide to the In Vitro and In Vivo Stability of PEGylated Linkers in Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker connecting a therapeutic payload to its delivery vehicle, such as a monoclonal antibody in an Antibody-Drug Conjugate (ADC), is a critical determinant of the drug's efficacy and safety profile. Polyethylene glycol (PEG) linkers have become a cornerstone in drug development for their ability to enhance the solubility, stability, and pharmacokinetic properties of bioconjugates.[][2] This guide provides an objective comparison of the in vitro and in vivo stability of different PEGylated linkers, supported by experimental data and detailed protocols to aid in the rational design of next-generation therapeutics.
Introduction to PEGylated Linkers
PEGylation, the process of attaching PEG chains to molecules, is a widely used strategy to improve the physicochemical and pharmacokinetic properties of drugs.[2][3] In the context of ADCs, PEG linkers serve not only to connect the antibody and the cytotoxic drug but also to impart significant benefits:
-
Enhanced Solubility: PEG's hydrophilic nature can counteract the hydrophobicity of many potent payloads, improving solubility and preventing aggregation.[4]
-
Improved Pharmacokinetics: By increasing the hydrodynamic size of the conjugate, PEGylation can reduce renal clearance, thereby extending the circulation half-life of the drug.
-
Reduced Immunogenicity: The PEG chain can shield the protein from the immune system, potentially reducing immune responses.
PEG linkers can be broadly categorized based on their structure (e.g., linear, branched) and their stability in biological environments (cleavable and non-cleavable). The choice of linker is a crucial design element that balances the need for stability in circulation with efficient payload release at the target site.
In Vitro Stability Comparison
In vitro stability assays are essential for predicting the in vivo performance of a drug conjugate. These assays typically measure the linker's stability in biological matrices, most commonly plasma from different species, to assess the potential for premature drug release. Premature cleavage can lead to off-target toxicity and a reduced therapeutic window.
Quantitative Data Summary: In Vitro Plasma Stability
The stability of a linker is often evaluated by incubating the conjugate in plasma and measuring the amount of intact conjugate or released payload over time.
| Linker Type | Conjugate/Payload | Matrix | Stability Metric | Key Finding | Reference |
| PEGylated Glucuronide-MMAE | αCD30 ADC (DAR 8) | Rat Plasma | % Intact ADC after 7 days | Highly stable over 7 days at 37°C. | |
| Maleimidocaproyl (MC)-Glucuronide-MMAE | αCD30 ADC (DAR 8) | Rat Plasma | % Intact ADC after 7 days | Underwent extensive de-conjugation. | |
| Valine-Citrulline (vc)-MMAE | Various ADCs | Human, Monkey, Rat, Mouse Plasma | Drug Release Levels | Linker is susceptible to premature cleavage by enzymes like carboxylesterase and neutrophil elastase. | |
| GPLG-PABC-Paclitaxel | Paclitaxel Conjugate | Human & Rat Plasma | % Remaining after 24h | Demonstrated greater stability compared to GFLG, VCit, and VA linkers. | |
| PEGylated (2-aminoethyl)-Linker | MMAE Payload | Mouse & Human Serum | Linker Hydrolysis | Showed excellent stability without compromising cathepsin B-mediated cleavage. |
Experimental Protocol: In Vitro Plasma Stability Assay
This protocol outlines a general method for assessing the stability of an ADC in plasma, adapted from established methodologies.
-
Preparation of Reagents:
-
Prepare the ADC stock solution at a known concentration (e.g., 1-2 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4).
-
Thaw frozen plasma (e.g., human, rat, mouse) from commercial sources at 37°C. Centrifuge to remove any cryoprecipitates.
-
-
Incubation:
-
In a 384-well plate to conserve material, add the ADC to the plasma to a final concentration of ~0.1 mg/mL.
-
Incubate the plate at 37°C.
-
-
Time-Point Sampling:
-
Collect aliquots from the incubation mixture at various time points (e.g., 0, 6, 24, 48, 96, 144 hours).
-
Immediately quench any enzymatic activity by adding an appropriate stop solution (e.g., acetonitrile with an internal standard for LC-MS analysis) or by freezing at -80°C.
-
-
Analysis of Drug Release and Aggregation:
-
Drug Release (LC-MS/MS): Analyze the samples using liquid chromatography-mass spectrometry to quantify the concentration of the released payload.
-
Aggregation (SEC): Analyze the samples using size-exclusion chromatography (SEC) to quantify the percentage of high molecular weight species (aggregates).
-
-
Data Interpretation:
-
Plot the concentration of the released drug or the percentage of aggregation over time.
-
Calculate the rate of drug release or aggregation, often by fitting the data to a non-linear regression model.
-
Visualization: In Vitro Stability Assay Workflow
Caption: Workflow for a high-throughput in vitro plasma stability assay.
In Vivo Stability (Pharmacokinetics) Comparison
In vivo studies are critical for understanding how a PEGylated linker behaves in a complex biological system. Pharmacokinetic (PK) analysis measures the absorption, distribution, metabolism, and excretion of the drug conjugate, providing key insights into its stability and circulation time. A stable linker is expected to result in an ADC with a long half-life and low clearance, similar to the parental antibody.
Quantitative Data Summary: In Vivo Pharmacokinetics
The length of the PEG chain has been shown to be a critical parameter influencing the in vivo stability and pharmacokinetics of ADCs.
| Linker Type / PEG Length | Conjugate | Animal Model | Pharmacokinetic Parameter | Key Finding | Reference |
| No PEG | αCD30 ADC (DAR 8) | Sprague-Dawley Rat | Clearance Rate | Highest clearance rate observed. | |
| PEG2 | αCD30 ADC (DAR 8) | Sprague-Dawley Rat | Clearance Rate | High clearance rate. | |
| PEG4 | αCD30 ADC (DAR 8) | Sprague-Dawley Rat | Clearance Rate | Markedly reduced clearance compared to PEG2. | |
| PEG8 | αCD30 ADC (DAR 8) | Sprague-Dawley Rat | Clearance Rate | Clearance rate minimized and approached that of the parental antibody. | |
| PEG12 & PEG24 | αCD30 ADC (DAR 8) | Sprague-Dawley Rat | Clearance Rate | Little further improvement in clearance beyond PEG8. |
These findings suggest that a PEG chain of at least 8 units is sufficient to shield the hydrophobic drug-linker from mechanisms that lead to rapid clearance.
Experimental Protocol: In Vivo Pharmacokinetic Study
This protocol describes a typical PK study in rodents to evaluate ADC stability.
-
Animal Model:
-
Use an appropriate animal model (e.g., Sprague-Dawley rats or BALB/c mice). House animals according to institutional guidelines.
-
-
Dosing:
-
Administer the ADC to a cohort of animals via a single intravenous (IV) dose at a specified concentration (e.g., 3 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 168 hr).
-
Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Plasma Preparation:
-
Process the blood samples by centrifugation to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Analysis:
-
Quantify the concentration of the total antibody and/or the intact ADC in the plasma samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or LC-MS.
-
-
Pharmacokinetic Modeling:
-
Plot the plasma concentration of the ADC versus time.
-
Fit the data to a pharmacokinetic model (e.g., a two-compartment model) using software like WinNonlin to calculate key parameters, including clearance (CL), volume of distribution (Vd), and half-life (t½).
-
Visualization: In Vivo Pharmacokinetic Study Workflow
Caption: Workflow for a typical in vivo pharmacokinetic study in rodents.
The "PEG Dilemma" and Cleavable Linkers
While PEGylation is highly beneficial for extending circulation time, it can also create a "PEG dilemma". The same hydrophilic shield that protects the conjugate can hinder its interaction with target cells and subsequent internalization. To overcome this, cleavable PEG linkers have been developed. These linkers are designed to be stable in the bloodstream (pH 7.4) but are cleaved under specific conditions found in the tumor microenvironment or inside cancer cells (e.g., low pH, high glutathione concentrations, or presence of specific enzymes like cathepsins).
Visualization: Overcoming the PEG Dilemma
Caption: Cleavable PEG linkers maintain stability in circulation and release the payload upon specific triggers at the target site.
Conclusion
The selection of a PEGylated linker is a critical decision in the design of drug conjugates that profoundly impacts their stability, pharmacokinetics, and overall therapeutic index. Experimental data clearly demonstrate that PEGylation enhances both in vitro and in vivo stability, with the length of the PEG chain being a key optimization parameter. A PEG length of at least 8 units appears to be a threshold for minimizing nonspecific clearance and achieving antibody-like pharmacokinetics. Furthermore, the development of cleavable PEG linkers provides a sophisticated strategy to overcome the "PEG dilemma," ensuring that the conjugate remains stable in circulation while enabling efficient payload release in the target environment. The protocols and comparative data presented in this guide serve as a valuable resource for the rational design and evaluation of next-generation PEGylated therapeutics.
References
Validating the Functional Activity of Mal-PEG5-NH-Boc Modified Biomolecules: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise validation of a biomolecule's functional activity after modification is paramount. The conjugation of linkers, such as Maleimide-PEG5-NH-Boc, while offering benefits in stability and pharmacokinetics, can potentially impact the bioactivity. This guide provides a comparative overview of key functional assays to validate the activity of biomolecules modified with Mal-PEG5-NH-Boc, offering insights into their performance against alternative modification strategies. Detailed experimental protocols and quantitative data are presented to facilitate informed decisions in your research and development endeavors.
The this compound linker is a heterobifunctional linker that contains a maleimide group for selective conjugation to thiol groups (e.g., from cysteine residues in proteins) and a Boc-protected amine group, which can be deprotected for further functionalization. The PEG (polyethylene glycol) component enhances solubility and can reduce the immunogenicity of the modified biomolecule.[1][2] The functional validation of such modified biomolecules is crucial to ensure that the conjugation process has not compromised their intended biological activity.
In Vitro Cytotoxicity Assays: Gauging the Impact on Potency
A primary concern following the modification of therapeutic biomolecules, particularly antibody-drug conjugates (ADCs), is the potential alteration of their cytotoxic potency. In vitro cytotoxicity assays are fundamental to assessing this.
A study on affibody-based drug conjugates provides a compelling comparison of the effect of PEGylation on cytotoxicity. While not specifying a PEG5 linker, the data clearly demonstrates a trend of reduced in vitro cytotoxicity with increasing PEG chain length. This is a critical consideration when selecting a linker, as the benefits of PEGylation, such as increased half-life, must be balanced against a potential decrease in immediate cell-killing ability.[3][4][5]
| Linker | Target Cells | IC50 (nM) | Fold Reduction in Cytotoxicity (compared to no PEG) |
| No PEG (ZHER2-SMCC-MMAE) | NCI-N87 | ~1.0 | 1.0 |
| 4 kDa PEG | NCI-N87 | ~4.5 | 4.5 |
| 10 kDa PEG | NCI-N87 | ~22.0 | 22.0 |
| Table 1: Comparison of in vitro cytotoxicity of affibody-drug conjugates with and without PEG linkers against HER2-positive NCI-N87 cancer cells. Data adapted from a study on affibody-based drug conjugates. |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines a typical MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effect of a modified biomolecule on a cancer cell line.
Materials:
-
Target cancer cell line (e.g., NCI-N87 for HER2-targeted therapies)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound modified biomolecule and unmodified control
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Treatment: Prepare serial dilutions of the modified biomolecule and the unmodified control in complete culture medium. Remove the existing medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration at which 50% of cell growth is inhibited) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
MTT Assay Workflow Diagram
Cell-Binding Assays: Ensuring Target Recognition
Modification of a biomolecule, especially an antibody, can potentially interfere with its binding affinity to its target antigen. Cell-based ELISA and flow cytometry are two common methods to assess this.
A study comparing site-specific and random conjugation of polymers to an antibody fragment demonstrated that site-specific conjugation resulted in significantly lower non-specific binding. While this study does not directly involve this compound, it highlights the importance of the conjugation strategy, which is a key aspect of using a maleimide-based linker for site-specific attachment to cysteine residues.
| Conjugation Method | Antigen Binding (KD, nM) | Non-Specific Binding (to non-target cells) |
| Site-Specific Conjugation | 1.2 | Low |
| Random Lysine Conjugation | 1.5 | High (4-fold higher than site-specific) |
| Table 2: Comparison of binding properties of site-specifically and randomly conjugated antibody fragments. Data adapted from a study on antibody-polymer conjugates. |
Experimental Protocol: Cell-Based ELISA for Binding Affinity
This protocol describes a cell-based ELISA to evaluate the binding of a modified antibody to its target antigen on the cell surface.
Materials:
-
Target cell line expressing the antigen of interest
-
Control cell line (antigen-negative)
-
96-well cell culture plates
-
This compound modified antibody and unmodified control antibody
-
Blocking buffer (e.g., PBS with 3% BSA)
-
Primary antibody (if the modified biomolecule is not an antibody)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed both target and control cells in a 96-well plate and incubate overnight.
-
Fixation: Gently wash the cells with PBS and fix them with 4% paraformaldehyde for 20 minutes at room temperature.
-
Blocking: Wash the cells with PBS and block non-specific binding sites with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Add serial dilutions of the modified and unmodified antibodies to the wells and incubate for 2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the cells and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Detection: Wash the cells and add TMB substrate. Incubate until a blue color develops.
-
Stopping the Reaction: Add the stop solution to each well. The color will change to yellow.
-
Absorbance Measurement: Read the absorbance at 450 nm.
-
Data Analysis: Compare the binding curves of the modified and unmodified antibodies to the target and control cells to assess any changes in binding affinity and specificity.
Cell-Based ELISA Workflow
In Vivo Functional Assays: Assessing Pharmacokinetics and Efficacy
The ultimate validation of a modified biomolecule's activity comes from in vivo studies. Pharmacokinetic (PK) analysis determines the circulation half-life, while efficacy studies in animal models assess the therapeutic effect.
PEGylation is well-known to extend the in vivo half-life of biomolecules. A study on affibody-based drug conjugates demonstrated a significant increase in half-life with the introduction of PEG linkers.
| Linker | Half-life (t1/2) in mice (minutes) | Fold Increase in Half-life (compared to no PEG) |
| No PEG (ZHER2-SMCC-MMAE) | 19.6 | 1.0 |
| 4 kDa PEG | 49.0 | 2.5 |
| 10 kDa PEG | 219.5 | 11.2 |
| Table 3: Pharmacokinetic comparison of affibody-drug conjugates with and without PEG linkers in mice. Data adapted from a study on affibody-based drug conjugates. |
Experimental Protocol: Pharmacokinetic Study in Mice
This protocol provides a general workflow for a pharmacokinetic study in mice to evaluate the impact of this compound modification.
Materials:
-
BALB/c mice (or other appropriate strain)
-
This compound modified biomolecule and unmodified control
-
Sterile PBS for injection
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)
-
ELISA or LC-MS/MS for quantification of the biomolecule in plasma
Procedure:
-
Dosing: Administer a single intravenous (IV) dose of the modified or unmodified biomolecule to a cohort of mice.
-
Blood Sampling: Collect blood samples at various time points (e.g., 5 min, 30 min, 1h, 4h, 8h, 24h, 48h, 72h) via retro-orbital or tail vein bleeding.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Quantification: Determine the concentration of the biomolecule in the plasma samples using a validated ELISA or LC-MS/MS method.
-
Data Analysis: Plot the plasma concentration versus time and use pharmacokinetic modeling software to calculate key parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC).
Pharmacokinetic Study Workflow
Conclusion
The validation of biomolecule activity post-modification with linkers like this compound is a multi-faceted process requiring a suite of functional assays. While PEGylation can offer significant advantages in terms of solubility and in vivo half-life, it is crucial to quantitatively assess its impact on in vitro potency and target binding. The choice of linker and conjugation strategy should be guided by a thorough evaluation of these parameters to achieve the optimal balance of stability, efficacy, and safety for the intended therapeutic application. The experimental protocols and comparative data presented in this guide provide a framework for researchers to design and execute robust validation studies for their modified biomolecules.
References
- 1. Mal-PEG5-NH-Boc_TargetMol [targetmol.com]
- 2. labinsights.nl [labinsights.nl]
- 3. mdpi.com [mdpi.com]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Maleimide-Based Thiol-Reactive Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a linker for conjugating therapeutic payloads to biomolecules is a critical decision that profoundly impacts the stability, efficacy, and safety of the final product. Maleimide-based linkers have long been a cornerstone in the field of bioconjugation, prized for their high reactivity and specificity towards thiol groups found in cysteine residues. However, the stability of the resulting thioether bond has been a subject of intense investigation, leading to the development of next-generation maleimides with enhanced performance characteristics. This guide provides an objective comparison of different maleimide-based thiol-reactive linkers, supported by experimental data, to aid in the selection of the optimal linker for your research and drug development needs.
Introduction to Maleimide-Thiol Chemistry
The reaction between a maleimide and a thiol proceeds via a Michael addition, forming a stable covalent thioether bond.[1] This reaction is highly efficient and chemoselective for thiols within a pH range of 6.5-7.5, where the reaction with thiols is approximately 1,000 times faster than with amines.[2] This specificity allows for the precise modification of proteins and other biomolecules at cysteine residues.
Despite its widespread use, the traditional N-alkyl maleimide-thiol linkage is susceptible to a retro-Michael reaction, leading to deconjugation and potential transfer of the payload to other thiol-containing molecules in vivo, such as albumin.[3] This can result in off-target toxicity and reduced therapeutic efficacy. Additionally, the maleimide ring itself can undergo hydrolysis, rendering it unreactive towards thiols.[4] To address these stability issues, several next-generation maleimide linkers have been developed.
Comparative Data on Maleimide Linker Performance
The following tables summarize key performance indicators for various maleimide-based linkers, providing a quantitative basis for comparison.
Table 1: Stability of Maleimide-Thiol Adducts in Plasma/Serum
| Linker Type | Model System | Incubation Time | % Intact Conjugate | Key Finding |
| Traditional N-Alkyl Maleimide | ADC in human plasma | 7 days | ~50% | Significant degradation observed, highlighting the instability of the traditional linker. |
| N-Aryl Maleimide | Cysteine-linked ADC in serum | 7 days | >80% | Demonstrates significantly improved stability over N-alkyl maleimides due to accelerated hydrolysis of the thiosuccinimide ring.[5] |
| Diiodomaleimide (Next-Gen) | Protein-protein conjugate in serum | Not specified | Stable | Offers rapid bioconjugation and reduced hydrolysis, leading to stable conjugates. |
| Self-Hydrolyzing Maleimide (DPR-based) | ADC in rat plasma | 14 days | No measurable drug loss | Rapid post-conjugation hydrolysis prevents the retro-Michael reaction, leading to highly stable conjugates. |
Table 2: Reaction Kinetics and Hydrolysis of Maleimide-Thiol Adducts
| Maleimide Type | Reaction with Thiol | Thiosuccinimide Hydrolysis Half-Life (pH 7.4, 37°C) | Key Finding |
| N-Alkyl Maleimide | Fast | ~27 hours | Slower hydrolysis rate makes the adduct more susceptible to the retro-Michael reaction. |
| N-Aryl Maleimide | ~2.5 times faster than N-alkyl | ~1.5 hours | Accelerated reaction kinetics and rapid hydrolysis contribute to the formation of a more stable conjugate. |
| N-Fluorophenyl Maleimide | Faster than N-Aryl | ~0.7 hours | Electron-withdrawing fluorine atom further accelerates hydrolysis, enhancing stability. |
| Self-Hydrolyzing Maleimide (DPR-based) | Fast | ~2-3 hours | Intramolecular catalysis leads to rapid and efficient hydrolysis. |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of linker performance. Below are protocols for key experiments cited in this guide.
Protocol 1: HPLC-Based Assay for Conjugate Stability
This protocol describes a method to assess the stability of a maleimide-thiol conjugate by monitoring its degradation over time using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Purified bioconjugate (e.g., antibody-drug conjugate)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Human or rat serum
-
RP-HPLC system with a C4 or C8 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
UV detector
Procedure:
-
Incubate the bioconjugate in serum at 37°C.
-
At various time points (e.g., 0, 24, 48, 96, 168 hours), take an aliquot of the sample.
-
Precipitate serum proteins using acetonitrile, centrifuge, and collect the supernatant.
-
Inject the supernatant onto the RP-HPLC system.
-
Elute the sample using a suitable gradient of Mobile Phase B (e.g., 20% to 80% over 30 minutes).
-
Monitor the elution profile at 280 nm (for the antibody) and a wavelength appropriate for the payload.
-
Integrate the peak area of the intact bioconjugate at each time point.
-
Calculate the percentage of intact conjugate remaining relative to the t=0 time point.
Protocol 2: LC-MS Analysis for Deconjugation and DAR Monitoring
This protocol outlines the use of liquid chromatography-mass spectrometry (LC-MS) to monitor the deconjugation of an ADC and determine the drug-to-antibody ratio (DAR).
Materials:
-
Purified ADC
-
Plasma from relevant species
-
LC-MS system (e.g., Q-TOF or Orbitrap) with a reverse-phase column suitable for intact protein analysis
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
Procedure:
-
Incubate the ADC in plasma at 37°C.
-
At desired time points, aliquot the plasma sample.
-
Isolate the ADC from the plasma using affinity capture (e.g., Protein A beads).
-
Elute the captured ADC.
-
Inject the eluted sample onto the LC-MS system.
-
Separate the different ADC species using a suitable gradient.
-
Acquire mass spectra in intact protein mode.
-
Deconvolute the mass spectra to determine the masses of the different species (unconjugated antibody, ADC with varying DARs).
-
Quantify the relative abundance of each species to monitor deconjugation and changes in the average DAR over time.
Visualizing Reaction Pathways and Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the chemical reactions and experimental processes involved in the analysis of maleimide linkers.
Caption: Competing pathways of a maleimide-thiol adduct.
Caption: General workflow for assessing bioconjugate stability.
Conclusion
The selection of a maleimide-based linker should be guided by a thorough understanding of its stability and reactivity profile. While traditional N-alkyl maleimides offer a straightforward approach to bioconjugation, their inherent instability in vivo can compromise the performance of the resulting conjugate. Next-generation maleimides, such as N-aryl maleimides and self-hydrolyzing maleimides, represent a significant advancement in the field, offering enhanced stability through mechanisms that favor irreversible ring-opening over the retro-Michael reaction. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers to make informed decisions in the design and development of robust and effective bioconjugates for therapeutic and research applications.
References
Safety Operating Guide
Proper Disposal of Mal-PEG5-NH-Boc: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Mal-PEG5-NH-Boc, a heterobifunctional PEG linker. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical, minimizing environmental impact and ensuring regulatory compliance. All waste containing this compound should be treated as hazardous chemical waste.
Core Principles of this compound Disposal
Due to its reactive functional groups—a maleimide and a Boc-protected amine—this compound requires a specific deactivation step before disposal to mitigate potential hazards. The primary safety concern is the reactivity of the maleimide group, which readily reacts with thiols.[1] Therefore, a crucial step in the disposal process is to "quench" or deactivate this group.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure the following personal protective equipment is worn:
-
Gloves: Chemical-resistant gloves, such as nitrile, are mandatory. Double-gloving is recommended for direct handling.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.
-
Lab Coat: A full-length laboratory coat must be worn to protect from skin contact.
-
Respiratory Protection: If there is a risk of generating dust from the solid form, a properly fitted respirator (e.g., N95 or higher) should be used. All handling of the solid compound should ideally be conducted in a chemical fume hood.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound in both solid and liquid forms.
Step 1: Deactivation of the Maleimide Group
It is best practice to deactivate the reactive maleimide group before disposal. This is achieved by reacting it with an excess of a thiol-containing compound.[2]
-
Prepare a Quenching Solution: Prepare a solution of a thiol-containing compound such as β-mercaptoethanol (BME) or dithiothreitol (DTT) in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of approximately 100 mM.
-
Reaction: In a designated chemical waste container, add the this compound waste to an excess of the quenching solution. A 10-fold molar excess of the thiol compound is recommended to ensure complete reaction.[2]
-
Incubation: Allow the reaction to proceed for at least 2 hours at room temperature with occasional mixing. This will ensure the complete deactivation of the maleimide group.[2]
The workflow for this deactivation process is illustrated below.
Caption: Workflow for the deactivation of the maleimide group in this compound waste.
Step 2: Waste Collection and Segregation
Proper segregation and collection of the deactivated waste are crucial for safe disposal.
-
Liquid Waste: The deactivated this compound solution should be collected in a clearly labeled, sealed, and appropriate hazardous waste container. Do not pour it down the drain. [2]
-
Solid Waste:
-
Unused Powder: Unused solid this compound should be disposed of as hazardous chemical waste, preferably in its original, unopened container. If the container has been opened, it should be placed within a secondary, sealable container.
-
Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated, sealed plastic bag or container labeled as hazardous chemical waste.
-
Step 3: Labeling and Storage
Proper labeling and storage are essential for regulatory compliance and safety.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the specific contents (e.g., "this compound waste, deactivated with β-mercaptoethanol").
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
Step 4: Final Disposal
The final disposal of the hazardous waste must be handled by qualified personnel.
-
Contact EHS: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Summary of Waste Handling Procedures
| Waste Type | Procedure | Key Considerations |
| Unused Solid this compound | Treat as hazardous chemical waste. Keep in original or secondary sealed container. | Do not open if possible to avoid generating dust. |
| Solutions of this compound | Deactivate with a thiol solution (e.g., DTT, BME). Collect in a labeled, sealed hazardous waste container. | Ensure a 10-fold molar excess of thiol and allow for at least 2 hours of reaction time. |
| Contaminated Labware (pipette tips, etc.) | Collect in a designated, sealed hazardous waste container. | Label clearly as "Hazardous Waste" with the chemical name. |
Logical Relationship of Disposal Steps
The following diagram illustrates the logical progression of the disposal procedure, emphasizing the critical deactivation step.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
